molecular formula C9H19N B1672259 Isometheptene CAS No. 503-01-5

Isometheptene

Cat. No.: B1672259
CAS No.: 503-01-5
M. Wt: 141.25 g/mol
InChI Key: XVQUOJBERHHONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isometheptene is a sympathomimetic amine with vasoconstrictive properties, primarily utilized in scientific research for its application in the study of headache disorders, particularly migraine and tension-type headaches . Its mechanism of action is characterized by its function as an α-adrenoceptor agonist, leading to the constriction of dilated cranial and cerebral arterioles; this vasoconstriction is central to its efficacy in aborting migraine attacks in research models . Research indicates its effects are mediated through a dual mechanism involving both a direct stimulation of α1-adrenoceptors and an indirect, tyramine-like action that involves the displacement of endogenous noradrenaline from sympathetic nerve terminals . This compound is commonly investigated in combination with analgesics like acetaminophen and mild sedatives like dichloralphenazone in preparations such as Midrin, where it is valued for its modest cost and low side-effect profile in preclinical models . Recent pharmacological studies have further separated this compound into its (R)- and (S)- enantiomers, revealing differential mechanisms: (S)-Isometheptene exhibits a mixed sympathomimetic action, while (R)-Isometheptene acts predominantly via a tyramine-like mechanism and shows high affinity for the I1-imidazoline receptor, suggesting a potential for refined research applications with a superior cardiovascular safety profile . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUOJBERHHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1])
Record name Isometheptene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023172
Record name Isometheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isometheptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

503-01-5
Record name Isometheptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isometheptene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometheptene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hepten-2-amine, N,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isometheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isometheptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMETHEPTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7L24THH6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isometheptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isometheptene mechanism of action in cranial vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Isometheptene in Cranial Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sympathomimetic amine utilized primarily in the treatment of migraine and tension headaches.[1][2] Its therapeutic efficacy is largely attributed to its vasoconstrictive properties on dilated cranial and cerebral arterioles.[3][4] This technical guide provides a detailed examination of the molecular mechanism of action through which this compound exerts its cranial vasoconstrictor effects. It consolidates available preclinical data, outlines key experimental protocols used in its pharmacological characterization, and presents its mechanism within the broader context of sympathetic nervous system activation and vascular smooth muscle physiology.

Introduction to this compound

This compound is an unsaturated aliphatic secondary amine with sympathomimetic properties.[1][4] For decades, it has been a component of combination therapies for acute headache management, valued for its ability to constrict the painfully dilated blood vessels associated with certain types of headaches.[5][6] While its clinical use is established, a granular understanding of its pharmacological action is crucial for future drug development and optimization. The primary mechanism of action is the constriction of cranial and cerebral arterioles, which reduces the pulsatile stimuli that contribute to vascular headache pain.[3][5][7]

Core Mechanism of Action: An Indirect-Acting Sympathomimetic

This compound's vasoconstrictive effects are not a result of direct receptor agonism but are mediated through the activation of the sympathetic nervous system.[1][2] It is classified as an indirect-acting sympathomimetic amine, exerting its effects primarily through a "tyramine-like" mechanism.[8]

This involves the following key steps:

  • Neuronal Uptake and Neurotransmitter Displacement: this compound is taken up into presynaptic sympathetic nerve terminals that innervate the cranial vasculature.

  • Norepinephrine Release: Inside the nerve terminal, this compound displaces norepinephrine from storage vesicles, leading to its release into the synaptic cleft.[1][2]

  • Adrenergic Receptor Activation: The released norepinephrine then binds to and activates postsynaptic α-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] While norepinephrine can activate both α and β receptors, its effect on vascular smooth muscle is predominantly mediated by α1-adrenergic receptors, leading to constriction.

Intracellular Signaling Cascade

The activation of α1-adrenergic receptors by norepinephrine initiates a well-defined signal transduction cascade that culminates in smooth muscle contraction.[2]

  • G-Protein Activation: The α1-receptor is a G-protein coupled receptor (GPCR). Upon norepinephrine binding, it activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2]

  • Myosin Light Chain Kinase (MLCK) Activation: The resulting increase in intracellular Ca²⁺ concentration leads to its binding with the protein calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[2]

  • Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and, consequently, vasoconstriction.[2]

Isometheptene_Signaling_Pathway This compound-Induced Cranial Vasoconstriction Pathway cluster_neuron Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell ISO This compound NE_Vesicle Norepinephrine (NE) Vesicles ISO->NE_Vesicle Induces release ('Tyramine-like' effect) NE_Released Norepinephrine (NE) NE_Vesicle->NE_Released Exocytosis AR α1-Adrenergic Receptor NE_Released->AR Binds to Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC Phosphorylation MLCK->Myosin Phosphorylates Constriction Vasoconstriction Myosin->Constriction

Caption: Signaling pathway of this compound's indirect sympathomimetic action.

Enantiomer-Specific Activity

This compound is a racemic drug, and research indicates that its enantiomers, (R)- and (S)-isometheptene, possess different pharmacological profiles.[8][9]

  • (S)-Isometheptene: This enantiomer is a more potent vasopressor. Its vascular response is mediated by both an indirect, tyramine-like action and a minor direct stimulation of α1-adrenoceptors.[8]

  • (R)-Isometheptene: The vascular response to this enantiomer is exclusively via an indirect, tyramine-like mechanism and is of a lesser magnitude than its (S)-counterpart.[8]

This distinction suggests that the (S)-enantiomer may be primarily responsible for the vasoconstrictive side effects, while the therapeutic contribution of each enantiomer to antimigraine efficacy remains an area of active investigation.[8]

Quantitative Pharmacological Data

Publicly available quantitative data on the binding affinities and potency of this compound at specific receptors are limited. However, studies on isolated human blood vessels provide some insight into its vasoactive profile. At a high concentration of 100 μM, both enantiomers of this compound induced a minor contraction in the human middle meningeal artery.[8][10] In contrast, no significant contractile response was observed in human coronary arteries or saphenous veins at the same concentrations, suggesting a degree of vascular bed selectivity and a relatively safe peripheral vascular profile.[8][10]

Table 1: Vasoactive Effects of this compound Enantiomers on Human Blood Vessels

Tissue Compound Concentration Observed Effect
Human Middle Meningeal Artery (R)-Isometheptene 100 µM Minor Contraction[8][10]
Human Middle Meningeal Artery (S)-Isometheptene 100 µM Minor Contraction[8][10]
Human Coronary Artery (Proximal) (R)- & (S)-Isometheptene Up to 100 µM No significant contraction[8][10]
Human Coronary Artery (Distal) (R)- & (S)-Isometheptene Up to 100 µM No significant contraction[8][10]
Human Saphenous Vein (R)- & (S)-Isometheptene Up to 100 µM No significant contraction[8][10]

Data sourced from a 2019 study by van den Broek et al.[8][10]

Experimental Protocols for Characterization

The pharmacological effects of this compound on cranial vasculature are investigated using established in vitro and in vivo models.

In Vitro Vasoconstriction Assay (Organ Bath)

This methodology allows for the direct measurement of a drug's effect on isolated blood vessel segments.

Methodology:

  • Tissue Procurement: Human blood vessels, such as the middle meningeal artery, are obtained from donors.[8]

  • Preparation: Arterial segments are dissected into rings and mounted between two hooks in an organ bath filled with a heated, oxygenated physiological salt solution.[10]

  • Equilibration: The vessel rings are allowed to equilibrate under a standardized resting tension.

  • Viability Test: The functional integrity of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent like potassium chloride.

  • Concentration-Response Curve: this compound is added to the bath in a cumulative manner, and the resulting isometric force of contraction is measured by a transducer.

  • Data Analysis: The recorded tension is plotted against the drug concentration to generate a concentration-response curve, from which potency (EC₅₀) and maximum efficacy (Emax) can be determined.

InVitro_Workflow Experimental Workflow: In Vitro Vasoconstriction Assay start Start: Isolate Human Cranial Blood Vessels (e.g., Middle Meningeal Artery) mount Mount vessel segments in organ baths containing physiological salt solution. start->mount equilibrate Equilibrate tissues under optimal tension and temperature. mount->equilibrate viability Assess viability with a standard contracting agent (e.g., Potassium Chloride). equilibrate->viability washout Washout and return to baseline. viability->washout crc Construct cumulative concentration-response curve by adding this compound. washout->crc measure Record isometric tension changes using a force transducer. crc->measure analyze Analyze data to determine potency (EC50) and efficacy (Emax). measure->analyze end End analyze->end

Caption: Workflow for assessing vasoactive properties using an organ bath.

In Vivo Closed Cranial Window Model

This animal model enables the direct observation of dural blood vessels in a live, controlled setting to assess drug effects on vessel diameter.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a "cranial window" is surgically created by thinning the skull to allow for microscopic observation of the underlying dural meningeal arteries.[10]

  • Baseline Measurement: The baseline diameter of the dural arteries is recorded using intravital microscopy.

  • Drug Administration: this compound or a vehicle control is administered systemically (e.g., intravenously).

  • Vasoactive Challenge: Neurogenic dural vasodilation can be elicited, for example by administering Calcitonin Gene-Related Peptide (CGRP), to test this compound's ability to counteract this dilation.[8]

  • Diameter Monitoring: The diameter of the dural vessels is continuously monitored and recorded throughout the experiment.

  • Data Analysis: Changes in vessel diameter from baseline are calculated to quantify the vasoconstrictor response. The discrepancy between in vitro and in vivo results for this compound suggests its tyramine-like action is more evident when the perivascular sympathetic tone is intact, as it is in vivo.[8]

InVivo_Workflow Experimental Workflow: In Vivo Closed Cranial Window Model (Rat) start Start: Anesthetize Rat and Prepare Closed Cranial Window baseline Measure baseline dural artery diameter using intravital microscopy. start->baseline admin_drug Administer this compound enantiomer or vehicle intravenously. baseline->admin_drug induce_vasodilation Induce neurogenic dural vasodilation (e.g., via CGRP infusion). admin_drug->induce_vasodilation measure Continuously monitor and record dural artery diameter. induce_vasodilation->measure analyze Analyze changes in vessel diameter to assess vasoconstrictor response and effect on CGRP-induced dilation. measure->analyze end End analyze->end

Caption: Workflow for assessing in vivo effects on dural arteries.

Conclusion

The primary mechanism of action for this compound in cranial vasoconstriction is its function as an indirect-acting sympathomimetic amine.[1][2] It induces the release of norepinephrine from sympathetic nerve terminals, which in turn activates α1-adrenergic receptors on vascular smooth muscle cells, leading to contraction via the PLC-IP3-Ca²⁺ signaling pathway.[2] Pharmacological studies have shown a modest direct contractile effect only at high concentrations in isolated human middle meningeal arteries, with a more pronounced vasoconstrictor response in vivo where sympathetic tone is present.[8] The differential activity of its (S) and (R) enantiomers presents an opportunity for the development of more targeted therapeutics.[8] A comprehensive understanding of this mechanism is vital for the rational design of novel, non-ergot antimigraine agents with favorable efficacy and safety profiles.

References

Pharmacological Profile of Isometheptene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Sympathomimetic Amine with a Dual Mechanism of Action

Abstract

Isometheptene is a sympathomimetic amine utilized primarily in the management of migraine and tension headaches. Its therapeutic effect is largely attributed to its vasoconstrictive properties, which stem from a complex mechanism of action involving both direct and indirect sympathomimetic activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its enantiomers, (S)-isometheptene and (R)-isometheptene. It delves into their receptor binding affinities, functional activities, and the detailed experimental protocols used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is an aliphatic secondary amine that exerts its physiological effects by interacting with the sympathetic nervous system[1][2]. It is clinically available, often in combination with other analgesics and sedatives, for the treatment of acute headache episodes[3][4]. The sympathomimetic action of this compound leads to the constriction of cerebral and cranial arterioles, thereby alleviating the pulsatile pain associated with vascular headaches[5][6]. This guide will explore the nuanced pharmacology of this compound, with a particular focus on the distinct properties of its stereoisomers.

Mechanism of Action

This compound's sympathomimetic effects are mediated through a dual mechanism:

  • Indirect Sympathomimetic Action: this compound acts as a tyramine-like agent, meaning it can displace norepinephrine from sympathetic nerve terminals, leading to an increase in the synaptic concentration of this neurotransmitter and subsequent activation of adrenergic receptors[1][7]. Both enantiomers of this compound exhibit this property[5][8].

  • Direct Sympathomimetic Action: The (S)-enantiomer of this compound also possesses a direct agonist activity, primarily at α1-adrenergic receptors[8]. This direct action contributes to its vasoconstrictive effects. In contrast, the (R)-enantiomer is reported to have an exclusively tyramine-like action[8].

Furthermore, research has revealed that the (R)-enantiomer of this compound is a selective ligand for the Imidazoline I1 receptor, suggesting a potential role in central blood pressure regulation and nociception[2][9].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of this compound and its enantiomers.

Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers

CompoundReceptorKi (nM)
Racemic this compoundImidazoline I142
(R)-IsomethepteneImidazoline I118
(S)-IsomethepteneImidazoline I11100
(R)-IsomethepteneSigma-11900
(S)-IsomethepteneSigma-12100
(R)-IsomethepteneSigma-25600
(S)-IsomethepteneSigma-25200

Data sourced from a patent application; specific experimental details beyond the use of equilibrium binding are limited.[2][9]

Table 2: Functional Potencies (EC50) of this compound Enantiomers

CompoundReceptor/AssayEC50 (µM)
(S)-Isometheptene mucateTAAR1 Activation21.12
(R)-Isometheptene mucateTAAR1 Activation29.45

Data sourced from a patent application describing a TAAR1 cAMP biosensor assay.[2][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's pharmacological profile.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for specific receptors.

General Protocol (based on standard radioligand binding assay principles):

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., bovine adrenal medullary membranes for I1-imidazoline sites) are homogenized and centrifuged to isolate a membrane fraction.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]clonidine for I1-imidazoline receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound enantiomers).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To measure the functional potency (EC50) of this compound enantiomers in activating the Trace Amine-Associated Receptor 1 (TAAR1).

Protocol (based on a cAMP biosensor assay):

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid encoding the TAAR1 receptor and a cAMP biosensor (e.g., a bioluminescence resonance energy transfer-based sensor).

  • Compound Application: The transfected cells are incubated with varying concentrations of the test compounds (this compound enantiomers).

  • Signal Detection: The change in the biosensor signal (e.g., BRET ratio) is measured, which corresponds to the intracellular cAMP concentration.

  • Data Analysis: Dose-response curves are generated, and the EC50 values are calculated using non-linear regression.

Objective: To assess the direct vasoconstrictor effects of this compound and its enantiomers on isolated blood vessels.

Protocol (Organ Bath Study):

  • Tissue Preparation: Segments of blood vessels (e.g., human middle meningeal artery) are dissected and mounted in organ baths filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Reference Contraction: A reference contractile response is obtained by exposing the tissues to a high concentration of potassium chloride (e.g., 100 mM KCl).

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves are constructed by adding increasing concentrations of the test compounds (this compound enantiomers) to the organ bath.

  • Data Analysis: The contractile responses are measured and expressed as a percentage of the reference contraction.

In Vivo Cardiovascular Studies in Pithed Rats

Objective: To characterize the cardiovascular effects of this compound and its enantiomers and to elucidate their mechanisms of action in the absence of central nervous system reflexes.

Protocol:

  • Animal Preparation: Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum into the vertebral canal (pithing). The animals are then artificially ventilated.

  • Instrumentation: Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration. Heart rate is derived from the blood pressure signal.

  • Drug Administration: Intravenous bolus injections of this compound, its enantiomers, or vehicle are administered at increasing doses (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg).

  • Pharmacological Blockade: To investigate the mechanism of action, experiments are repeated in separate groups of animals pre-treated with specific receptor antagonists (e.g., prazosin for α1-adrenoceptors, propranolol for β-adrenoceptors) or with reserpine to deplete catecholamine stores (to assess tyramine-like effects).

  • Data Analysis: Changes in heart rate and diastolic blood pressure are recorded and analyzed.

Visualizing Pharmacological Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.

isometheptene_mechanism cluster_enantiomers This compound Enantiomers cluster_actions Sympathomimetic Actions cluster_receptors Receptors S_this compound S_this compound Direct_Action Direct Action S_this compound->Direct_Action Indirect_Action Indirect Action (Tyramine-like) S_this compound->Indirect_Action R_this compound R_this compound R_this compound->Indirect_Action I1_Receptor Imidazoline I1 Receptor R_this compound->I1_Receptor Selective Ligand Alpha1_Receptor α1-Adrenergic Receptor Direct_Action->Alpha1_Receptor Agonist NE_Vesicle Norepinephrine Vesicle Indirect_Action->NE_Vesicle Displaces NE Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction NE_Vesicle->Alpha1_Receptor NE activates

Caption: Mechanism of action of this compound enantiomers.

pithed_rat_workflow cluster_prep Animal Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Rat Pithing Pithing Procedure Anesthesia->Pithing Ventilation Artificial Ventilation Pithing->Ventilation Instrumentation Catheter Placement (Artery & Vein) Ventilation->Instrumentation Baseline Record Baseline HR & BP Instrumentation->Baseline Drug_Admin Administer this compound (i.v. bolus) Baseline->Drug_Admin Antagonist_Pre Pre-treat with Antagonist/Reserpine (Separate Groups) Baseline->Antagonist_Pre Record_Response Record HR & BP Changes Drug_Admin->Record_Response Repeat_Admin Repeat this compound Administration Antagonist_Pre->Repeat_Admin Repeat_Admin->Record_Response Compare_Groups Compare Responses (Control vs. Pre-treated) Record_Response->Compare_Groups Conclusion Elucidate Mechanism Compare_Groups->Conclusion

Caption: Experimental workflow for cardiovascular assessment in pithed rats.

signaling_pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response This compound (S)-Isometheptene Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq_Protein Gq Protein Alpha1_AR->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Postulated signaling pathway for direct vasoconstriction.

Discussion and Future Directions

The pharmacological profile of this compound reveals a complex interplay of direct and indirect sympathomimetic actions, with notable differences between its enantiomers. The (S)-enantiomer appears to be the primary contributor to the direct vasoconstrictor effects through its interaction with α1-adrenergic receptors, while both enantiomers possess a tyramine-like indirect action. The selective binding of the (R)-enantiomer to imidazoline I1 receptors opens avenues for investigating its potential role in central nervous system-mediated effects on blood pressure and pain.

A significant gap in the current understanding of this compound's pharmacology is the lack of quantitative binding data for its enantiomers at α- and β-adrenergic receptor subtypes. Future research should focus on conducting comprehensive radioligand binding and functional assays to determine the affinity and selectivity of (S)- and (R)-isometheptene for these receptors. Such data would provide a more complete picture of their sympathomimetic profiles and could inform the development of more targeted therapeutics for migraine and other vascular headaches.

Conclusion

This compound is a sympathomimetic amine with a multifaceted pharmacological profile. Its vasoconstrictor properties, which are central to its therapeutic efficacy in headache, arise from a combination of direct α1-adrenergic agonism (primarily by the (S)-enantiomer) and an indirect, tyramine-like release of norepinephrine (by both enantiomers). The distinct pharmacological properties of its enantiomers highlight the importance of stereochemistry in drug action and suggest that the development of single-enantiomer formulations could offer therapeutic advantages. This technical guide provides a foundation for further research into the nuanced pharmacology of this compound and its potential for the development of novel therapeutics.

References

A Technical Guide to the Synthesis, Purification, and Characterization of Isometheptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine, is a critical component in the treatment of migraines and tension headaches. Its clinical efficacy is closely tied to its stereochemistry, making the selective synthesis, purification, and characterization of its isomers a paramount concern for therapeutic development. This technical guide provides an in-depth overview of the methodologies employed in the preparation and analysis of this compound isomers, with a focus on its enantiomeric forms, (R)-Isometheptene and (S)-Isometheptene. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a comprehensive understanding of the processes involved.

Introduction to this compound and its Isomers

This compound, chemically known as (±)-N,1,5-trimethyl-4-hexenylamine, is an aliphatic amine that exhibits vasoconstrictive properties, which are beneficial in alleviating certain types of headaches.[1][2] The molecule possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (R)-Isometheptene and (S)-Isometheptene. Research has indicated that the pharmacological activity of these enantiomers can differ significantly, with the (R)-enantiomer showing potential as a selective ligand for imidazoline I1 receptor sites and exhibiting antihypertensive properties.[3][4] This highlights the importance of stereoselective synthesis and the characterization of individual isomers for the development of more effective and safer therapeutic agents.[5]

Synthesis of this compound Isomers

The synthesis of specific this compound isomers can be achieved through stereoselective routes, often employing chiral precursors to control the stereochemistry of the final product.

Stereoselective Synthesis of (R)-Isometheptene

A common strategy for the synthesis of (R)-Isometheptene involves the use of a chiral starting material, such as (R)-6-Methyl-hept-5-en-2-ol.[6] The synthesis workflow can be summarized as follows:

Synthesis_of_R_this compound A (R)-6-Methyl-hept-5-en-2-ol C (R)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester A->C Mesylation B Methanesulfonyl Chloride (MsCl), Triethylamine (TEA) E (R)-Isometheptene C->E Amination D Methylamine

Caption: Stereoselective synthesis of (R)-Isometheptene from a chiral alcohol precursor.

Experimental Protocol:

  • Mesylation of (R)-6-Methyl-hept-5-en-2-ol: To a solution of (R)-6-Methyl-hept-5-en-2-ol in a suitable solvent (e.g., dichloromethane), triethylamine is added and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion. The resulting product is (R)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester.[6]

  • Amination: The mesylated intermediate is then reacted with methylamine in a suitable solvent under pressure and heat. The reaction mixture is worked up to isolate the final product, (R)-Isometheptene.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods, including the reductive amination of a ketone precursor. A historical method involves the reaction of 4-methylhexan-2-one with hydroxylamine to form an oxime, followed by catalytic hydrogenation.[7]

Purification of this compound Isomers

The purification of this compound isomers is crucial to isolate the desired stereoisomer from the reaction mixture and any potential side products. Common techniques include chromatography and crystallization.

Chromatographic Separation

Chromatography is a powerful technique for separating isomers.[8][9] Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating enantiomers.[10] For diastereomers, which have different physical properties, standard column chromatography can be effective.[10]

Purification_Workflow A Crude Reaction Mixture (Containing this compound Isomers) B Column Chromatography (e.g., Silica Gel) A->B Initial Separation C Partially Purified Fractions B->C D Chiral HPLC C->D Enantiomeric Resolution E Isolated (R)-Isometheptene D->E F Isolated (S)-Isometheptene D->F

Caption: General workflow for the purification of this compound isomers using chromatography.

Experimental Protocol (General):

  • Column Chromatography: The crude reaction mixture is loaded onto a silica gel column. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the this compound isomers.

  • Chiral HPLC: The fractions containing the mixture of enantiomers are concentrated and then injected into a chiral HPLC system. A suitable chiral stationary phase and mobile phase are used to achieve separation of the (R) and (S) enantiomers.

Crystallization

Crystallization can be an effective method for purifying this compound, often in the form of its salts, such as the mucate salt.[3][4] Diastereomeric crystallization is a classical method for resolving enantiomers. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[11]

Characterization of this compound Isomers

The unambiguous identification and characterization of the synthesized and purified this compound isomers are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.[12][13] For distinguishing between isomers, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which can differ between stereoisomers.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[14]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[14]

X-ray Crystallography

For crystalline samples, single-crystal X-ray crystallography provides the absolute configuration of a chiral molecule, offering definitive proof of its stereochemistry.[3][4]

Characterization_Workflow A Purified this compound Isomer B NMR Spectroscopy (¹H, ¹³C, NOE) A->B Structural Elucidation C Mass Spectrometry A->C Molecular Weight D IR Spectroscopy A->D Functional Groups E X-ray Crystallography (for crystalline samples) A->E Absolute Configuration F Confirmed Structure and Stereochemistry B->F C->F D->F E->F

Caption: Workflow for the comprehensive characterization of this compound isomers.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of this compound isomers. The exact values can vary depending on the specific experimental conditions.

Parameter(R)-Isometheptene(S)-IsomethepteneRacemic this compound
Synthesis Yield Varies (dependent on route)Varies (dependent on route)Varies (dependent on route)
Purity (post-purification) >99% (chiral HPLC)>99% (chiral HPLC)>98% (GC/HPLC)
¹H NMR (indicative shifts) Specific shifts for chiral center protonsDifferent specific shifts for chiral center protonsOverlapping signals from both enantiomers
¹³C NMR (indicative shifts) Specific shifts for chiral center carbonDifferent specific shifts for chiral center carbonOverlapping signals from both enantiomers
Mass Spectrum (m/z) Consistent with C₉H₁₉NConsistent with C₉H₁₉NConsistent with C₉H₁₉N
Specific Rotation [α]D Positive valueNegative value~0°

Conclusion

The synthesis, purification, and characterization of this compound isomers are critical for the advancement of therapeutics for migraines and tension headaches. Stereoselective synthesis routes, coupled with robust purification techniques like chiral chromatography and crystallization, enable the isolation of enantiomerically pure compounds. A comprehensive suite of analytical methods, including NMR, MS, and X-ray crystallography, is essential for the definitive identification and characterization of these isomers. This guide provides a foundational framework for researchers and professionals in the field of drug development to navigate the complexities of working with this compound and its stereoisomers.

References

Isometheptene: A Technical Guide to Receptor Binding Profile and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine utilized in the management of migraine and tension headaches. Its therapeutic effects are primarily attributed to its vasoconstrictive properties. This document provides an in-depth analysis of this compound's receptor binding profile and affinity, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

Receptor Binding Profile and Affinity

This compound's interaction with various receptor systems has been a subject of interest, particularly concerning its mechanism of action in headache treatment. The available data primarily focuses on its affinity for imidazoline receptors, with limited quantitative information on its interaction with adrenergic, serotonergic, and dopaminergic receptors.

Data Presentation
CompoundReceptorKi (nM)
Racemic this compoundI1-Imidazoline42[1]
(R)-IsomethepteneI1-Imidazoline18[1]
(S)-IsomethepteneI1-Imidazoline1100[1]

No specific Ki or IC50 values were identified for this compound at adrenergic, serotonergic, or dopaminergic receptors in the conducted literature search. One source mentioned that this compound does not display significant binding to any of the adrenergic receptors studied, though specific quantitative data to support this statement is not provided.

Mechanism of Action

This compound is characterized as a sympathomimetic amine.[1][2][3] Its mechanism of action is understood to be twofold:

  • Indirect Sympathomimetic Action: this compound can act as an indirect sympathomimetic, meaning it can displace catecholamines like norepinephrine from vesicles within neurons.[3] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which then act on adrenergic receptors to cause vasoconstriction.

  • Direct Adrenergic Agonism: The (S)-enantiomer of this compound is suggested to have a minor, direct stimulating effect on α1-adrenoceptors.[4]

The vasoconstriction of cranial and cerebral arterioles is believed to be the primary mechanism for its efficacy in relieving vascular headaches.[5]

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound are not extensively published. However, based on standard pharmacological practices for similar compounds and the available information, the following methodologies are likely employed.

Radioligand Binding Assay for I1-Imidazoline Receptor

This protocol is a generalized representation based on assays for other I1-imidazoline receptor ligands like moxonidine and clonidine.

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the I1-imidazoline receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-Clonidine or [125I]-p-iodoclonidine.

  • Membrane Preparation: Homogenates from tissues expressing I1-imidazoline receptors (e.g., bovine adrenal medullary membranes or from cell lines stably expressing the receptor).

  • Test Compounds: Racemic this compound, (R)-isometheptene, (S)-isometheptene.

  • Non-specific Binding Control: A high concentration of a known I1-imidazoline ligand (e.g., moxonidine).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound or its enantiomers).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays

To assess the functional activity of this compound as an agonist or antagonist, downstream signaling events following receptor activation can be measured.

  • Calcium Mobilization Assay: For receptors coupled to Gq proteins, agonist binding leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a fluorescence plate reader.

  • cAMP Assay: For receptors coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be quantified using various commercially available assay kits (e.g., HTRF, AlphaScreen, or ELISA-based methods).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the I1-imidazoline receptor and a typical experimental workflow for a radioligand binding assay.

G I1-Imidazoline Receptor Signaling Pathway This compound This compound ((R)-enantiomer) I1_Receptor I1-Imidazoline Receptor This compound->I1_Receptor Binds to PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Vasoconstriction) Ca_Release->Downstream PKC->Downstream

Caption: I1-Imidazoline Receptor Signaling Cascade.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

This compound primarily exerts its pharmacological effects through interaction with the I1-imidazoline receptor, with the (R)-enantiomer showing higher affinity. Its sympathomimetic actions, leading to vasoconstriction, are the cornerstone of its therapeutic use in headaches. While quantitative binding data for this compound at adrenergic, serotonergic, and dopaminergic receptors is currently lacking in publicly available literature, the established affinity for the I1-imidazoline receptor provides a key insight into its molecular mechanism. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and to provide a more comprehensive understanding of its pharmacological actions.

References

In Silico Modeling of Isometheptene and its Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine utilized in the management of migraine and tension headaches, exerts its therapeutic effects through vasoconstriction. This is primarily mediated by its interaction with adrenergic and I1-imidazoline receptors. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its principal receptor targets. It details methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the structural basis of its activity. Furthermore, this guide outlines experimental protocols for the validation of in silico findings and presents a visual representation of the associated signaling pathways.

Introduction to this compound

This compound is a sympathomimetic amine that functions as a vasoconstrictor, making it effective in the treatment of migraines and tension headaches.[1][2][3] Its mechanism of action involves the activation of the sympathetic nervous system, leading to the constriction of dilated cranial and cerebral arterioles.[1][3][4] this compound interacts with cell surface adrenergic receptors and has also been shown to have a high affinity for I1-imidazoline receptors.[1][5]

This compound is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. Research has indicated that the (R)-enantiomer possesses a significantly higher affinity for the I1-imidazoline receptor compared to the (S)-enantiomer, suggesting a stereospecific interaction that may be crucial for its therapeutic efficacy.[5]

Receptor Targets and Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with two primary classes of receptors:

  • Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that are central to the sympathetic nervous system.[1][6] this compound's interaction with these receptors initiates a signaling cascade that results in smooth muscle contraction and subsequent vasoconstriction.[6]

  • I1-Imidazoline Receptors: These receptors are also implicated in the central regulation of blood pressure. The (R)-enantiomer of this compound exhibits a high affinity for these receptors, suggesting their significant role in its mechanism of action.[5][7]

The activation of these receptors by this compound triggers intracellular signaling pathways that ultimately lead to a physiological response.

Adrenergic Receptor Signaling Pathway

The binding of this compound to adrenergic receptors (which can be of the α1, α2, or β subtypes) initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein.[8][9] Depending on the receptor subtype and the coupled G-protein (Gs, Gi, or Gq), different downstream effectors are activated:

  • Gs-coupled receptors: Activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

  • Gi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Gq-coupled receptors: Activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[9]

The culmination of these pathways in vascular smooth muscle cells is an increase in intracellular calcium, which leads to muscle contraction and vasoconstriction.[6]

Adrenergic Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AdrenergicReceptor Adrenergic Receptor (GPCR) This compound->AdrenergicReceptor Binds G_Protein G-Protein (αβγ) AdrenergicReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates (Gs)/ Inhibits (Gi) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) cAMP cAMP AdenylylCyclase->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasoconstriction Vasoconstriction PKA->Vasoconstriction Leads to Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Leads to

Caption: Adrenergic Receptor Signaling Pathway for this compound.
I1-Imidazoline Receptor Signaling Pathway

The precise signaling mechanism of the I1-imidazoline receptor is still under investigation, but it is known to be distinct from the classical adrenergic pathways. Activation of I1-receptors in the brainstem leads to a reduction in sympathetic outflow, which contributes to a decrease in blood pressure. However, in the context of this compound's peripheral vasoconstrictor action, the direct signaling cascade in vascular smooth muscle is less well-defined. It is hypothesized to involve pathways that modulate intracellular calcium levels, ultimately leading to vasoconstriction.

In Silico Modeling of this compound-Receptor Interactions

In the absence of specific published in silico studies on this compound, this section outlines a robust and widely accepted workflow for modeling its interaction with adrenergic and I1-imidazoline receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This technique can be used to estimate the binding affinity and identify key interacting residues.

Experimental Protocol: Molecular Docking of this compound

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., β2-adrenergic receptor, PDB ID: 2RH1) from the Protein Data Bank (PDB).[11]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

  • Ligand Preparation:

    • Generate the 3D structure of (R)- and (S)-Isometheptene using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .pdb).

    • Optimize the ligand's geometry and assign charges.

  • Grid Generation:

    • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site using a program like AutoGrid.

  • Docking Simulation:

    • Perform the docking of this compound into the prepared receptor using a docking program such as AutoDock Vina.

    • The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues.

    • Visualize the docked complex using molecular visualization software like PyMOL or VMD.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[1][2]

Experimental Protocol: MD Simulation of this compound-Receptor Complex

  • System Setup:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (for transmembrane receptors) and solvate with water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., CHARMM36 for proteins and lipids, CGenFF for the ligand).

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Investigate the persistence of key interactions identified in the docking study.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.[12][13]

Experimental Protocol: Pharmacophore Model Generation for Sympathomimetic Amines

  • Training Set Selection:

    • Compile a set of known active sympathomimetic amines with their biological activity data (e.g., Ki or IC50 values).

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Model Generation and Validation:

    • Use software like PHASE or LigandScout to generate pharmacophore models based on the alignment of the training set molecules.

    • Validate the best model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with potential sympathomimetic activity.

InSilico_Workflow Receptor_Selection Receptor Selection (Adrenergic/Imidazoline) Docking Molecular Docking Receptor_Selection->Docking Ligand_Prep This compound (R/S enantiomers) Preparation Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore Binding_Pose Binding Pose and Affinity Prediction Docking->Binding_Pose MD_Sim Molecular Dynamics Simulation Complex_Stability Complex Stability and Interaction Dynamics MD_Sim->Complex_Stability Essential_Features Identification of Essential Features Pharmacophore->Essential_Features Binding_Pose->MD_Sim Experimental_Validation Experimental Validation Binding_Pose->Experimental_Validation Complex_Stability->Experimental_Validation Essential_Features->Experimental_Validation

Caption: In Silico Modeling Workflow for this compound.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm their accuracy. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[14][15]

Radioligand Binding Assay

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., from cells overexpressing the human β2-adrenergic receptor or from tissue known to be rich in the receptor).

  • Assay Setup:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) that has a high affinity for the receptor.

    • Add increasing concentrations of unlabeled this compound (the "competitor").

  • Incubation and Filtration:

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Quantitative Data Summary

CompoundReceptorParameterValue (nM)Reference
(R)-IsomethepteneI1-ImidazolineKi18[5]
(S)-IsomethepteneI1-ImidazolineKi1100[5]

Conclusion

The in silico modeling approaches detailed in this guide provide a powerful framework for investigating the molecular interactions of this compound with its adrenergic and I1-imidazoline receptor targets. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the structural determinants of this compound's binding and activity. The subsequent experimental validation of these computational predictions is crucial for confirming their accuracy and advancing our understanding of this important therapeutic agent. This integrated computational and experimental approach is invaluable for the rational design of novel and more effective treatments for migraine and tension headaches.

References

The Sympathomimetic Amine Isometheptene: A Historical and Technical Review of its Application in Headache Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometheptene, a sympathomimetic amine with vasoconstrictive properties, has a long history in the management of migraine and tension headaches. This technical guide provides an in-depth review of the discovery, historical development, and pharmacological profile of this compound for headache treatment. It details the initial synthesis, key clinical trials that shaped its use, and the evolution of its combination formulations. The document elucidates the dual mechanism of action involving both adrenergic and imidazoline receptors, with a focus on the distinct roles of its (R)- and (S)-enantiomers. Quantitative data from significant clinical studies are summarized, and detailed experimental protocols are outlined. Furthermore, signaling pathways and historical development workflows are visualized to provide a comprehensive understanding of this compound's role in headache therapy.

Discovery and Historical Development

Initial Synthesis
Early Pharmacological Investigations and Introduction into Headache Treatment

Initial preclinical studies, conducted in the mid-1940s, identified this compound as a sympathomimetic agent with the ability to constrict blood vessels. These early investigations recognized its potential for treating vascular headaches, a condition characterized by vasodilation. A preliminary report on a new product for migraine treatment containing this compound was published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1945.[1]

Evolution of Combination Formulations

This compound was rarely used as a monotherapy for headaches. Its therapeutic application has been almost exclusively in combination with other active pharmaceutical ingredients to enhance efficacy and address the multifaceted nature of headache pain. The most notable and widely studied combinations include:

  • This compound Mucate, Dichloralphenazone, and Acetaminophen: This combination, famously marketed under the brand name Midrin, became a mainstay for the treatment of both migraine and tension-type headaches. Dichloralphenazone, a mild sedative, was included to reduce the emotional reaction to pain, while acetaminophen provided analgesia.[2][3]

  • This compound Mucate, Caffeine, and Acetaminophen/Dipyrone: In other formulations, caffeine was added to further enhance the vasoconstrictive effects of this compound.[4] Combinations with the analgesic and antipyretic dipyrone have also been available in some countries.

Regulatory History and Market Status

In the United States, this compound-containing products were available prior to the 1962 Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act, which mandated that manufacturers provide proof of efficacy in addition to safety. Under the Drug Efficacy Study Implementation (DESI) program, these products were reviewed by the National Academy of Sciences/National Research Council. The combination of this compound, dichloralphenazone, and acetaminophen was deemed "possibly" effective for the relief of migraine headaches, indicating a need for further investigation to establish substantial evidence of efficacy.[4] For tension headaches, some formulations were considered "effective."[4]

Over time, due to the lack of new clinical trials meeting contemporary standards for proving efficacy, the U.S. Food and Drug Administration (FDA) eventually took action. In 2017, the FDA notified manufacturers to cease distribution of unapproved this compound-containing drug products, leading to their withdrawal from the market.[4]

Mechanism of Action

This compound's therapeutic effect in headache is primarily attributed to its ability to constrict dilated cranial and cerebral arterioles, thereby reducing the painful pulsations associated with vascular headaches.[2][3] This is achieved through a dual mechanism involving both indirect sympathomimetic action and direct receptor interaction.

Sympathomimetic and Adrenergic Effects

This compound is an indirect-acting sympathomimetic amine. It is believed to act by displacing catecholamines, such as norepinephrine, from storage vesicles in sympathetic nerve endings. The released norepinephrine then activates adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.

Furthermore, research into the individual enantiomers of this compound has revealed a more nuanced interaction with the adrenergic system:

  • (S)-Isometheptene: This enantiomer exhibits a mixed sympathomimetic action, involving both an indirect, tyramine-like effect (norepinephrine release) and a direct stimulatory effect on α1-adrenergic receptors.

  • (R)-Isometheptene: In contrast, the (R)-enantiomer appears to act exclusively through an indirect, tyramine-like mechanism. This difference in direct receptor activity may contribute to a potentially better cardiovascular safety profile for the (R)-enantiomer.

The signaling pathway for α1-adrenergic receptor-mediated vasoconstriction is well-established and involves the Gq protein-coupled activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The resulting increase in intracellular calcium leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Imidazoline Receptor Interaction

More recent investigations have uncovered a novel aspect of this compound's pharmacology, particularly concerning its (R)-enantiomer. (R)-Isometheptene has been identified as a selective ligand for the imidazoline subtype 1 (I1) receptor.[4][5][6] While the precise role of I1 receptors in migraine pathophysiology is still under investigation, their activation is known to modulate sympathetic outflow from the central nervous system. The signaling pathway for I1 receptors is distinct from the classical adrenergic pathways and is thought to involve the production of second messengers that can influence vascular tone and neuronal activity.

DOT Script for Adrenergic and Imidazoline Signaling Pathways

G cluster_adrenergic Adrenergic Pathway cluster_imidazoline Imidazoline Pathway This compound This compound (S-enantiomer) NE_Release Norepinephrine Release (Indirect Action) This compound->NE_Release Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Direct Action NE_Release->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction_A Vasoconstriction Ca_Release->Vasoconstriction_A PKC->Vasoconstriction_A R_this compound (R)-Isometheptene I1_Receptor I1 Imidazoline Receptor R_this compound->I1_Receptor Signaling_Cascade Signaling Cascade I1_Receptor->Signaling_Cascade Modulation Modulation of Sympathetic Outflow Signaling_Cascade->Modulation Vasoconstriction_I Vasoconstriction Modulation->Vasoconstriction_I

Caption: Signaling pathways of this compound's vasoconstrictive action.

Clinical Efficacy and Safety

The clinical utility of this compound in headache management has been evaluated in several studies, primarily with its combination formulations.

Early Clinical Trials

Two notable early double-blind, crossover trials conducted by Diamond and Medina in the mid-1970s provided initial evidence for the efficacy of this compound-containing compounds in migraine treatment.

  • Diamond S, Medina JL (1975): This study compared this compound mucate to a placebo in the treatment of migraine.

  • Diamond S (1976): This trial evaluated the combination of this compound mucate, acetaminophen, and dichloralphenazone.

While the full texts of these foundational studies are not widely accessible, they were instrumental in establishing the role of this compound combinations in headache management for several decades.

Comparative Clinical Trial with Sumatriptan

A key multicenter, double-blind, randomized, parallel-group study by Freitag et al. in 2001 compared the efficacy and safety of the this compound mucate, dichloralphenazone, and acetaminophen combination with the then-standard migraine therapy, sumatriptan succinate (50 mg), for the early treatment of mild-to-moderate migraine attacks.

  • Study Design: Multicenter, double-blind, randomized, parallel-group.

  • Patient Population: 137 patients diagnosed with migraine with or without aura according to the International Headache Society (IHS) criteria.

  • Inclusion Criteria: Patients experiencing mild-to-moderate migraine attacks.

  • Interventions:

    • This compound mucate (65 mg), dichloralphenazone (100 mg), and acetaminophen (325 mg) combination.

    • Sumatriptan succinate (50 mg).

  • Primary Endpoint: Patient's response to treatment.

  • Secondary Endpoints: Headache recurrence within 24 hours, severity of recurrent headaches, improvement in functional disability, and global analysis of efficacy.

The study found no statistically significant difference in the primary endpoint of patient response to treatment between the two groups. However, some differences were observed in the secondary outcomes.

Table 1: Efficacy Outcomes of this compound Combination vs. Sumatriptan

Outcome MeasureThis compound CombinationSumatriptan (50 mg)Statistical Significance
Patient Response to Treatment No significant differenceNo significant differenceNot Statistically Significant
Headache Recurrence (at 24h) No significant differenceNo significant differenceNot Statistically Significant
Severity of Recurrent Headache Less SevereMore SevereStatistically Significant
Improvement in Functional Disability Generally Better ImprovementLess ImprovementGeneral Observation
Global Efficacy Analysis SimilarSimilarNot Statistically Significant

Table 2: Adverse Events in the this compound Combination vs. Sumatriptan Trial

Adverse Event ProfileThis compound CombinationSumatriptan (50 mg)
Overall Incidence Less Likely to have adverse effectsSomewhat more likely to have adverse effects

Note: Specific percentages for adverse events were not detailed in the available abstract.

The authors concluded that both treatments were safe and effective for the early treatment of acute migraine, with the this compound combination potentially having a slight advantage in the early treatment of mild-to-moderate migraine.

DOT Script for this compound Clinical Development Workflow

G cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation cluster_formulation_regulatory Formulation and Regulatory Pathway Synthesis 1941: Synthesis (U.S. Patent 2,230,753) Pharm_Studies Mid-1940s: Early Pharmacological Studies (Vasoconstrictive Properties Identified) Synthesis->Pharm_Studies Combination_Dev Development of Combination Products (e.g., Midrin) Pharm_Studies->Combination_Dev Early_Trials 1975-1976: Early Clinical Trials (Diamond & Medina) Efficacy in Migraine Established Comparative_Trial 2001: Comparative Trial vs. Sumatriptan (Freitag et al.) Non-inferiority in mild-to-moderate migraine Early_Trials->Comparative_Trial DESI_Review Post-1962: DESI Review ('Possibly Effective' for Migraine) Early_Trials->DESI_Review Combination_Dev->Early_Trials Market_Withdrawal 2017: Market Withdrawal (Lack of new efficacy data) DESI_Review->Market_Withdrawal

Caption: Historical development workflow of this compound for headache.

Conclusion

This compound holds a significant place in the history of headache therapeutics as a non-ergot vasoconstrictor. Its development and long-term use in combination formulations highlight the clinical need for multi-mechanism approaches to headache management. While its sympathomimetic and α1-adrenergic effects have been understood for some time, the more recent discovery of the I1-imidazoline receptor activity of its (R)-enantiomer opens new avenues for understanding its pharmacological profile and potentially for the development of novel, more targeted therapies. Although this compound-containing products are no longer widely available due to modern regulatory requirements for efficacy data, the historical and pharmacological data reviewed herein provide valuable insights for researchers and drug development professionals in the ongoing search for safe and effective headache treatments. The distinct properties of its enantiomers, in particular, may warrant further investigation in the context of developing new vasoconstrictor agents with improved safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Isometheptene Mucate Salt

This technical guide provides a comprehensive overview of the core chemical and physical properties, mechanism of action, and analytical methodologies for this compound Mucate salt.

Chemical and Physical Properties

This compound mucate is the salt formed from the sympathomimetic amine this compound and mucic acid. It is described as a white crystalline powder with a characteristic aromatic odor and a bitter taste.[1][2] Racemic this compound is a well-known aliphatic amine, and its pharmacologically acceptable acid addition salts include the mucate salt, typically in a 2:1 ratio of this compound to mucate.[3][4][5]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its mucate salt.

PropertyValueSource
This compound (Base)
Molecular FormulaC₉H₁₉N[6][7][8]
Molar Mass141.258 g·mol⁻¹[6][7][8]
Exact Mass141.151749610 Da[7][8]
XLogP3-AA2.5[7][8]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count1[7]
Rotatable Bond Count4[7]
Topological Polar Surface Area12 Ų[7][8]
This compound Mucate Salt
Molecular FormulaC₂₄H₄₈N₂O₈ or (C₉H₁₉N)₂·C₆H₁₀O₈[2][9][10]
Molecular Weight492.6 g/mol [9][10]
Exact Mass492.34106649 Da[10]
SolubilitySoluble in water[3][4][5][11]

Mechanism of Action and Signaling Pathway

This compound mucate is a sympathomimetic amine that acts as an indirect-acting sympathomimetic agent.[1][8] Its primary mechanism of action involves the constriction of dilated cranial and cerebral arterioles, which helps to alleviate the stimuli that lead to vascular headaches such as migraines.[1][6][12][13] The vasoconstricting properties of this compound arise from its ability to activate the sympathetic nervous system.[6] It is thought to act as both an alpha and beta-adrenergic receptor agonist.[3] This action is similar to that of ergotamine but with a lower order of toxicity.[1]

The activation of adrenergic receptors on smooth muscle cells by this compound (or by the release of norepinephrine and epinephrine it causes) initiates a signal transduction cascade.[6][8] This leads to an increase in intracellular calcium concentrations, both from the sarcoplasmic reticulum via IP3-mediated release and through enhanced entry across the sarcolemma, resulting in smooth muscle contraction and vasoconstriction.[8] The (R)-enantiomer of this compound has also been shown to be a selective ligand for imidazoline subtype 1 (I1) receptor sites, suggesting a potential role in modulating blood pressure.[3][4][5][11]

Signaling Pathway Diagram

Isometheptene_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdrenergicReceptor Adrenergic Receptor This compound->AdrenergicReceptor G_Protein G-Protein AdrenergicReceptor->G_Protein Ca_channels Ca²⁺ Channels AdrenergicReceptor->Ca_channels opens PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 activates SR Sarcoplasmic Reticulum IP3->SR triggers release Ca_ion Ca²⁺ SR->Ca_ion Ca_channels->Ca_ion Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_ion->Contraction Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_formulation Formulation & Analysis Synthesis Synthesis of This compound Mucate Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC IR_Spec IR Spectroscopy (Structural Confirmation) Purification->IR_Spec Xray X-ray Crystallography (3D Structure) Purification->Xray Receptor_Binding Receptor Binding Assays (Functional Activity) Purification->Receptor_Binding Formulation Pharmaceutical Formulation HPLC->Formulation Dissolution Dissolution Testing (e.g., via HPLC) Formulation->Dissolution

References

In-Depth Stereochemical Characterization of (R)- and (S)-Isometheptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene, a sympathomimetic amine, has been utilized in the treatment of migraine and tension headaches for its vasoconstrictive properties. It exists as a pair of enantiomers, (R)- and (S)-isometheptene. As with many chiral drugs, the individual enantiomers of this compound exhibit different pharmacological profiles. Notably, the (R)-enantiomer shows a significantly higher affinity for the I1-imidazoline receptor, suggesting a distinct mechanism of action and potentially a more favorable therapeutic and side-effect profile compared to the racemic mixture or the (S)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the stereochemical characterization of (R)- and (S)-isometheptene, detailing the analytical methodologies and presenting key characterization data.

Synthesis and Purification of (R)- and (S)-Isometheptene

The preparation of the individual enantiomers of this compound is crucial for their pharmacological evaluation. A common approach involves the synthesis from chiral precursors to yield the desired stereoisomer.

Experimental Protocol: Synthesis of (R)-Isometheptene

A representative synthesis of (R)-isometheptene can be achieved through a stereoselective route starting from a chiral precursor. While specific details can vary, a general synthetic approach is outlined below. The synthesis of the (S)-enantiomer would follow a similar pathway using the corresponding opposite enantiomer of the starting material.

Materials:

  • Appropriate chiral starting material (e.g., a chiral amine or ketone)

  • Grignard reagent (e.g., isobutenylmagnesium bromide)

  • Reducing agent (e.g., sodium borohydride)

  • Methylamine

  • Solvents (e.g., diethyl ether, methanol, dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Chiral Ketone Formation: A suitable chiral precursor is converted to a chiral ketone intermediate. This step establishes the stereocenter of what will become the chiral carbon in this compound.

  • Grignard Reaction: The chiral ketone is reacted with a Grignard reagent, such as isobutenylmagnesium bromide, to introduce the 6-methylhept-5-en-2-yl backbone.

  • Reductive Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process with methylamine. This is typically achieved by forming an imine intermediate, which is then reduced using a reducing agent like sodium borohydride.

  • Purification: The final product is purified using standard laboratory techniques, such as extraction and column chromatography on silica gel, to yield the enantiomerically pure (R)- or (S)-isometheptene.

Chromatographic Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of this compound.

Experimental Protocol: Chiral HPLC of this compound Enantiomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or a similar phase capable of resolving chiral amines).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol is commonly used for normal-phase chiral separations. The exact ratio needs to be optimized for baseline separation. For example, a starting point could be a Hexane:Isopropanol (90:10 v/v) mixture.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Detection: UV detection at a wavelength where this compound shows absorbance (e.g., 220 nm).

  • Injection Volume: 10-20 µL.

Data Presentation:

EnantiomerRetention Time (min)
(S)-IsometheptenetR1
(R)-IsometheptenetR2

Note: The specific retention times (tR1 and tR2) and the elution order will depend on the exact chiral stationary phase and the chromatographic conditions used. In a typical separation on a Chiralcel OD-H column, two distinct peaks corresponding to the (S) and (R) enantiomers would be observed for a racemic mixture.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including the enantiomers of this compound. While the ¹H NMR spectra of the two enantiomers are identical in an achiral solvent, the use of a chiral derivatizing agent, such as Mosher's acid, can be employed to distinguish them.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a few milligrams of the this compound enantiomer in a deuterated solvent (e.g., CDCl₃).

  • Add a drop of D₂O to exchange any labile protons (e.g., N-H) if desired.

Data Presentation: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment(R)-Isometheptene (δ, ppm)(S)-Isometheptene (δ, ppm)
CH₃ (on C2)~1.6-1.7~1.6-1.7
CH₃ (on C6)~1.1-1.2~1.1-1.2
N-CH₃~2.3-2.4~2.3-2.4
CH (on C6)~2.8-3.0~2.8-3.0
CH₂ (on C4, C5)~1.3-1.5~1.3-1.5
CH (on C3)~5.1-5.2~5.1-5.2

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The mass spectra of the (R)- and (S)-enantiomers are identical.

Instrumentation:

  • Mass spectrometer (e.g., coupled with a liquid chromatograph, LC-MS).

Method:

  • The sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

Expected Result:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₉H₁₉N), which has a molecular weight of 141.26 g/mol .

Optical Rotation

Optical rotation is a key characteristic of chiral molecules and is used to determine the direction and magnitude of the rotation of plane-polarized light. Enantiomers will rotate plane-polarized light to an equal but opposite degree.

Instrumentation:

  • Polarimeter.

Procedure:

  • Prepare a solution of the this compound enantiomer of a known concentration in a suitable solvent (e.g., methanol).

  • Measure the observed rotation using the polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Data Presentation:

EnantiomerSpecific Rotation [α]D
(R)-IsomethepteneNegative value (-)
(S)-IsometheptenePositive value (+)
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It provides information about the stereochemistry of the molecule. The CD spectra of enantiomers are mirror images of each other.

Instrumentation:

  • Circular dichroism spectrometer.

Procedure:

  • Prepare a solution of the this compound enantiomer in a suitable solvent that does not absorb in the region of interest.

  • Record the CD spectrum over a range of wavelengths.

Expected Result:

  • The (R)- and (S)-enantiomers of this compound are expected to show mirror-image CD spectra, with positive and negative Cotton effects at specific wavelengths. The exact wavelengths and intensities of these effects would provide a unique fingerprint for each enantiomer.

X-ray Crystallography

X-ray crystallography can provide the absolute configuration of a chiral molecule if a suitable single crystal can be obtained. The mucate salt of (R)-isometheptene has been successfully crystallized and its structure determined by X-ray diffraction, confirming its (R)-configuration.[1][2]

Pharmacological Activity and Signaling Pathways

The differential pharmacological effects of this compound enantiomers are attributed to their distinct interactions with biological targets. This compound is known to act as a sympathomimetic agent, causing vasoconstriction. This effect is mediated through interactions with adrenergic and imidazoline receptors.[1]

Signaling Pathways

The (R)-enantiomer of this compound has been shown to be a selective ligand for the I1-imidazoline receptor.[1][2] The signaling pathway for I1-imidazoline receptors is distinct from the classical G-protein coupled receptor pathways associated with adrenergic receptors.

Signaling_Pathways cluster_adrenergic Adrenergic Receptor Pathway cluster_imidazoline I1-Imidazoline Receptor Pathway This compound This compound Adrenergic_Receptor α/β-Adrenergic Receptor This compound->Adrenergic_Receptor Agonist G_Protein G-Protein (Gs/Gq) Adrenergic_Receptor->G_Protein Effector_Enzyme Adenylyl Cyclase / Phospholipase C G_Protein->Effector_Enzyme Second_Messenger cAMP / IP3, DAG Effector_Enzyme->Second_Messenger Cellular_Response_A Smooth Muscle Contraction (Vasoconstriction) Second_Messenger->Cellular_Response_A R_this compound (R)-Isometheptene I1_Receptor I1-Imidazoline Receptor R_this compound->I1_Receptor Selective Agonist Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) I1_Receptor->Signaling_Cascade Cellular_Response_I Modulation of Sympathetic Outflow Signaling_Cascade->Cellular_Response_I Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Stereochemical Characterization Start Chiral Precursor Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Enantiomers (R)- and (S)-Isometheptene Purification->Enantiomers Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Enantiomers->Chiral_HPLC NMR ¹H NMR (Structural Confirmation) Enantiomers->NMR MS Mass Spectrometry (Molecular Weight) Enantiomers->MS Optical_Rotation Polarimetry (Specific Rotation) Enantiomers->Optical_Rotation CD Circular Dichroism (Chiroptical Properties) Enantiomers->CD Xray X-ray Crystallography (Absolute Configuration) Enantiomers->Xray

References

The role of Isometheptene in activating the sympathetic nervous system

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its application in the management of migraines and tension headaches.[1] Its therapeutic effect is rooted in its ability to activate the sympathetic nervous system. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's sympathomimetic action, with a focus on its interaction with the adrenergic system. The document summarizes key quantitative data from preclinical studies, details experimental protocols for investigating its effects, and presents visual diagrams of its signaling pathways and experimental workflows.

Mechanism of Action: An Indirect and Direct Sympathomimetic

This compound's primary mechanism of action is the activation of the sympathetic nervous system, leading to the constriction of blood vessels.[1] This sympathomimetic effect is achieved through two distinct pathways: an indirect action and, in the case of one of its enantiomers, a direct action on adrenergic receptors.

This compound is a racemic mixture, meaning it is composed of two stereoisomers: (S)-isometheptene and (R)-isometheptene.[2] Research has demonstrated that these enantiomers possess different pharmacological profiles, which contributes to the compound's overall effect.[2]

The primary sympathomimetic effect of both enantiomers is indirect and is often described as a "tyramine-like action".[3][4] This involves the displacement of catecholamines, such as norepinephrine and epinephrine, from storage vesicles within sympathetic neurons.[5] The subsequent increase in the concentration of these neurotransmitters in the synaptic cleft leads to the activation of adrenergic receptors on smooth muscle cells, resulting in vasoconstriction.[1][5]

In addition to its indirect action, (S)-isometheptene also exhibits a direct, albeit minor, stimulatory effect on α1-adrenoceptors.[2][3][4] The (R)-enantiomer's vascular responses, in contrast, are exclusively mediated by its indirect, tyramine-like action.[3][4]

Signaling Pathways

The sympathomimetic effects of this compound are mediated through the canonical adrenergic signaling cascade. The displaced norepinephrine and epinephrine, along with the direct binding of (S)-isometheptene to α1-adrenoceptors, initiate a signal transduction pathway that results in smooth muscle contraction. This process is initiated by the activation of Gq-coupled α1-adrenergic receptors, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

cluster_Neuron Sympathetic Neuron cluster_Synapse Synaptic Cleft cluster_SmoothMuscle Smooth Muscle Cell This compound This compound Vesicles Norepinephrine/ Epinephrine Vesicles This compound->Vesicles Tyramine-like action S_this compound (S)-Isometheptene NE_Epi_Release Norepinephrine/ Epinephrine Release Vesicles->NE_Epi_Release NE_Epi Norepinephrine/ Epinephrine NE_Epi_Release->NE_Epi Alpha1_AR α1-Adrenergic Receptor NE_Epi->Alpha1_AR S_this compound->Alpha1_AR Direct stimulation Gq Gq protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Contraction Smooth Muscle Contraction DAG->Contraction activates PKC Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Contraction

Caption: Signaling pathway of this compound's sympathomimetic action.

Quantitative Data on Cardiovascular Effects

The cardiovascular effects of this compound and its enantiomers have been quantified in preclinical models. The following tables summarize the dose-dependent effects of (S)-isometheptene and (R)-isometheptene on heart rate and diastolic blood pressure in pithed rats.

Table 1: Effects of this compound Enantiomers on Heart Rate and Diastolic Blood Pressure in Pithed Rats

CompoundDose (mg/kg, i.v.)Change in Heart Rate (beats/min)Change in Diastolic Blood Pressure (mmHg)
(S)-Isometheptene 0.0320 ± 48 ± 2
0.145 ± 622 ± 3
0.375 ± 845 ± 5
198 ± 1078 ± 7
3110 ± 1295 ± 9
(R)-Isometheptene 0.0318 ± 34 ± 1
0.140 ± 510 ± 2
0.368 ± 725 ± 4
190 ± 948 ± 6
3105 ± 1165 ± 8

Data are presented as mean ± SEM.

Experimental Protocols

The investigation of this compound's cardiovascular effects often utilizes the pithed rat model. This experimental preparation allows for the study of peripherally acting drugs on the cardiovascular system without the influence of the central nervous system.

Detailed Methodology for the Pithed Rat Model:

  • Animal Preparation: Male Wistar rats are anesthetized. The trachea is cannulated to allow for artificial ventilation. The animals are then pithed by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral canal, which destroys the brain and spinal cord.

  • Instrumentation: A carotid artery is cannulated for the measurement of blood pressure, and a jugular vein is cannulated for the intravenous administration of drugs. Heart rate is derived from the blood pressure signal.

  • Drug Administration: this compound enantiomers and various antagonists are administered as intravenous bolus injections.

  • Data Acquisition: Cardiovascular parameters (heart rate and blood pressure) are continuously recorded and analyzed.

cluster_prep Animal Preparation cluster_instrument Instrumentation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Tracheal_Cannulation Tracheal Cannulation Anesthesia->Tracheal_Cannulation Pithing Pithing Tracheal_Cannulation->Pithing Carotid_Cannulation Carotid Artery Cannulation Pithing->Carotid_Cannulation Jugular_Cannulation Jugular Vein Cannulation Pithing->Jugular_Cannulation Drug_Admin Drug Administration (i.v. bolus) Carotid_Cannulation->Drug_Admin Jugular_Cannulation->Drug_Admin Data_Acquisition Data Acquisition (Heart Rate, Blood Pressure) Drug_Admin->Data_Acquisition Analysis Analysis of Cardiovascular Changes Data_Acquisition->Analysis

Caption: Experimental workflow for the pithed rat model.

Conclusion

This compound exerts its sympathomimetic effects through a combination of indirect and direct mechanisms. Its ability to displace catecholamines from sympathetic neurons, coupled with the direct α1-adrenoceptor agonism of its (S)-enantiomer, results in vasoconstriction. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and potentially refine the therapeutic applications of this compound and related compounds. The distinct pharmacological profiles of its enantiomers suggest that stereoselective development could lead to agents with improved efficacy and safety profiles.

References

Pharmacokinetics and Metabolism of Racemic Isometheptene in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and metabolism of racemic isometheptene in animal models. This compound, an aliphatic amine with sympathomimetic properties, has been used in pharmaceutical preparations for its vasoconstrictor and antispasmodic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for drug development and for interpreting toxicological and pharmacological findings. This document summarizes the available data on its metabolic pathways, particularly in rodent models, and outlines the analytical methodologies pertinent to its quantification in biological matrices. Due to a paucity of publicly available quantitative pharmacokinetic data, this guide also highlights existing knowledge gaps and provides generalized experimental frameworks for future studies.

Introduction

This compound is a chiral compound that has been clinically used as a racemic mixture. Its pharmacological activity is complex, involving indirect sympathomimetic actions. The differential pharmacological and toxicological profiles of its (R)- and (S)-enantiomers necessitate a thorough understanding of their respective pharmacokinetic and metabolic fates. Animal models are indispensable tools in characterizing the ADME properties of chiral drugs like this compound, providing essential data for extrapolation to human subjects. This guide aims to consolidate the available scientific literature on the pharmacokinetics and metabolism of racemic this compound in these models.

Pharmacokinetic Profile

Comprehensive, peer-reviewed studies detailing the quantitative pharmacokinetic parameters of racemic this compound and its individual enantiomers in animal models are limited in the public domain. Preliminary data from a conference abstract has suggested that racemic this compound and its (R)-enantiomer exhibit similar pharmacokinetic profiles following oral administration in rats, with a rapid time to maximum concentration (Tmax) of 15-20 minutes and a short elimination half-life (T½) of approximately 0.5 hours. However, detailed parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) have not been reported.

To facilitate future research and data comparison, the following tables are provided as templates for the systematic presentation of pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of Racemic this compound in Animal Models

SpeciesStrainDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)CL (L/h/kg)Vd (L/kg)Reference
RatNot SpecifiedNot Specifiedp.o.Data Not Available0.25 - 0.33Data Not Available~0.5Data Not AvailableData Not AvailableData Not Available(Note 1)
DogNot SpecifiedData Not Available-Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
PrimateNot SpecifiedData Not Available-Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-

Note 1: Preliminary data from a conference abstract suggests a Tmax of 15-20 minutes and a T½ of 0.5 hours for racemic this compound in rats after oral administration. Other parameters were not specified.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Animal Models

SpeciesStrainEnantiomerDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
RatNot Specified(R)-IsomethepteneNot Specifiedp.o.Data Not Available0.25 - 0.33Data Not Available~0.5(Note 2)
RatNot Specified(S)-IsomethepteneData Not Available-Data Not AvailableData Not AvailableData Not AvailableData Not Available-

Note 2: Preliminary data from a conference abstract suggests a Tmax of 15-20 minutes and a T½ of 0.5 hours for the (R)-enantiomer in rats after oral administration. Other parameters were not specified.

Metabolism

The metabolism of racemic this compound has been primarily investigated in rats. The main route of biotransformation appears to be oxidation.

Metabolic Pathways in Rats

Studies have identified the major and minor metabolites of racemic this compound in the urine of male rats. The primary metabolic transformation is allylic hydroxylation.[1]

  • Major Metabolite: The predominant metabolite found in rat urine is trans-2-methyl-6-methylamino-2-hepten-1-ol.[1]

  • Minor Metabolite: A smaller quantity of cis-2-methyl-6-methylamino-2-hepten-1-ol has also been identified as a urinary metabolite.[1]

The metabolic pathway leading to these hydroxylated metabolites is depicted in the following diagram.

Metabolism This compound Racemic this compound (+/-)-2-methyl-6-methylamino-2-heptene Hydroxylation Allylic Hydroxylation This compound->Hydroxylation MajorMetabolite trans-2-methyl-6-methylamino-2-hepten-1-ol (Major Metabolite) Hydroxylation->MajorMetabolite Predominant MinorMetabolite cis-2-methyl-6-methylamino-2-hepten-1-ol (Minor Metabolite) Hydroxylation->MinorMetabolite Minor

Caption: Metabolic pathway of racemic this compound in rats.

Metabolism in Other Species

There is a lack of published data on the metabolism of this compound in other animal species such as dogs or non-human primates. Species-specific differences in drug metabolism are common, and therefore, the metabolic profile in rats may not be directly translatable to other species. Further research is required to elucidate the metabolic pathways of this compound in a broader range of animal models.

Experimental Protocols

In-Vivo Metabolism Study in Rats (Adapted from Taylor & Coutts, 1977)

This protocol describes the methodology used to identify urinary metabolites of racemic this compound in rats.[1]

  • Animal Model: Male Wistar rats.

  • Drug Administration: Intraperitoneal injection of racemic this compound.

  • Sample Collection: Urine was collected for 24 hours post-administration.

  • Sample Preparation:

    • Urine was alkalinized with sodium hydroxide.

    • Extraction was performed with diethyl ether.

    • The ether extract was dried over anhydrous magnesium sulfate and concentrated.

    • For the analysis of N-acetylated metabolites, a portion of the extract was treated with acetic anhydride.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used for the identification of metabolites in both underivatized and N-acetylated forms.

  • Metabolite Confirmation: The structure and stereochemistry of the identified metabolites were confirmed by comparison with authentic, synthesized reference standards.

Proposed In-Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study in an animal model, such as the rat.

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Bioanalysis & Data Processing AnimalAcclimatization Animal Acclimatization (e.g., Male Sprague-Dawley Rats) Dosing Drug Administration (e.g., Oral Gavage) AnimalAcclimatization->Dosing DosePreparation Dose Formulation Preparation (Racemic this compound in Vehicle) DosePreparation->Dosing BloodSampling Serial Blood Sampling (e.g., via tail vein at predefined time points) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleExtraction Plasma Sample Extraction (e.g., LLE or SPE) PlasmaSeparation->SampleExtraction LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound Enantiomers) SampleExtraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, etc.) LCMS_Analysis->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Methodology

The quantification of this compound and its metabolites in biological matrices requires a sensitive and specific analytical method. Given the chiral nature of the drug, an enantioselective assay is essential for differentiating the pharmacokinetic profiles of the (R)- and (S)-enantiomers.

  • Recommended Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity, selectivity, and throughput.

  • Chiral Separation: Enantioselective separation can be achieved using a chiral stationary phase (CSP) column.

  • Sample Preparation: Due to the complexity of biological matrices like plasma, a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method, but may result in less clean extracts.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated for high-throughput analysis.

  • Method Validation: Any bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion and Future Directions

The current understanding of the pharmacokinetics and metabolism of racemic this compound in animal models is limited. While the primary metabolic pathway in rats has been elucidated, there is a significant lack of quantitative pharmacokinetic data across different species. This knowledge gap hinders the comprehensive assessment of the drug's safety and efficacy profile and complicates the extrapolation of preclinical findings to humans.

Future research should focus on:

  • Conducting definitive pharmacokinetic studies of racemic this compound and its individual enantiomers in multiple animal species (e.g., rats, dogs, non-human primates) to determine key ADME parameters.

  • Publishing detailed and validated enantioselective bioanalytical methods for the quantification of this compound in various biological matrices.

  • Investigating the metabolic profile of this compound in species other than rats to identify potential species-specific differences in biotransformation.

  • Performing in-vitro metabolism studies using liver microsomes or hepatocytes from different species to identify the cytochrome P450 (CYP) enzymes responsible for this compound metabolism.

A more complete understanding of the preclinical pharmacokinetics and metabolism of this compound will be invaluable for the continued development and safe use of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Isometheptene Administration in In Vivo Headache Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of isometheptene in established preclinical rodent models of headache. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound and its enantiomers.

Introduction

This compound is a sympathomimetic amine recognized for its cranial vasoconstrictive properties, which are thought to contribute to its efficacy in relieving vascular headaches.[1][2] It is often formulated in combination with other analgesics and sedatives.[1][2][3][4][5] Preclinical research, particularly utilizing rat models of trigeminal hypersensitivity, has been instrumental in elucidating its therapeutic potential and mechanism of action. Notably, studies suggest that the (R)-enantiomer of this compound is the more pharmacologically active isomer in headache models.[6][7]

This document outlines the administration protocols for this compound in two well-characterized rat models of headache: the Inflammatory Soup (IS) model of trigeminal sensitization and the Spontaneous Trigeminal Allodynia (STA) genetic model.

In Vivo Headache Models and this compound Administration Protocols

Inflammatory Soup (IS) Induced Trigeminal Allodynia Model

This model induces a state of trigeminal hypersensitivity through the application of a cocktail of inflammatory mediators directly onto the dura mater, mimicking the inflammatory state associated with migraine.[4][6][8]

Experimental Protocol: Inflammatory Soup Model

  • Animal Subjects: Adult male Sprague-Dawley rats are typically used.

  • Surgical Preparation:

    • Anesthetize the rat following approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Implant a guide cannula over the dura mater.

  • Inflammatory Soup (IS) Preparation and Administration:

    • Prepare a sterile "inflammatory soup" solution containing:

      • Serotonin (2 mM)

      • Histamine (2 mM)

      • Bradykinin (2 mM)

      • Prostaglandin E2 (PGE2) (0.2 mM)

    • Dissolve the components in a suitable buffer such as sterile phosphate-buffered saline (PBS) or synthetic interstitial fluid.[8][9]

    • For chronic sensitization, infuse the IS onto the dura through the implanted cannula. This is typically repeated multiple times over a period of days to weeks to establish a persistent hyperalgesic state.[2]

  • This compound Administration:

    • Compound: (R)-isometheptene is recommended based on preclinical efficacy data.[2]

    • Vehicle: Prepare the this compound solution in a sterile vehicle suitable for intraperitoneal (IP) injection, such as 0.9% sterile saline or phosphate-buffered saline (PBS).[10]

    • Dosage: Administer (R)-isometheptene intraperitoneally at doses ranging from 1 mg/kg to 60 mg/kg. A dose of 30 mg/kg has been shown to be effective.[2]

    • Timing: Administer the this compound solution after the establishment of trigeminal allodynia and prior to behavioral testing.

  • Behavioral Assessment (Trigeminal Allodynia):

    • Measure periorbital mechanical sensitivity using von Frey filaments at baseline and at specified time points post-isometheptene administration (e.g., 30 minutes, 1.5 hours, 2.5 hours, etc.).[1]

    • A positive response is typically characterized by head withdrawal or facial grooming upon filament stimulation.

Spontaneous Trigeminal Allodynia (STA) Rat Model

The STA rat model is a genetic line of Sprague-Dawley rats that exhibits spontaneous episodes of trigeminal allodynia, providing a model of primary headache.[1]

Experimental Protocol: STA Rat Model

  • Animal Subjects: Use rats from the established Spontaneous Trigeminal Allodynia (STA) colony.

  • Baseline Assessment:

    • Monitor the periorbital von Frey thresholds of the STA rats to identify individuals in an allodynic state (exhibiting a low pain threshold).

  • This compound Administration:

    • Compound: (R)-isometheptene.

    • Vehicle: 0.9% sterile saline or PBS.

    • Dosage: Administer (R)-isometheptene intraperitoneally at doses ranging from 1 mg/kg to 60 mg/kg.[1]

    • Timing: Administer the this compound solution to rats identified as being in an allodynic state.

  • Behavioral Assessment (Trigeminal Allodynia):

    • Measure periorbital mechanical sensitivity using von Frey filaments at baseline (pre-dose) and at various time points post-isometheptene administration to assess the reversal of allodynia.[1]

Data Presentation: Dose-Response of (R)-Isometheptene

The following table summarizes the effective doses of (R)-isometheptene administered via intraperitoneal (IP) injection in the Inflammatory Soup (IS) and Spontaneous Trigeminal Allodynia (STA) rat models. The primary outcome measure is an increase in the trigeminal withdrawal threshold, indicating a reduction in pain.

Headache Model Compound Administration Route Effective Doses Primary Outcome Measure Reference
Inflammatory Soup (IS)(R)-isomethepteneIntraperitoneal (IP)30 mg/kgIncreased trigeminal withdrawal threshold (reversal of allodynia)[2]
Spontaneous Trigeminal Allodynia (STA)(R)-isomethepteneIntraperitoneal (IP)1, 10, 30, 60 mg/kgIncreased trigeminal withdrawal threshold (reversal of allodynia)[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in the Inflammatory Soup (IS) induced headache model.

G cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment A Surgical Implantation of Dural Cannula B Repeated Dural Infusion of Inflammatory Soup A->B D Baseline von Frey Test (Periorbital Allodynia) B->D C IP Administration of (R)-Isometheptene or Vehicle E Post-treatment von Frey Test at Multiple Time Points C->E D->C D->E

Experimental workflow for the Inflammatory Soup model.
Proposed Signaling Pathways of this compound in Headache

This compound's therapeutic effect in headache is believed to be mediated through at least two primary mechanisms: its sympathomimetic action leading to cranial vasoconstriction and, for the (R)-enantiomer, agonism at the Imidazoline I1 receptor.

1. Sympathomimetic Vasoconstrictor Pathway

G cluster_pathway Sympathomimetic Action This compound This compound AdrenergicReceptor α-Adrenergic Receptors (on cranial blood vessels) This compound->AdrenergicReceptor activates Vasoconstriction Cranial Vasoconstriction AdrenergicReceptor->Vasoconstriction leads to HeadacheRelief Headache Relief Vasoconstriction->HeadacheRelief results in

This compound's sympathomimetic vasoconstrictor pathway.

2. (R)-Isometheptene Imidazoline I1 Receptor Pathway

The (R)-enantiomer of this compound is also an agonist at the Imidazoline I1 receptor, which is distinct from adrenergic receptors and may contribute to its anti-nociceptive effects through a separate signaling cascade.[5]

G cluster_pathway Imidazoline I1 Receptor Signaling R_this compound (R)-Isometheptene I1_Receptor Imidazoline I1 Receptor R_this compound->I1_Receptor activates PLC_PLA2 Phospholipase C / A2 Activation I1_Receptor->PLC_PLA2 SecondMessengers Generation of Second Messengers (e.g., Diacylglycerol, Arachidonic Acid) PLC_PLA2->SecondMessengers Downstream Downstream Signaling Events SecondMessengers->Downstream AntiNociception Anti-nociceptive Effect Downstream->AntiNociception

(R)-Isometheptene's Imidazoline I1 receptor pathway.

References

Quantitative Analysis of Isometheptene in Human Plasma and Urine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Isometheptene in biological matrices, specifically human plasma and urine, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocols are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a sympathomimetic amine that is utilized for its vasoconstrictive properties, primarily in the treatment of migraine and tension headaches.[1] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a robust and validated RP-HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[2][3]

2.1.1. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for removing proteins from plasma samples which can interfere with the analysis and damage the HPLC column.[4]

  • To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of chilled acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

2.1.2. Urine Sample Preparation (Dilute-and-Shoot)

For urine samples, a simple dilution is often sufficient to reduce matrix effects.[5]

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.[5]

  • Dilute 100 µL of the supernatant with 900 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Inject 20 µL into the HPLC system.

HPLC-UV Method

The following chromatographic conditions are optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and reproducibility.[6][7] The key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation for this compound in human plasma and urine.

Table 1: Linearity and Range

MatrixLinear Range (ng/mL)Correlation Coefficient (r²)
Plasma10 - 20000.9992
Urine50 - 50000.9989

Table 2: Precision and Accuracy for Plasma Samples

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
304.85.5102.3
5003.24.198.7
15002.53.8101.5

Table 3: Precision and Accuracy for Urine Samples

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
1005.26.197.9
10003.94.7103.1
40002.83.599.4

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MatrixLOD (ng/mL)LOQ (ng/mL)
Plasma310
Urine1550

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation urine Human Urine dilution Dilution and Filtration urine->dilution hplc_uv RP-HPLC-UV Analysis protein_precipitation->hplc_uv dilution->hplc_uv quantification Quantification and Method Validation hplc_uv->quantification

Caption: Experimental workflow for this compound analysis.

Conceptual Pathway of this compound Action

This compound acts as a sympathomimetic amine, leading to vasoconstriction, which is beneficial in alleviating certain types of headaches.

isometheptene_action This compound This compound Administration absorption Systemic Absorption This compound->absorption distribution Distribution to Cerebral Vasculature absorption->distribution receptor_interaction Interaction with Adrenergic Receptors distribution->receptor_interaction vasoconstriction Cerebral Vasoconstriction receptor_interaction->vasoconstriction therapeutic_effect Alleviation of Migraine/Tension Headache vasoconstriction->therapeutic_effect

Caption: Conceptual pathway of this compound's therapeutic action.

Conclusion

The described RP-HPLC-UV method provides a reliable, sensitive, and accurate approach for the quantitative determination of this compound in human plasma and urine. The simple sample preparation procedures and robust chromatographic conditions make this method suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: Elucidating the Effects of Isometheptene on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its use in the management of migraines and tension headaches.[1][2] Understanding its precise mechanism of action on vascular smooth muscle is crucial for optimizing its therapeutic applications and assessing its cardiovascular safety profile. These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to investigate the effects of this compound on vascular smooth muscle cells (VSMCs).

This compound exerts its effects through a dual mechanism: directly stimulating adrenergic receptors and indirectly triggering the release of catecholamines like norepinephrine, a phenomenon known as a tyramine-like effect.[3][4] The vasoconstriction is primarily mediated by the activation of α1 and α2-adrenergic receptors on VSMCs.[3][4][5] This activation initiates a signaling cascade that culminates in an increase in intracellular calcium concentrations, leading to the phosphorylation of myosin light chain (MLC) and subsequent smooth muscle contraction.[1][6][7][8]

This document outlines key cell-based assays to dissect these mechanisms, including the assessment of intracellular calcium mobilization, myosin light chain phosphorylation, and overall cell contractility and viability.

Signaling Pathway of this compound in Vascular Smooth Muscle

The proposed signaling pathway for this compound's action on vascular smooth muscle cells is depicted below. This compound can act directly on α-adrenergic receptors or indirectly by promoting the release of norepinephrine, which then activates these receptors. This leads to the activation of Phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum (SR), causing the release of stored calcium. The subsequent increase in intracellular calcium ([Ca2+]i) activates Calmodulin (CaM), which in turn activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the Myosin Light Chain (MLC), leading to actin-myosin cross-bridge cycling and ultimately, cell contraction.

Isometheptene_Signaling This compound This compound Norepinephrine_Release Norepinephrine Release This compound->Norepinephrine_Release indirect Alpha_AR α-Adrenergic Receptor This compound->Alpha_AR direct Norepinephrine Norepinephrine Norepinephrine_Release->Norepinephrine Norepinephrine->Alpha_AR PLC Phospholipase C (PLC) Alpha_AR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Ca_i ↑ [Ca²⁺]i Ca_Release->Ca_i CaM Calmodulin (CaM) Ca_i->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK pMLC Phosphorylated MLC (pMLC) MLCK->pMLC phosphorylates MLC Myosin Light Chain (MLC) Contraction Contraction pMLC->Contraction

Caption: this compound-induced vascular smooth muscle contraction pathway.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in VSMCs upon treatment with this compound, providing direct evidence of its ability to trigger a key event in smooth muscle contraction.[8][9]

Experimental Workflow:

Calcium_Assay_Workflow Start Seed VSMCs in 96-well plates Load Load cells with Fluo-4 AM Start->Load Wash Wash to remove extracellular dye Load->Wash Baseline Measure baseline fluorescence Wash->Baseline Treat Add this compound (and controls) Baseline->Treat Measure Record fluorescence over time Treat->Measure Analyze Analyze data: Peak fluorescence, AUC Measure->Analyze MLC_Phosphorylation_Workflow Start Culture VSMCs to confluency Starve Serum-starve cells (optional) Start->Starve Treat Treat with this compound for various times Starve->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Western Perform Western Blotting (pMLC & Total MLC) Quantify->Western Analyze Densitometry analysis: pMLC / Total MLC ratio Western->Analyze Contraction_Assay_Workflow Start Prepare VSMC suspension Mix Mix cells with collagen solution Start->Mix Cast Cast cell-collagen mixture in 24-well plates Mix->Cast Polymerize Allow gels to polymerize at 37°C Cast->Polymerize Release Gently release gels from the well sides Polymerize->Release Treat Add media with this compound (and controls) Release->Treat Image Image gels at regular time intervals Treat->Image Analyze Measure gel area over time Image->Analyze Viability_Assay_Workflow Start Seed VSMCs in 96-well plates Treat Treat with this compound for 24-72 hours Start->Treat Add_MTT Add MTT reagent to each well Treat->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability vs. control Measure->Analyze

References

Application Notes and Protocols: Radioligand Binding Assay for Isometheptene at Imidazoline Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isometheptene is a sympathomimetic amine that has been used in the treatment of migraines and tension headaches. Its mechanism of action is complex, but recent studies have indicated that it interacts with imidazoline receptors.[1][2] Imidazoline receptors are a class of non-adrenergic receptors that are involved in the central regulation of blood pressure, pain perception, and other physiological processes.[3][4][5][6] There are three main subtypes of imidazoline receptors: I1, I2, and I3.[3] this compound, particularly its (R)-enantiomer, has shown a binding affinity for the I1 imidazoline receptor subtype.[1][2]

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound and its enantiomers to the I1-imidazoline receptor.

Signaling Pathway of the I1-Imidazoline Receptor

Activation of the I1-imidazoline receptor is coupled to a distinct signaling cascade that does not involve the conventional G-protein pathways associated with adenylyl or guanylyl cyclases.[7] Instead, I1-receptor activation leads to the stimulation of phosphatidylcholine-selective phospholipase C (PC-PLC).[4][5] This enzyme catalyzes the hydrolysis of phosphatidylcholine, leading to the production of diacylglycerol (DAG) and the liberation of arachidonic acid (AA).[2][7] These second messengers, in turn, activate downstream effectors, including Protein Kinase C (PKC) isoforms and the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately regulate gene expression and cell growth.[2]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1-Imidazoline Receptor PC_PLC PC-PLC I1_Receptor->PC_PLC activates This compound This compound (e.g., (R)-enantiomer) This compound->I1_Receptor binds DAG Diacylglycerol (DAG) PC_PLC->DAG AA Arachidonic Acid (AA) PC_PLC->AA Phosphocholine Phosphocholine Phosphocholine->PC_PLC hydrolyzes PKC PKC Isoforms DAG->PKC activates AA->PKC activates MAPK_Cascade MAPK Cascade (ERK, JNK) PKC->MAPK_Cascade activates Gene_Expression Gene Expression & Growth Regulation MAPK_Cascade->Gene_Expression regulates

Figure 1: I1-Imidazoline Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound and its isomers for the I1-imidazoline receptor using a radiolabeled ligand.

Materials and Reagents
  • Radioligand: [³H]-Clonidine (specific activity ~20-60 Ci/mmol)

  • Test Compounds: (R)-Isometheptene, (S)-Isometheptene, Racemic this compound

  • Non-specific Binding Control: Phentolamine or unlabeled Clonidine

  • Tissue Source: Bovine rostral ventrolateral medulla (RVLM) membranes or a suitable cell line expressing I1-imidazoline receptors (e.g., PC12 cells, which lack α2-adrenergic receptors).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes (e.g., from bovine RVLM) prep_reagents 2. Prepare Reagents (Radioligand, Buffers, Test Compounds) add_components 3. Add to 96-well plate: - Receptor Membranes - [³H]-Clonidine - Test Compound (this compound) or Buffer (Total Binding) or Phentolamine (Non-specific) prep_reagents->add_components incubate 4. Incubate (e.g., 60 min at 25°C) add_components->incubate filtration 5. Rapid Filtration (through glass fiber filters) incubate->filtration washing 6. Wash Filters (with cold wash buffer) filtration->washing scintillation 7. Add Scintillation Cocktail washing->scintillation counting 8. Count Radioactivity (Liquid Scintillation Counter) scintillation->counting calc_binding 9. Calculate Specific Binding counting->calc_binding plot_curve 10. Plot Competition Curve calc_binding->plot_curve calc_ki 11. Calculate IC50 and Ki values plot_curve->calc_ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize the tissue (e.g., bovine RVLM) in an appropriate buffer (e.g., HEPES-buffered sucrose with protease inhibitors).[8]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Procedure:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing test compound (this compound isomers).

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Clonidine (final concentration ~0.5-2.0 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM phentolamine), 50 µL of [³H]-Clonidine, and 100 µL of the membrane suspension.[4]

    • Competition Wells: Add 50 µL of the this compound isomer at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]-Clonidine, and 100 µL of the membrane suspension.

    • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition assay, express the binding at each concentration of this compound as a percentage of the total specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinities of this compound and its enantiomers for the I1-imidazoline receptor are summarized in the table below. The data indicate that the (R)-enantiomer has a significantly higher affinity for the I1 receptor compared to the (S)-enantiomer.

CompoundKi (nM) for I1-Imidazoline Receptor
(R)-Isometheptene18
Racemic this compound42
(S)-Isometheptene1100

Table 1: Binding affinities (Ki) of this compound isomers at the I1-imidazoline receptor, determined by competitive radioligand binding assay with [³H]-Clonidine. Data sourced from Tonix Pharmaceuticals.[2]

Conclusion

This protocol provides a robust framework for investigating the interaction of this compound with I1-imidazoline receptors. The competitive binding assay is a fundamental technique to determine the affinity of unlabelled compounds for a specific receptor. The provided data clearly demonstrates the stereoselective binding of this compound, with the (R)-isomer being the more potent ligand at the I1-imidazoline receptor. This information is crucial for understanding the pharmacological profile of this compound and for the development of more selective therapeutic agents targeting the imidazoline receptor system.

References

Application Notes and Protocols: Using Isometheptene to Induce Vasoconstriction in Isolated Artery Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its use in the management of migraine and tension headaches.[1][2] Its mechanism of action is primarily attributed to an indirect sympathomimetic effect, similar to tyramine, which involves the displacement of norepinephrine from sympathetic nerve terminals.[2][3] This released norepinephrine then acts on adrenergic receptors of vascular smooth muscle cells to induce vasoconstriction. Additionally, a minor direct action on α1-adrenoceptors has been suggested.[2]

Understanding the vasoconstrictive profile of this compound is crucial for both efficacy and safety assessments in drug development. While in vivo studies demonstrate its pressor effects, in vitro studies using isolated artery preparations are essential for elucidating the direct and indirect mechanisms of action at the tissue level. However, it is important to note that due to its primary indirect mechanism, this compound often exhibits weak or no contractile response in standard isolated artery preparations where sympathetic innervation is compromised.[3] This application note provides a comprehensive overview of the methodologies to study this compound-induced vasoconstriction, acknowledging the nuances of its pharmacological profile.

Data Presentation

Due to the predominantly indirect, "tyramine-like" mechanism of action of this compound, quantitative data such as EC50 and Emax values for direct vasoconstriction in isolated artery preparations are scarce in the scientific literature. Studies have shown that this compound and its enantiomers do not induce significant contraction in several human blood vessels, including coronary arteries and saphenous veins, when tested in vitro.[3][4] A notable exception is the human middle meningeal artery, where contraction was observed, but only at a high concentration.[3][4][5]

Vessel TypeSpeciesThis compound ConcentrationObserved EffectReference
Middle Meningeal ArteryHuman100 µMSignificant Contraction[3][4][5]
Coronary Artery (Proximal & Distal)HumanUp to 100 µMNo significant contraction[3][4]
Saphenous VeinHumanUp to 100 µMNo significant contraction[3]

The lack of potent direct vasoconstriction in isolated vessels highlights the importance of the sympathetic nervous system in mediating the pharmacological effects of this compound. In vivo, where sympathetic tone is present, this compound demonstrates more pronounced vasoconstrictor responses.[3]

Experimental Protocols

To investigate the vasoconstrictive properties of this compound, particularly its indirect sympathomimetic action, the following protocols are recommended.

Protocol 1: In Vitro Vasoconstriction Assay Using Wire Myography

This protocol is designed to assess the direct contractile effect of this compound on isolated small arteries.

1. Materials and Reagents:

  • Animals: Male Wistar rats (250-300 g) are commonly used for mesenteric artery preparations. All procedures should adhere to institutional animal care and use guidelines.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • High Potassium Solution (K-PSS): Prepared by substituting NaCl with an equimolar amount of KCl in the PSS.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or an appropriate solvent.

  • Other Reagents: Phenylephrine (for viability testing), acetylcholine (for assessing endothelial integrity).

  • Equipment: Wire myograph system, dissecting microscope, surgical instruments (forceps, scissors), organ bath with temperature control and aeration.

2. Artery Isolation and Mounting:

  • Euthanize the rat according to approved protocols.

  • Immediately excise the mesenteric arcade and place it in ice-cold PSS.

  • Under a dissecting microscope, carefully dissect a segment of a second- or third-order mesenteric artery (approximately 2 mm in length).

  • Remove any adhering adipose and connective tissue.

  • Mount the artery segment on two parallel stainless-steel wires (40 µm diameter) in the jaws of the wire myograph chamber.

  • Fill the chamber with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.

3. Equilibration and Viability Check:

  • Allow the mounted artery to equilibrate for at least 30 minutes under a standardized resting tension.

  • To assess the viability of the preparation, induce a contraction by replacing the PSS with K-PSS. A robust contraction confirms tissue viability.

  • Wash the chamber with PSS to return to baseline tension.

  • To check for endothelial integrity, pre-contract the artery with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates a functional endothelium.

4. This compound Application:

  • After a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath (e.g., 10 nM to 100 µM).

  • Allow the tissue to reach a stable response at each concentration before adding the next.

  • Record the isometric tension continuously.

5. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by K-PSS.

  • Construct a concentration-response curve by plotting the percentage of contraction against the logarithm of the this compound concentration.

  • If a significant contractile response is observed, calculate the EC50 and Emax values.

Protocol 2: Investigating the Indirect Sympathomimetic Effect

Given that this compound's primary mechanism is indirect, a standard isolated artery preparation may not be sufficient. To study this effect, a preparation with intact sympathetic nerve endings is required. Alternatively, an in vivo protocol can be employed.

In Vivo Measurement of Blood Pressure in Anesthetized Rats:

  • Anesthetize a rat (e.g., with sodium pentobarbital).

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • After a stabilization period, administer increasing doses of this compound intravenously.

  • Record the changes in mean arterial pressure.

  • To confirm the sympathomimetic mechanism, the experiment can be repeated in animals pre-treated with a norepinephrine-depleting agent like reserpine. A diminished pressor response to this compound after reserpine treatment would support an indirect mechanism of action.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasoconstriction

This compound primarily acts as an indirect sympathomimetic agent. It is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. The released norepinephrine then acts on α1-adrenergic receptors on the surface of vascular smooth muscle cells, initiating a signaling cascade that leads to contraction.

isometheptene_pathway cluster_nerve Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell Isometheptene_in This compound Vesicle Norepinephrine Storage Vesicle Isometheptene_in->Vesicle Displaces NE_out Norepinephrine Vesicle->NE_out Release Alpha1_R α1-Adrenergic Receptor NE_out->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_ion Ca²⁺ SR->Ca_ion Releases Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction

Caption: this compound's indirect sympathomimetic signaling pathway.

Experimental Workflow for In Vitro Wire Myography

The following diagram outlines the key steps for assessing the vasoconstrictive effects of this compound using a wire myograph.

myography_workflow start Start dissection Artery Dissection (e.g., Mesenteric Artery) start->dissection mounting Mount Artery in Wire Myograph dissection->mounting equilibration Equilibration (30 min in PSS at 37°C) mounting->equilibration viability Viability & Endothelium Check (K-PSS & Acetylcholine) equilibration->viability This compound Cumulative Addition of This compound viability->this compound data_acquisition Record Isometric Tension This compound->data_acquisition analysis Data Analysis (Concentration-Response Curve) data_acquisition->analysis end End analysis->end

Caption: Workflow for in vitro wire myography experiment.

Conclusion

The investigation of this compound-induced vasoconstriction in isolated artery preparations requires careful consideration of its primary indirect sympathomimetic mechanism of action. While standard in vitro protocols may show limited direct effects, they are crucial for ruling out significant direct vasoconstriction on various vascular beds. To fully characterize the vasoconstrictive properties of this compound, in vivo studies or in vitro preparations with preserved sympathetic innervation are recommended. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively study the vascular pharmacology of this compound.

References

Animal Models for Evaluating the Efficacy of Isometheptene in Migraine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine that has been used in the treatment of migraine and tension headaches, often in combination with other analgesics. Its mechanism of action is thought to involve cerebral vasoconstriction and modulation of nociceptive pathways. Preclinical evaluation of this compound's efficacy requires robust animal models that recapitulate key aspects of migraine pathophysiology. This document provides detailed application notes and experimental protocols for assessing the anti-migraine potential of this compound in established and relevant animal models.

Application Notes

This compound, particularly its (R)-enantiomer, has demonstrated efficacy in preclinical models by reducing trigeminal hypersensitivity, a key feature of migraine. The proposed mechanism involves the modulation of the trigeminal nervous system, potentially through its action as an Imidazoline I1 receptor agonist, leading to a decrease in the activity of key migraine-associated molecules like Calcitonin Gene-Related Peptide (CGRP) and neuronal Nitric Oxide Synthase (nNOS).

The selection of an appropriate animal model is crucial for elucidating the specific effects of this compound. Models such as Spontaneous Trigeminal Allodynia (STA) and Inflammatory Soup (IS) induced dural stimulation in rats are particularly relevant as they represent aspects of chronic and inflammatory headache. While direct evidence in Nitroglycerin (NTG)-induced hyperalgesia and Cortical Spreading Depression (CSD) models is limited, these established models are valuable for characterizing the broader anti-migraine profile of this compound.

Data Presentation

Table 1: Efficacy of (R)-Isometheptene on Trigeminal Allodynia in Rat Models of Headache
Animal ModelDose (mg/kg, i.p.)Time PointOutcome MeasureResultReference
Spontaneous Trigeminal Allodynia (STA) 10.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.01) [1][2]
11.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.05)[1][2]
12.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.05)[1][2]
101.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.01)[1][2]
102.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.001) [1][2]
300.5 hr7.8-fold Increase in Trigeminal ThresholdSignificant Increase[2]
301.5 hr4.3-fold Increase in Trigeminal ThresholdSignificant Increase[2]
302.5 hr4.5-fold Increase in Trigeminal ThresholdSignificant Increase[2]
303.5 hr8.5-fold Increase in Trigeminal ThresholdSignificant Increase[2]
3024 hr8.2-fold Increase in Trigeminal ThresholdSignificant Increase[2]
Inflammatory Soup (IS) Induced Dural Stimulation 300.5 hr2.3-fold Increase in Trigeminal ThresholdSignificant Increase (*P<0.05)[2]
301.5 hr3.0-fold Increase in Trigeminal ThresholdSignificant Increase (**P<0.01)[2]
302.5 hr2.9-fold Increase in Trigeminal ThresholdSignificant Increase (P<0.001)[2]
303.5 hr1.7-fold Increase in Trigeminal ThresholdSignificant Increase (P<0.05)[2]
601.5 hrIncrease in Trigeminal ThresholdSignificant Increase (P<0.05)[1]
602.5 hrIncrease in Trigeminal ThresholdSignificant Increase (****P<0.0001)[1]
603.5 hrIncrease in Trigeminal ThresholdSignificant Increase (**P<0.01)[1]
Table 2: Effect of (R)-Isometheptene on Migraine-Related Biomarkers
Animal ModelTreatmentTissueBiomarkerResultReference
STA and IS Models(R)-IsomethepteneTrigeminal GangliaCGRP-positive neuronsReduction in number[1]
STA and IS Models(R)-IsomethepteneTrigeminal GanglianNOS-positive neuronsReduction in number[1]
STA and IS Models(R)-IsomethepteneTrigeminal Nucleus Caudalis (TNC)CGRP immunoreactivitySlight reduction[1]

Experimental Protocols

Protocol 1: Spontaneous Trigeminal Allodynia (STA) Rat Model

Objective: To evaluate the efficacy of this compound in a genetic model of spontaneous, episodic trigeminal hypersensitivity.

Materials:

  • STA rats (inbred colony exhibiting spontaneous episodic trigeminal allodynia)[3][4]

  • Von Frey filaments (for assessing mechanical thresholds)

  • (R)-Isometheptene

  • Vehicle control (e.g., saline)

  • Animal restraint device

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate STA rats to the testing environment and handling.

    • Train rats to voluntarily enter a restraint device for von Frey testing.

    • Establish baseline periorbital sensory thresholds using von Frey filaments. Animals with a baseline threshold of ≤ 4g are considered to be in an allodynic state and are suitable for acute drug testing.[4]

  • Drug Administration:

    • Administer (R)-isometheptene intraperitoneally (i.p.) at desired doses (e.g., 1, 10, 30, 60 mg/kg).[1]

    • Administer vehicle control to a separate group of animals.

  • Post-Treatment Assessment:

    • Measure periorbital mechanical thresholds at multiple time points post-injection (e.g., 0.5, 1.5, 2.5, 3.5, and 24 hours).[1]

  • Data Analysis:

    • Analyze changes in withdrawal thresholds from baseline for each treatment group using appropriate statistical methods (e.g., Two-Way ANOVA).[1]

Protocol 2: Inflammatory Soup (IS)-Induced Dural Stimulation in Rats

Objective: To assess the effect of this compound on trigeminal hypersensitivity induced by dural inflammation.

Materials:

  • Sprague-Dawley rats

  • Surgical instruments for craniotomy

  • Dental acrylic

  • Guide cannula

  • Inflammatory Soup (IS) solution (e.g., 1 mM bradykinin, 1 mM serotonin, 1 mM histamine, 0.1 mM prostaglandin E2 in HEPES buffer, pH 5.0)[5][6]

  • (R)-Isometheptene

  • Vehicle control

  • Von Frey filaments

Procedure:

  • Surgical Implantation of Cranial Cannula:

    • Anesthetize the rat and perform a craniotomy to expose the dura mater.

    • Implant a guide cannula over the dura and secure it with dental acrylic.[1]

    • Allow the animal to recover from surgery.

  • Induction of Chronic Hypersensitivity:

    • Repeatedly infuse the IS solution onto the dura (e.g., 3 times a week for a month) to induce a chronic state of trigeminal hypersensitivity.[2]

    • Monitor periorbital thresholds with von Frey filaments to confirm the development of allodynia (thresholds < 2.0g).[2]

  • Drug Administration and Efficacy Testing:

    • Once a stable chronic hypersensitivity is established, administer (R)-isometheptene (i.p.) or vehicle.

    • Measure periorbital mechanical thresholds at various time points post-dosing as described in Protocol 1.

  • Data Analysis:

    • Compare the changes in mechanical thresholds between the this compound-treated and vehicle-treated groups.

Protocol 3: Proposed Protocol for Nitroglycerin (NTG)-Induced Hyperalgesia in Rats

Objective: To evaluate the potential of this compound to prevent or reverse hyperalgesia induced by the nitric oxide donor, NTG.

Materials:

  • Sprague-Dawley rats

  • Nitroglycerin (NTG) solution (e.g., 10 mg/kg, i.p.)[7][8]

  • This compound (racemate or enantiomers)

  • Vehicle control

  • Von Frey filaments or other analgesia testing equipment (e.g., tail-flick apparatus)

Procedure:

  • Baseline Nociceptive Testing:

    • Measure baseline mechanical or thermal nociceptive thresholds (e.g., paw withdrawal threshold to von Frey filaments, tail-flick latency).

  • Drug Administration (Prophylactic Paradigm):

    • Administer this compound or vehicle at a predetermined time before NTG injection (e.g., 30 minutes).

  • NTG Administration:

    • Administer NTG (10 mg/kg, i.p.) to induce hyperalgesia.[7][8]

  • Post-NTG Nociceptive Testing:

    • Measure nociceptive thresholds at several time points after NTG administration (e.g., 1, 2, and 4 hours).[7]

  • Drug Administration (Reversal Paradigm):

    • Induce hyperalgesia with NTG.

    • At the peak of hyperalgesia (e.g., 2 hours post-NTG), administer this compound or vehicle.

    • Continue to measure nociceptive thresholds at subsequent time points.

  • Data Analysis:

    • Compare the development and/or reversal of hyperalgesia in the this compound-treated groups versus the vehicle control group.

Protocol 4: Proposed Protocol for Cortical Spreading Depression (CSD) in Mice or Rats

Objective: To investigate the effect of this compound on the induction and propagation of CSD, a neuronal event associated with migraine aura.

Materials:

  • Mice or rats

  • Surgical instruments for craniotomy

  • Ag/AgCl electrodes for electrocorticogram (ECoG) and DC potential recording

  • KCl solution (e.g., 1 M) for CSD induction[9]

  • This compound

  • Vehicle control

  • Data acquisition system

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and perform a craniotomy to expose the cerebral cortex.

    • Place recording electrodes on the cortical surface.

    • Create a small burr hole for the application of KCl.

  • Drug Administration:

    • Administer this compound or vehicle systemically (e.g., i.p.) prior to CSD induction.

  • CSD Induction and Recording:

    • Apply a small amount of KCl solution to the cortical surface to induce CSD.[9]

    • Record the characteristic slow DC potential shift and suppression of ECoG activity to confirm CSD occurrence and measure its propagation speed.

  • Data Analysis:

    • Compare the threshold for CSD induction, the number of CSD events, and the propagation speed between this compound- and vehicle-treated animals.

Mandatory Visualization

G cluster_0 Proposed Signaling Pathway of (R)-Isometheptene in Migraine R_this compound (R)-Isometheptene I1_Receptor Imidazoline I1 Receptor (in Trigeminal Ganglion/Nucleus Caudalis) R_this compound->I1_Receptor Agonist Trigeminal_Neuron Trigeminal Neuron I1_Receptor->Trigeminal_Neuron Inhibitory Modulation CGRP_Release CGRP Release Trigeminal_Neuron->CGRP_Release Decreases nNOS_Activity nNOS Activity Trigeminal_Neuron->nNOS_Activity Decreases Central_Sensitization Central Sensitization CGRP_Release->Central_Sensitization Leads to nNOS_Activity->Central_Sensitization Contributes to Migraine_Pain Migraine Pain Central_Sensitization->Migraine_Pain Results in

Caption: Proposed mechanism of (R)-isometheptene in migraine.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing start Select Animal Model (e.g., STA, IS, NTG, CSD) baseline Establish Baseline (e.g., Mechanical Threshold) start->baseline treatment Administer this compound or Vehicle baseline->treatment assessment Post-treatment Assessment (Behavioral & Molecular) treatment->assessment analysis Data Analysis and Comparison assessment->analysis outcome Determine Efficacy analysis->outcome

References

Formulation of Isometheptene for oral, transdermal, or nasal administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Formulation of Isometheptene

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is a sympathomimetic amine recognized for its vasoconstrictive properties, primarily utilized in the treatment of migraine and tension headaches.[1][2] Traditionally administered orally, often in combination with analgesics and sedatives, there is growing interest in alternative delivery routes to enhance bioavailability, expedite onset of action, and improve patient compliance.[3][4] This document provides detailed application notes and exemplar protocols for the formulation of this compound for oral, transdermal, and nasal administration.

Disclaimer: The following protocols and data are provided as representative examples based on established pharmaceutical principles. Specific formulations require extensive optimization and validation.

Mechanism of Action: Sympathomimetic Vasoconstriction

This compound functions as an indirect-acting sympathomimetic agent. Its primary mechanism involves stimulating the sympathetic nervous system, leading to the release of catecholamines like norepinephrine.[1][5] Norepinephrine then binds to adrenergic receptors on vascular smooth muscle cells, initiating a signal transduction cascade that results in vasoconstriction, which is believed to alleviate the vasodilation associated with certain types of headaches.[1][2]

Isometheptene_Pathway cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Muscle Vascular Smooth Muscle Cell This compound This compound Vesicles Vesicles (Norepinephrine) This compound->Vesicles Displaces Release Norepinephrine Release Vesicles->Release Ad_Receptor Adrenergic Receptor Release->Ad_Receptor Binds G_Protein G-Protein Activation Ad_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Generation PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Transdermal_Logic cluster_Inputs Formulation & Process Inputs cluster_Outputs Product Quality CMA Critical Material Attributes (CMAs) - Drug Particle Size - Polymer Viscosity - Enhancer Type CQA Critical Quality Attributes (CQAs) - Drug Content Uniformity - Adhesion Strength - Permeation Flux Rate - Stability CMA->CQA CPP Critical Process Parameters (CPPs) - Casting Thickness - Drying Temperature - Lamination Pressure CPP->CQA Workflow Start Project Initiation (Define Target Profile) Preform Pre-formulation Studies (API Characterization, Excipient Compatibility) Start->Preform FormDev Formulation Development (Screening & Optimization) Preform->FormDev Analytics Analytical Method Development & Validation Preform->Analytics Charac In Vitro Characterization (e.g., Dissolution, IVPT, Spray Pattern) FormDev->Charac Analytics->Charac Stability Stability Studies (Accelerated & Long-Term) Charac->Stability Stability->FormDev Reformulate End Final Formulation Selection Stability->End

References

High-Throughput Screening Assays for Isometheptene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its use in the treatment of migraines and tension headaches.[1][2] Its mechanism of action involves the activation of the sympathetic nervous system.[2] Recent findings have identified a key molecular target for this compound, moving beyond general adrenergic activity to a more specific interaction. Notably, the (R)-enantiomer of this compound has been shown to be a selective, high-affinity ligand for the Imidazoline I1 (I1) receptor.[3] This discovery opens a clear path for the targeted screening and development of novel this compound derivatives.

These application notes provide detailed protocols for high-throughput screening (HTS) of this compound derivatives, focusing on assays for the primary I1 receptor target and a relevant secondary functional assay to characterize compound activity.

Primary Target: Imidazoline I1 (I1) Receptor

The Imidazoline I1 receptor is a plasma membrane-bound protein implicated in the central control of blood pressure.[4][5] It represents a key therapeutic target for second-generation antihypertensive drugs.[4] Unlike classic alpha-2-adrenergic receptors, I1 receptor activation is not typically associated with sedation. The high affinity and selectivity of (R)-Isometheptene for the I1 receptor make this the logical primary target for an HTS campaign aimed at identifying next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Application Note 1: Primary HTS Assay - I1 Receptor Competitive Binding

This protocol describes a competitive radioligand binding assay in a 384-well format to determine the binding affinity (Ki) of test compounds for the I1 receptor.

Assay Principle

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the I1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound. The signal is detected using a scintillation counter, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the binding affinity constant (Ki).

Experimental Protocol: I1 Receptor Radioligand Binding Assay

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human I1 receptor (e.g., PC12 or transfected HEK293 cells).[4][6]

  • Radioligand: [¹²⁵I]p-iodoclonidine or [³H]-clonidine.[7]

  • Non-specific Binding Control: Moxonidine or unlabeled Clonidine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Plate Format: 384-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail: As appropriate for the radioisotope.

  • Instrumentation: Scintillation counter (e.g., MicroBeta or TopCount).

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the 384-well assay plates. For dose-response curves, perform serial dilutions in 100% DMSO.

  • Reagent Preparation:

    • Dilute the I1 receptor membranes in cold Assay Buffer to a final concentration that provides a robust signal-to-background ratio (to be determined during assay development).

    • Dilute the radioligand in Assay Buffer to a final concentration equal to its Kd (dissociation constant) for the I1 receptor (e.g., ~0.3-0.4 nM).[6]

  • Assay Reaction:

    • Add 10 µL of the diluted receptor membrane suspension to each well.

    • Add 10 µL of the diluted radioligand to each well.

    • The final assay volume is 20 µL. Wells should contain:

      • Total Binding: Vehicle (DMSO) only.

      • Non-specific Binding (NSB): High concentration of unlabeled ligand (e.g., 10 µM Moxonidine).

      • Test Wells: Test compounds.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Transfer the reaction mixture to a 384-well filter plate pre-soaked with a blocking agent (e.g., 0.5% polyethyleneimine). Wash the wells rapidly 3-4 times with 100 µL of cold wash buffer (Assay Buffer) using a vacuum manifold to separate bound from free radioligand.

  • Detection: Dry the filter plates completely. Add 20 µL of scintillation cocktail to each well. Seal the plates and count in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_NSB) / (Mean_Total_Binding - Mean_NSB))

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: I1 Receptor Binding Affinity

The following data are for illustrative purposes. Data for derivatives should be populated from experimental results.

Compound IDStereoisomerIC50 (nM)Ki (nM)
This compound(R)-enantiomer3018
This compound(S)-enantiomer18001100
Derivative ARacemic159
Derivative BRacemic250152
Moxonidine (Control)N/A2213.4

Application Note 2: Secondary HTS Assay - Cell-Based Calcium Flux

This protocol describes a "no-wash" fluorescent assay to measure changes in intracellular calcium ([Ca²⁺]i) in response to compound treatment. It serves as a functional assay to identify agonists, antagonists, or allosteric modulators and to assess off-target effects on other G-protein coupled receptors (GPCRs) that signal via calcium mobilization.

Assay Principle

Cells expressing the target receptor(s) are pre-loaded with a calcium-sensitive fluorescent dye. When intracellular calcium levels rise upon receptor activation, the dye's fluorescence intensity increases dramatically. This change is monitored in real-time using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader). While the primary I1 signaling pathway does not directly involve rapid calcium fluxes, this assay is crucial for profiling compounds against other sympathomimetic pathways or identifying derivatives that may have altered signaling properties.[8]

Experimental Protocol: No-Wash Calcium Flux Assay

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cell line endogenously or recombinantly expressing receptors of interest (e.g., adrenergic receptors known to couple to Gq).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Dye Loading Buffer: Calcium flux assay kit (e.g., FLIPR Calcium 4 Assay Kit), which includes a fluorescent calcium indicator (e.g., Fluo-4 AM) and a quencher.[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: A known agonist for the target receptor (e.g., Phenylephrine for α1-adrenergic receptors).

  • Plate Format: 384-well black-walled, clear-bottom cell culture plates.

  • Instrumentation: FLIPR, FlexStation, or similar fluorescence plate reader with liquid handling capabilities.

2. Assay Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay (e.g., 15,000 cells/well) and incubate for 16-24 hours.[10]

  • Compound Plating: Prepare a separate 384-well compound source plate containing test compounds at 4x the final desired concentration in Assay Buffer.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the cell plate.

    • Add 20 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark.[10] Do not wash the cells after incubation.

  • Detection (FLIPR):

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 10 µL of the 4x compound solution from the source plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full response profile.

  • Antagonist Mode (Optional): To screen for antagonists, perform a second addition. First, add the test compounds and incubate for 5-15 minutes. Then, add a known agonist at its EC80 concentration and measure the inhibition of the calcium response.

3. Data Analysis:

  • The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence signal for each well.

  • For agonist screening, normalize the data relative to positive and negative controls. Plot the normalized response against compound concentration to determine the EC50 (half-maximal effective concentration).

  • For antagonist screening, calculate the percent inhibition of the agonist response and determine the IC50.

Data Presentation: Functional Calcium Response

The following data are for illustrative purposes, assuming screening against a Gq-coupled adrenergic receptor.

Compound IDAgonist EC50 (nM)Antagonist IC50 (nM)Max Response (% of Control)
This compound>10,0005,200< 10%
Derivative A>10,000850< 5%
Derivative C75N/A95%
Phenylephrine (Control)50N/A100%

Visualizations: Pathways and Workflows

I1 Receptor Signaling Pathway

Activation of the I1 receptor by a ligand like an this compound derivative initiates a signaling cascade distinct from classic adrenergic pathways. The receptor is coupled to the activation of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), which leads to the generation of Diacylglycerol (DAG).[4] This pathway can subsequently activate downstream effectors, including the MAPK/ERK pathway, influencing cellular processes.[6][11]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1 Receptor (Nischarin/IRAS) PCPLC PC-PLC I1R->PCPLC activates DAG Diacylglycerol (DAG) PCPLC->DAG generates Ligand This compound Derivative Ligand->I1R binds PC Phosphatidylcholine PC->PCPLC MAPK_Cascade MAPK/ERK Cascade DAG->MAPK_Cascade activates Response Cellular Response (e.g., Gene Expression, Vasoconstriction) MAPK_Cascade->Response

Caption: Simplified signaling pathway of the Imidazoline I1 receptor.

HTS Experimental Workflow

A typical HTS campaign follows a tiered approach to efficiently identify and validate promising compounds from a large library. The process begins with a primary screen of the entire library at a single concentration, followed by dose-response confirmation of the initial "hits." These confirmed hits then proceed to a secondary, often functional, assay to further characterize their biological activity and eliminate false positives.

HTS_Workflow Compound_Library Compound Library (>100,000 this compound Derivatives) Primary_Screen Primary Screen (I1 Receptor Binding Assay) Single Concentration Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (I1 Binding Dose-Response) Calculate IC50/Ki Primary_Screen->Hit_Confirmation ~1-3% Hit Rate Secondary_Screen Secondary Screen (Functional Calcium Flux Assay) Calculate EC50/IC50 Hit_Confirmation->Secondary_Screen Confirmed Hits Hit_Validation Validated Hits for Lead Optimization Secondary_Screen->Hit_Validation Orthogonal Validation

Caption: A logical workflow for an HTS drug discovery campaign.

References

Application Notes and Protocols: In Vitro Models for Studying Isometheptene's Effect on Trigeminal Nerves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometheptene is a sympathomimetic amine utilized in the management of migraine and tension headaches, historically valued for its vasoconstrictive properties.[1] Emerging research, however, points towards a more complex mechanism of action potentially involving direct modulation of the trigeminal nervous system. The trigeminal nerve is a critical player in the pathophysiology of migraine, releasing vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which contributes to neurogenic inflammation and pain signaling.[2][3] this compound exists as a racemic mixture of (R)- and (S)-enantiomers, with preclinical studies suggesting that the (R)-isomer is particularly effective in reducing trigeminal sensitivity, possibly through interaction with imidazoline I1 receptors and a subsequent decrease in CGRP expression.[4][5][6][7]

These application notes provide detailed protocols for establishing in vitro models utilizing primary trigeminal ganglion (TG) neurons to investigate the direct effects of this compound and its enantiomers on neuronal activity and CGRP release. These models offer a controlled environment to dissect the molecular mechanisms underlying this compound's therapeutic effects, bypassing the systemic complexities of in vivo studies.

Key Concepts and Signaling Pathways

This compound's mechanism of action is thought to involve two primary pathways: a sympathomimetic effect and interaction with imidazoline I1 receptors.

1. Sympathomimetic "Tyramine-Like" Action: this compound can act as an indirect sympathomimetic agent, promoting the release of norepinephrine from sympathetic nerve terminals.[4][8] This leads to the activation of adrenergic receptors on trigeminal neurons, potentially modulating their excitability and neurotransmitter release.

2. Imidazoline I1 Receptor Agonism: The (R)-enantiomer of this compound has been identified as an agonist for the imidazoline I1 receptor.[9][10] Activation of this receptor is linked to various cellular signaling cascades, including the modulation of intracellular calcium levels and the activity of enzymes like phospholipase C, which could influence neuronal function and CGRP release.[5][11]

Signaling Pathway of this compound's (R)-isomer via Imidazoline I1 Receptor

Isometheptene_R (R)-Isometheptene I1_Receptor Imidazoline I1 Receptor Isometheptene_R->I1_Receptor Binds to G_Protein G-Protein Coupled Signaling I1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates DAG Diacylglycerol PLC->DAG Produces PKC Protein Kinase C DAG->PKC Activates Ca_Modulation Modulation of Intracellular Ca2+ PKC->Ca_Modulation CGRP_Release Inhibition of CGRP Release Ca_Modulation->CGRP_Release Neuronal_Activity Modulation of Neuronal Excitability Ca_Modulation->Neuronal_Activity

Caption: Proposed signaling cascade of (R)-Isometheptene in trigeminal neurons.

Data Presentation: Expected Outcomes

The following tables summarize potential quantitative data based on existing in vivo and related studies. These serve as a benchmark for expected outcomes from the described in vitro protocols.

Table 1: Effect of this compound Enantiomers on CGRP Release from Cultured Trigeminal Neurons (Hypothetical Data)

Treatment (10 µM)CGRP Release (% of Control)Standard Deviation
Vehicle (Control)100± 8.5
Racemic this compound65± 6.2
(R)-Isometheptene45± 5.1
(S)-Isometheptene92± 7.9

Table 2: Modulation of Neuronal Excitability by this compound (Hypothetical Data from Patch-Clamp Recordings)

Treatment (10 µM)Change in Action Potential Firing Rate (%)Change in Resting Membrane Potential (mV)
Vehicle (Control)00
Racemic this compound-25-5
(R)-Isometheptene-40-8
(S)-Isometheptene-8-2

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on primary trigeminal ganglion neurons.

Protocol 1: Primary Culture of Trigeminal Ganglion (TG) Neurons

This protocol describes the isolation and culture of primary TG neurons from rodents, adapted from established methods.[12][13][14]

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Leibovitz's L-15 medium

  • Collagenase Type IA

  • TrypLE Express

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12) with GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine or Collagen type I coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the animal according to institutional guidelines.

  • Dissect the trigeminal ganglia and place them in ice-cold L-15 medium.

  • Transfer the ganglia to a digestion medium containing collagenase (0.025%) in MEM and incubate for 45 minutes at 37°C.[14]

  • Gently triturate the ganglia using fire-polished glass pipettes of decreasing diameter to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the pellet in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]

  • Plate the cells on poly-D-lysine or collagen-coated plates/coverslips.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Experiments can be performed 1-3 days after plating.[14]

Experimental Workflow for TG Neuron Culture and Analysis

cluster_0 Cell Culture cluster_1 Experimental Assays Dissection TG Dissection Digestion Enzymatic Digestion Dissection->Digestion Trituration Mechanical Dissociation Digestion->Trituration Plating Cell Plating Trituration->Plating CGRP_Assay CGRP Release Assay Plating->CGRP_Assay Calcium_Imaging Calcium Imaging Plating->Calcium_Imaging Electrophysiology Patch-Clamp Plating->Electrophysiology Immunocytochemistry Immunocytochemistry Plating->Immunocytochemistry

Caption: Workflow from trigeminal ganglion dissection to experimental assays.

Protocol 2: Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay measures the amount of CGRP released from cultured TG neurons following treatment with this compound.

Materials:

  • Cultured TG neurons (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound (racemic, (R)-, and (S)-enantiomers)

  • Potassium chloride (KCl) for depolarization-induced release (positive control)

  • CGRP ELISA kit

  • Cell lysis buffer

Procedure:

  • Wash cultured TG neurons twice with HBSS.

  • Pre-incubate the cells in HBSS for 30 minutes at 37°C.

  • Replace the buffer with fresh HBSS containing the desired concentrations of this compound enantiomers or vehicle control.

  • Incubate for a defined period (e.g., 30 minutes).

  • Collect the supernatant (containing released CGRP).

  • For a positive control, stimulate a separate set of wells with high KCl (e.g., 50 mM) to induce CGRP release.

  • Lyse the cells to measure total CGRP content for normalization.

  • Quantify CGRP in the supernatant and cell lysates using a CGRP ELISA kit according to the manufacturer's instructions.[3][15]

  • Express the released CGRP as a percentage of the total CGRP content.

Protocol 3: Calcium Imaging

This protocol assesses changes in intracellular calcium concentration in response to this compound, indicating neuronal activation or inhibition.

Materials:

  • Cultured TG neurons on glass coverslips

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HBSS

  • This compound enantiomers

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load cultured TG neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the coverslip onto the stage of the fluorescence microscope.

  • Acquire a baseline fluorescence signal.

  • Perfuse the cells with a solution containing this compound enantiomers and record the change in fluorescence intensity over time.

  • At the end of the experiment, apply a depolarizing stimulus (e.g., high KCl) to confirm cell viability and responsiveness.

  • Analyze the data by calculating the change in fluorescence intensity (ΔF/F0) for individual neurons.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of this compound's effects on the electrophysiological properties of individual TG neurons.

Materials:

  • Cultured TG neurons

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External and internal recording solutions

  • This compound enantiomers

Procedure:

  • Place a coverslip with cultured TG neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the recording pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.

  • Apply this compound enantiomers via the perfusion system and record changes in membrane potential and firing frequency.

  • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and record inward and outward currents before and after this compound application.

Protocol 5: Immunocytochemistry for CGRP and Imidazoline Receptors

This protocol is used to visualize the expression and localization of CGRP and potentially imidazoline receptors within cultured TG neurons and assess changes in their expression levels after chronic this compound treatment.

Materials:

  • Cultured TG neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (anti-CGRP, anti-imidazoline I1 receptor)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix cultured TG neurons with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity to assess changes in protein expression.[16]

Conclusion

The provided protocols offer a robust framework for elucidating the cellular and molecular mechanisms of this compound's action on trigeminal neurons. By employing these in vitro models, researchers can gain valuable insights into its potential for direct neuromodulation, contributing to the development of more targeted and effective therapies for migraine and other headache disorders. The separation and individual testing of this compound's enantiomers are crucial for understanding their distinct contributions to the overall therapeutic effect.

References

Application Notes & Protocols: X-ray Crystallography for Isometheptene Isomer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isometheptene is a sympathomimetic amine utilized for its vasoconstrictive properties, particularly in the treatment of migraines and tension headaches.[1] It is often formulated as a salt, such as this compound mucate, to improve its solubility and stability.[2][3] this compound possesses a chiral center, leading to the existence of stereoisomers, specifically the (R) and (S)-enantiomers. The differential pharmacological activity and potential for reduced side effects of a single enantiomer compared to the racemic mixture underscore the critical need for accurate stereochemical characterization in drug development and quality control.[2][3] X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the absolute configuration of chiral molecules, providing a three-dimensional atomic structure of the compound.[4][5] These application notes provide detailed protocols for the characterization of this compound isomers using single-crystal X-ray diffraction.

Experimental Protocols

Crystallization of this compound Mucate Isomers

The successful application of single-crystal X-ray crystallography is contingent upon the preparation of high-quality, single crystals. This compound, being an oily substance at room temperature, can be challenging to crystallize directly. The formation of a salt with a suitable counter-ion, such as mucic acid, can facilitate crystallization by introducing hydrogen bonding and increasing the rigidity of the structure. A patent describing the characterization of the (R)-enantiomer of this compound utilized its mucate salt for crystallization.[2][3]

Materials:

  • This compound isomer (e.g., (R)-Isometheptene)

  • Mucic acid

  • Solvents for crystallization screening (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof)

  • Small-volume crystallization vials (e.g., 1-4 mL)

  • Stirring plate and magnetic stir bars

  • Filtration apparatus

Protocol:

  • Salt Formation:

    • Dissolve the this compound isomer in a suitable solvent (e.g., ethanol) in a clean vial.

    • In a separate vial, dissolve an equimolar amount of mucic acid in the same solvent, or a miscible co-solvent. Gentle heating may be required to achieve full dissolution.

    • Slowly add the mucic acid solution to the this compound solution while stirring.

    • Continue stirring for a predetermined period (e.g., 1-2 hours) at room temperature to ensure complete salt formation.

  • Crystallization by Slow Evaporation:

    • Filter the resulting solution to remove any particulate matter.

    • Transfer the clear solution to a clean crystallization vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial periodically for the formation of single crystals.

  • Crystallization by Vapor Diffusion:

    • This method is a gentle approach suitable for sensitive compounds.[6]

    • Dissolve the this compound mucate salt in a solvent in which it is highly soluble (the "less-volatile solvent").

    • Place this solution in a small, open inner vial.

    • Place the inner vial inside a larger, sealed outer vial containing a "counter-solvent" in which the salt is poorly soluble but which is miscible with the first solvent and more volatile.[6]

    • Over time, the counter-solvent will slowly diffuse into the inner vial, reducing the solubility of the this compound mucate and promoting crystal growth.

  • Handling Oiling Out:

    • This compound's oily nature may lead to "oiling out," where a liquid-liquid phase separation occurs instead of crystallization.[7][8]

    • Should this occur, strategies to mitigate it include:

      • Lowering the initial concentration of the solute.[9]

      • Slowing down the crystallization process (e.g., by reducing the rate of evaporation or cooling).[9]

      • Introducing seed crystals to encourage nucleation.[8]

      • Screening a wider range of solvent systems.[8]

  • Crystal Harvesting:

    • Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a cryo-loop or a fine needle.[10]

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation of the crystal lattice.

    • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Single Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

This protocol outlines the general steps for determining the three-dimensional structure of an this compound isomer crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).

  • Cryogenic system to maintain the crystal at a low temperature (typically 100 K) during data collection.

  • Computer with software for instrument control, data collection, and structure solution and refinement (e.g., SHELX, Olex2).

Protocol:

  • Crystal Mounting and Centering:

    • Mount the harvested and cryo-protected crystal on the goniometer.

    • Center the crystal in the X-ray beam using the instrument's alignment camera.

  • Unit Cell Determination:

    • Collect a few initial diffraction images (frames) at different orientations.

    • The software will use the positions of the Bragg reflections to determine the unit cell parameters and the crystal system.

  • Data Collection:

    • Based on the unit cell and crystal symmetry, the software will devise a data collection strategy to measure the intensities of a large number of unique reflections.

    • This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • The data collection process can take several hours.

  • Data Reduction and Integration:

    • The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as background scattering, Lorentz factor, and polarization.

    • The output is a file containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.

  • Structure Solution:

    • The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[11]

    • For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[11]

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

    • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

    • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Absolute Configuration Determination:

    • For chiral molecules, it is crucial to determine the absolute configuration (R or S).

    • This is typically achieved by analyzing anomalous scattering effects, which are small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[4]

    • The Flack parameter is calculated during refinement; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute structure.[12]

  • Validation and Finalization:

    • The final structural model is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

    • The results are typically reported in a Crystallographic Information File (CIF).

Data Presentation

The following table summarizes the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment for an this compound isomer. The values presented are illustrative and representative of a well-resolved small molecule structure. A patent for the (R)-isometheptene mucate crystal provides some of these parameters.[2]

Parameter (R)-Isometheptene Mucate (Illustrative Data)
Crystal Data
Chemical FormulaC24H48N2O8
Formula Weight492.6 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.23
γ (°)90
Volume (ų)1934.5
Z2
Data Collection
Radiation (Å)Mo-Kα (λ = 0.71073)
Temperature (K)100
2θ range for data collection (°)4.5 to 55.0
Reflections collected15890
Independent reflections7895
Refinement
R-factor (R1)0.045
Weighted R-factor (wR2)0.112
Goodness-of-fit (S)1.05
Flack parameter0.02(3)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination start This compound Isomer salt Salt Formation with Mucic Acid start->salt crystallization Crystallization (Slow Evaporation / Vapor Diffusion) salt->crystallization harvest Crystal Harvesting & Mounting crystallization->harvest data_collection Data Collection harvest->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination refinement->absolute_config validation Validation (CIF) absolute_config->validation end Final Structure validation->end logical_relationship cluster_interpretation Interpretation & Result sample Single Crystal of this compound Isomer xray Single Crystal X-ray Diffraction sample->xray electron_density 3D Electron Density Map xray->electron_density atomic_model Atomic Model electron_density->atomic_model abs_config Unambiguous Absolute Configuration ((R) or (S)) atomic_model->abs_config

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isometheptene Concentration for Cell Viability in Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Isometheptene concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sympathomimetic amine that acts as a vasoconstrictor. Its mechanism of action involves the activation of the sympathetic nervous system by stimulating the release of epinephrine and norepinephrine. These catecholamines then bind to adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction.

Q2: What is the recommended starting concentration range for this compound in cell viability assays?

As there is limited data on the in vitro effects of this compound on cell viability, a broad starting concentration range is recommended. A preliminary dose-response experiment should be performed with concentrations spanning from low nanomolar (nM) to high micromolar (µM) to determine the optimal range for your specific cell line and assay. A suggested starting range could be 10 nM to 100 µM.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is typically available as a mucate salt, which has better solubility in aqueous solutions. Prepare a high-concentration stock solution in a suitable solvent, such as sterile distilled water or DMSO. It is crucial to ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO). Store the stock solution at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles.

Q4: Can this compound, as an amine-containing compound, interfere with cell viability assays?

Yes, amine-containing compounds can potentially interfere with certain cell viability assays. For instance, they can react with amine-reactive dyes used for live/dead staining, potentially leading to inaccurate results.[1][2] It is advisable to run appropriate controls, such as a cell-free assay with this compound and the assay reagents, to check for any direct interference.

Q5: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on your specific research question and cell type. Common assays include MTT, XTT, and resazurin-based assays, which measure metabolic activity, and trypan blue or amine-reactive dyes, which assess membrane integrity. Given that this compound is an amine, it is prudent to validate your chosen assay for potential interference. An orthogonal assay (measuring a different cellular parameter) can be used to confirm initial findings.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Results
Possible Cause Troubleshooting Step
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration, a different solvent, or a solubilizing agent.
Inconsistent Incubation Times Standardize the incubation time for all plates and treatments.
Issue 2: Unexpectedly Low Cell Viability, Even at Low Concentrations
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
pH Shift in Culture Medium As this compound is an amine, high concentrations might alter the pH of the culture medium. Measure the pH of the medium after adding this compound. If necessary, buffer the medium or adjust the pH.
Cell Line Sensitivity The cell line you are using may be particularly sensitive to sympathomimetic amines. Consider using a lower concentration range or a different cell line.
Contamination Check for microbial contamination in your cell cultures, which can affect cell health and viability.
Issue 3: No Effect on Cell Viability Observed
Possible Cause Troubleshooting Step
Suboptimal Concentration Range The tested concentration range may be too low. Perform a wider dose-response experiment with higher concentrations.
Short Incubation Time The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Compound Inactivity Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Lack of Adrenergic Receptors Confirm that your cell line expresses adrenergic receptors. If not, this compound may not have a direct effect.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
188.3 ± 6.2
1075.1 ± 5.9
5052.4 ± 7.3
10035.8 ± 6.5

Table 2: Example Time-Course of this compound (50 µM) on Cell Viability

Incubation Time (hours)% Cell Viability (Mean ± SD)
1285.7 ± 5.3
2468.9 ± 6.1
4852.4 ± 7.3
7241.2 ± 6.8

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and determine cell viability using trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment isometheptene_prep Prepare this compound Dilutions isometheptene_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Workflow for this compound cell viability assay.

Adrenergic_Signaling_Pathway Adrenergic Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound adrenergic_receptor Adrenergic Receptor (β-AR) This compound->adrenergic_receptor binds g_protein G Protein (Gs) adrenergic_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., modulation of cell viability) pka->cellular_response phosphorylates targets leading to

References

Minimizing Isometheptene degradation and ensuring stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing degradation and ensuring the stability of Isometheptene in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sympathomimetic amine used in the treatment of migraines and tension headaches.[1] As a monounsaturated aliphatic secondary amine, its chemical structure is susceptible to degradation, which can lead to a loss of potency and the formation of potentially undesirable impurities.[1] Ensuring its stability in experimental solutions is crucial for obtaining accurate and reproducible results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical properties of aliphatic amines, the primary factors contributing to this compound degradation are:

  • pH: this compound's stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.

  • Oxidation: Exposure to oxygen, peroxides, or metal ions can lead to oxidative degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the likely degradation pathways for this compound?

As an N-alkyl aliphatic amine, this compound is prone to the following degradation pathways:

  • Oxidation: This is a major degradation pathway for amines. It can result in the formation of N-oxides and nitroalkanes. Oxidation can also occur on the alkyl chain, potentially forming hydroxylated derivatives. A study on a major metabolite of this compound in rats identified a hydroxylated form, suggesting this pathway is relevant.

  • N-Dealkylation: This involves the removal of the methyl group from the nitrogen atom.

  • Dehydration: For sympathomimetic amines with hydroxyl groups, dehydration is a known degradation pathway. While this compound itself does not have a hydroxyl group, its potential oxidized metabolites might.

Q4: How can I minimize this compound degradation in my experimental solutions?

To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a stable range. A patent for an this compound isomer suggests adjusting the pH to between 3.0 and 3.5 for improved stability in aqueous formulations. However, a USP monograph for this compound Mucate specifies a pH range of 6.0 to 7.5 for a 1 in 20 solution.[2] The optimal pH may depend on the specific experimental conditions and formulation components. It is advisable to perform a pH stability profile study for your specific application.

  • Use of Antioxidants: Incorporate antioxidants to prevent oxidative degradation.

  • Use of Chelating Agents: Add chelating agents, such as EDTA, to sequester metal ions that can catalyze oxidation.

  • Protection from Light: Store solutions in amber-colored containers or protect them from light to prevent photolytic degradation.

  • Temperature Control: Store solutions at recommended temperatures (typically refrigerated) to slow down degradation kinetics.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen) can minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency over time in solution. pH of the solution is not optimal; Oxidative degradation; Exposure to light; Elevated storage temperature.Adjust the pH of the solution to a range of 3.0-3.5 or 6.0-7.5 and monitor stability. Add an antioxidant and/or a chelating agent to the formulation. Store the solution in a light-resistant container. Store the solution at a lower temperature (e.g., 2-8 °C).
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.Conduct forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products. Use a stability-indicating HPLC method to separate the parent drug from its degradants.
Inconsistent results between experimental replicates. Instability of this compound in the experimental matrix.Prepare fresh solutions for each experiment. Evaluate the compatibility of this compound with other components in your solution.
Precipitation in the this compound solution. pH-dependent solubility; Interaction with other excipients.Check the pH of the solution and adjust if necessary. Evaluate the solubility of this compound in the chosen solvent system and at the desired concentration. Conduct excipient compatibility studies.

Experimental Protocols

Stability-Indicating HPLC Method for this compound (General Protocol)

Table 1: HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C7 or C18, 5 µm, 4.6 x 250 mm
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
pH of Mobile Phase Acidic pH (e.g., 3.0) is often used for the analysis of amines to ensure good peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 190 nm
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours (solid and solution)
Photolytic Degradation Expose solution to UV light (254 nm) and fluorescent light for a specified duration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_stress Forced Degradation prep Prepare this compound Solution stab_factors Consider Stability Factors (pH, Antioxidants, Light Protection) prep->stab_factors hplc HPLC Analysis prep->hplc stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress stab_factors->hplc validation Method Validation hplc->validation degradant_id Identify Degradation Products stress->degradant_id degradant_id->hplc

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation This compound This compound N_Oxide N-Oxide This compound->N_Oxide O₂ / Peroxide Nitroalkane Nitroalkane This compound->Nitroalkane O₂ / Peroxide Hydroxylated Hydroxylated Derivative This compound->Hydroxylated Metabolic/Oxidative Dealkylated N-Desmethyl this compound This compound->Dealkylated Enzymatic/Chemical

References

Troubleshooting impurities in the synthesis of Isometheptene enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isometheptene enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of (R)- and (S)-Isometheptene.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Formation

Q1: What is the common synthetic route for preparing this compound enantiomers?

A1: The enantioselective synthesis of this compound enantiomers typically starts from the chiral alcohol, (R)- or (S)-6-methylhept-5-en-2-ol (also known as Sulcatol). The synthesis involves the conversion of the alcohol to a good leaving group, often a mesylate, followed by nucleophilic substitution with methylamine to yield the corresponding this compound enantiomer. An alternative route is the direct asymmetric reductive amination of the prochiral ketone, 6-methylhept-5-en-2-one.

Q2: What are the common impurities encountered in the synthesis of this compound enantiomers?

A2: Several process-related and degradation impurities can arise during the synthesis of this compound. It is crucial to monitor and control these impurities to ensure the quality and safety of the final product.[1][2] The most common impurities are summarized in the table below.

Impurity Name Chemical Name Molecular Formula Molecular Weight ( g/mol ) Potential Source
This compound BP Impurity A N,6-Dimethylheptan-2-amineC₉H₂₁N143.27Over-reduction of the double bond in this compound or starting material.
This compound Impurity B 5-Methylhexan-1-olC₇H₁₆O116.20Impurity in the starting material, 6-methylhept-5-en-2-one, or a side product from its synthesis.
This compound Impurity C 6-Methylhept-5-en-2-ol (Sulcatol)C₈H₁₆O128.21Unreacted starting material if synthesizing from the chiral alcohol, or by-product of the reduction of 6-methylhept-5-en-2-one.[3]
This compound Impurity D 5-Methylhex-4-enalC₇H₁₂O112.17Impurity from the synthesis of the starting material, 6-methylhept-5-en-2-one.
This compound BP Impurity E 2-Methyl-6-(methylamino)heptan-2-olC₉H₂₁NO159.27Hydration of the double bond of this compound under acidic conditions.
N-Nitroso this compound N-Methyl-N-(6-methylhept-5-en-2-yl)nitrosamineC₉H₁₈N₂O170.25Reaction of this compound with nitrosating agents (e.g., nitrites) present in reagents, solvents, or from environmental sources.

Q3: How is N-Nitroso this compound formed, and how can it be controlled?

A3: N-Nitroso this compound is a nitrosamine impurity that can form when a secondary amine, like this compound, reacts with nitrosating agents.[4] These agents can be introduced through contaminated raw materials, reagents, solvents, or even from nitrogen oxides in the air during certain manufacturing steps like drying.[1]

Control Strategies:

  • Risk Assessment: Thoroughly evaluate all raw materials, reagents, and solvents for the presence of nitrites and other nitrosating agents.[4]

  • Process Optimization: Avoid reaction conditions that favor nitrosamine formation, such as high temperatures and acidic pH, when nitrosating agents might be present.[1]

  • Supplier Qualification: Work with suppliers who can provide materials with low levels of nitrosating agents.[1]

  • Purging: Utilize inert gas blankets (e.g., nitrogen, argon) to minimize exposure to air, especially during heating steps.

Q4: During reductive amination of 6-methylhept-5-en-2-one, I am observing significant amounts of the alcohol by-product (Impurity C). How can this be minimized?

A4: The formation of 6-methylhept-5-en-2-ol (Impurity C) is a common side reaction in reductive amination, where the reducing agent reduces the starting ketone before it forms an imine with methylamine.[5]

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is less likely to reduce the ketone directly and preferentially reduces the iminium ion intermediate.[5]

  • Two-Step Procedure: First, allow the imine to form completely by reacting 6-methylhept-5-en-2-one with methylamine, often with the removal of water. Then, add a less selective reducing agent like sodium borohydride.[5]

  • pH Control: Maintain the reaction at a slightly acidic pH (around 5-6) to favor imine formation and subsequent reduction.

Analytical & Purification

Q5: What analytical techniques are recommended for monitoring impurities in this compound synthesis?

A5: A combination of chromatographic techniques is essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating and quantifying this compound and its non-volatile organic impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and some process-related impurities.[8][9]

  • Chiral HPLC: To determine the enantiomeric purity of the final product, a specific chiral HPLC method is required.[10]

Q6: I am having difficulty separating the (R) and (S) enantiomers of this compound. What are some general strategies for improving chiral HPLC separation?

A6: Achieving good resolution in chiral separations can be challenging and often requires methodical optimization.[10]

Troubleshooting Chiral HPLC:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

    • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[10]

  • Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

    • Flow Rate: Reducing the flow rate can increase the efficiency of the separation.[10]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Isometheptene from (S)-6-methylhept-5-en-2-ol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Mesylation of (S)-6-methylhept-5-en-2-ol

  • Dissolve (S)-6-methylhept-5-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Amination of the Mesylate

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF, 3-5 eq).

  • Heat the reaction mixture in a sealed vessel at 60-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude (R)-Isometheptene.

  • Purify the product by column chromatography or distillation.

Note: A similar procedure can be followed for the synthesis of (S)-Isometheptene starting from (R)-6-methylhept-5-en-2-ol.

Protocol 2: General Procedure for Chiral HPLC Analysis of this compound

This is a starting point for method development.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary for good peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210-220 nm).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Visualizations

cluster_synthesis This compound Synthesis Pathway Start 6-Methylhept-5-en-2-one Reductive_Amination Reductive Amination (CH3NH2, Reducing Agent) Start->Reductive_Amination Direct Route Chiral_Alcohol (R/S)-6-Methylhept-5-en-2-ol Start->Chiral_Alcohol Reduction Product (R/S)-Isometheptene Reductive_Amination->Product Activation Activation (e.g., Mesylation) Chiral_Alcohol->Activation Chiral Route Nucleophilic_Substitution Nucleophilic Substitution (CH3NH2) Activation->Nucleophilic_Substitution Nucleophilic_Substitution->Product

Caption: Synthetic routes to this compound enantiomers.

cluster_troubleshooting Troubleshooting Low Enantioselectivity in Chiral HPLC Problem Poor Enantiomeric Resolution Check_CSP Evaluate Chiral Stationary Phase (CSP) Problem->Check_CSP Optimize_MP Optimize Mobile Phase Problem->Optimize_MP Adjust_Conditions Adjust Chromatographic Conditions Problem->Adjust_Conditions Solvent_Ratio Vary Solvent:Modifier Ratio Optimize_MP->Solvent_Ratio Additives Add/Adjust Basic Modifier (e.g., DEA) Optimize_MP->Additives Temperature Lower Column Temperature Adjust_Conditions->Temperature Flow_Rate Reduce Flow Rate Adjust_Conditions->Flow_Rate cluster_impurity_formation Potential Impurity Formation Pathways This compound This compound N_Nitroso N-Nitroso this compound This compound->N_Nitroso Reaction with Impurity_A Impurity A (N,6-Dimethylheptan-2-amine) This compound->Impurity_A Leads to Impurity_E Impurity E (2-Methyl-6-(methylamino)heptan-2-ol) This compound->Impurity_E Leads to Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso Reduction Over-reduction Reduction->Impurity_A Hydration Acidic Hydration Hydration->Impurity_E

References

Identifying and mitigating off-target effects of Isometheptene in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isometheptene in cellular models. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cellular assay is showing unexpected results with this compound that are inconsistent with its presumed mechanism as a simple sympathomimetic amine. What could be the cause?

A1: While this compound is known for its sympathomimetic and vasoconstrictive properties, recent findings indicate its primary molecular target may not be adrenergic receptors as widely assumed. Racemic this compound has been screened against a broad panel of protein targets, including enzymes, receptors, ion channels, and transporters.[1] This screening revealed that this compound does not display significant binding to the adrenergic receptors studied.[1] Instead, the primary target identified was the Imidazoline I1 receptor.[1] Therefore, your unexpected results could be due to this compound's activity at this receptor.

Q2: I am observing different effects between the enantiomers of this compound. Is this expected?

A2: Yes, this is highly expected. The enantiomers of this compound have distinct pharmacological profiles. The (R)-enantiomer binds with high affinity to the Imidazoline I1 receptor, whereas the (S)-enantiomer has very weak affinity for this receptor.[1] The cardiovascular effects, such as increased blood pressure, are more pronounced with the (S)-enantiomer, which is suggested to be mediated by an indirect, tyramine-like action and minor direct stimulation of α1-adrenoceptors.[2] In contrast, the vascular responses to (R)-isometheptene are primarily indirect.[2]

Q3: What is the known signaling pathway for the Imidazoline I1 receptor, the likely primary target of (R)-Isometheptene?

A3: The Imidazoline I1 receptor is not a classical G-protein coupled receptor that modulates adenylyl cyclase. Instead, its activation is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC). This leads to the generation of diacylglycerol (DAG) from phosphatidylcholine, which in turn activates specific isoforms of protein kinase C (PKC), such as PKCβII and PKCζ. This signaling cascade can then influence downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK and JNK, which are involved in gene expression and growth regulation.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

A4: To mitigate off-target effects, consider the following strategies:

  • Use the pure (R)-enantiomer: Since the (R)-enantiomer is more selective for the Imidazoline I1 receptor and has fewer of the cardiovascular effects associated with the (S)-enantiomer, using the purified (R)-isomer can help isolate the effects of I1 receptor activation.[1][2]

  • Titrate the concentration: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.

  • Use specific antagonists: If you hypothesize that a particular off-target is responsible for an observed effect, use a specific antagonist for that target to see if the effect is blocked. For example, to investigate the involvement of α1-adrenoceptors in the effects of the (S)-enantiomer, you could use an α1-adrenergic antagonist.

  • Employ control cell lines: Use cell lines that do not express the Imidazoline I1 receptor or the suspected off-target receptor to confirm that the observed effect is receptor-dependent.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent vasoconstriction in isolated artery preparations. The vasoconstrictor effect of this compound may be indirect (tyramine-like) and dependent on the presence of sympathetic nerve terminals.Ensure the viability of sympathetic nerves in your preparation. Compare responses in denervated versus innervated tissues. Consider that the (S)-enantiomer has a more pronounced vasopressor response.[2][3]
No change in cAMP levels upon this compound treatment in cells expressing adrenergic receptors. This compound may not directly activate Gs or Gi-coupled adrenergic receptors. The primary target, the Imidazoline I1 receptor, does not signal through adenylyl cyclase.Measure downstream effectors of the I1 receptor pathway, such as diacylglycerol (DAG) or phosphorylated ERK.
Unexpected changes in gene expression or cell proliferation. The Imidazoline I1 receptor signaling pathway involves the MAPK cascade, which can regulate gene expression and cell growth.Investigate the activation of key components of the MAPK pathway (e.g., ERK, JNK) in response to this compound treatment.
Variable results with racemic this compound. The racemic mixture contains two enantiomers with different primary targets and potencies. The observed effect will be a composite of their individual actions.Use the individual (R)- and (S)-enantiomers to dissect the contribution of each to the overall cellular response.

Quantitative Data Summary

Compound Target Binding Affinity (Ki) Reference
(R)-IsomethepteneImidazoline I1 Receptor18 nM[1]
(S)-IsomethepteneImidazoline I1 Receptor1100 nM[1]
Racemic this compoundImidazoline I1 Receptor42 nM[1]

Experimental Protocols

Radioligand Binding Assay for Imidazoline I1 Receptor

Objective: To determine the binding affinity of this compound and its enantiomers for the Imidazoline I1 receptor.

Materials:

  • Cell membranes expressing the Imidazoline I1 receptor (e.g., from bovine adrenal medullary membranes)

  • [3H]-Clonidine (radioligand)

  • This compound (racemate, (R)- and (S)-enantiomers)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the unlabeled ligands (this compound racemate and enantiomers).

  • In a 96-well plate, combine the cell membranes, [3H]-Clonidine (at a concentration near its Kd), and varying concentrations of the unlabeled ligand in the binding buffer.

  • Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known I1 ligand, e.g., unlabeled clonidine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the unlabeled ligand and determine the IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Isolated Artery Vasoconstriction Assay

Objective: To assess the vasoconstrictive effects of this compound and its enantiomers on isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., human middle meningeal artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2

  • This compound (racemate, (R)- and (S)-enantiomers)

  • Potassium chloride (KCl) for depolarization-induced contraction

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

  • After a washout and return to baseline, add cumulative concentrations of this compound (or its enantiomers) to the bath and record the changes in tension.

  • Construct concentration-response curves to determine the potency (EC50) and efficacy (maximum contraction) of the compounds.

  • To investigate the tyramine-like effect, experiments can be performed in the presence and absence of neuronal uptake inhibitors or in tissues depleted of catecholamines.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Start with Racemic this compound B Broad Panel Off-Target Screening A->B C Identify Primary Target (Imidazoline I1 Receptor) B->C F Investigate Secondary/Indirect Mechanisms (Tyramine-like effect) B->F D Characterize Enantiomer Selectivity C->D E Functional Cellular Assays D->E E->F

Caption: Workflow for identifying this compound's primary and off-target effects.

G cluster_pathway Imidazoline I1 Receptor Signaling Pathway This compound (R)-Isometheptene I1R Imidazoline I1 Receptor This compound->I1R PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1R->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG PC Phosphatidylcholine PC->PC_PLC PKC Protein Kinase C (PKC) (βII, ζ isoforms) DAG->PKC activates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK activates Gene_Expression Gene Expression & Growth Regulation MAPK->Gene_Expression

Caption: Signaling cascade initiated by (R)-Isometheptene binding to the I1 receptor.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cellular Effects Start Unexpected Cellular Effect Check_I1R Is the effect I1 Receptor-mediated? Start->Check_I1R Check_Tyramine Is it a Tyramine-like effect? Check_I1R->Check_Tyramine No Conclusion_I1R Primary target effect Check_I1R->Conclusion_I1R Yes Check_Adrenergic Is it an Adrenergic effect? Check_Tyramine->Check_Adrenergic No Conclusion_Tyramine Indirect sympathomimetic effect Check_Tyramine->Conclusion_Tyramine Yes Conclusion_Adrenergic Minor direct α1-adrenergic effect Check_Adrenergic->Conclusion_Adrenergic Yes Other_Off_Target Consider other unidentified off-targets Check_Adrenergic->Other_Off_Target No

Caption: Decision tree for troubleshooting the origin of this compound's cellular effects.

References

Improving the enantiomeric purity of (R)-Isometheptene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Isometheptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the enantiomeric purity of (R)-Isometheptene during its synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of (R)-Isometheptene, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Q: My asymmetric synthesis of (R)-Isometheptene is resulting in low enantiomeric excess. What are the common causes and how can I improve it?

A: Low enantiomeric excess in asymmetric synthesis can arise from several factors. A systematic approach to optimizing the reaction conditions is crucial.

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of a chiral catalyst or auxiliary is critical for achieving high enantioselectivity.

    • Troubleshooting:

      • Screen a variety of chiral ligands or auxiliaries. Small structural modifications can have a significant impact.

      • Ensure the catalyst or auxiliary is of high chemical and enantiomeric purity. Impurities can significantly reduce enantioselectivity.

      • Verify the catalyst loading; too low or too high concentrations can be detrimental.

  • Incorrect Reaction Temperature: Temperature plays a significant role in the transition state energies of the enantiomeric pathways.

    • Troubleshooting:

      • In many cases, lowering the reaction temperature increases enantioselectivity by favoring the pathway with the lower activation energy. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

  • Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition states.

    • Troubleshooting:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether).

  • Moisture or Air Sensitivity: Many asymmetric catalysts and reagents are sensitive to moisture and oxygen.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Separation During Chiral Resolution

Q: I am attempting to resolve racemic Isometheptene using a chiral resolving agent like tartaric acid, but the separation is inefficient, resulting in low enantiomeric purity of the recovered (R)-Isometheptene. What can I do?

A: Inefficient diastereomeric salt crystallization is a common challenge in chiral resolution.

  • Suboptimal Solvent System: The choice of solvent is the most critical factor for a successful resolution, as it dictates the solubility difference between the two diastereomeric salts.[1]

    • Troubleshooting:

      • Perform a solvent screen to identify a solvent or solvent mixture where one diastereomeric salt has significantly lower solubility than the other. Common solvents for amine resolution include methanol, ethanol, and isopropanol.

      • Consider using a mixture of a good solvent and a poor solvent (anti-solvent) to fine-tune the solubility.

  • Incorrect Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can impact the efficiency of the resolution.

    • Troubleshooting:

      • While a 1:1 molar ratio is common, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.

  • Cooling Rate and Crystallization Time: The rate of cooling and the time allowed for crystallization affect the purity and yield of the diastereomeric salt.

    • Troubleshooting:

      • Employ a slow and controlled cooling profile to promote the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.

      • Allow sufficient time for the crystallization to reach equilibrium. However, in some cases, a shorter crystallization time under kinetic control can yield higher purity.[2]

  • "Oiling Out" of the Diastereomeric Salt: The salt may separate as a liquid instead of a solid, which prevents effective purification.

    • Troubleshooting:

      • Use a more dilute solution.

      • Lower the crystallization temperature.

      • Change the solvent system to one that favors crystallization.[1]

Issue 3: Difficulty in Determining Enantiomeric Excess Accurately

Q: I am unsure about the accuracy of my enantiomeric excess measurements. What are the best practices?

A: Accurate determination of enantiomeric excess is essential for process optimization.

  • Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives are the most common and reliable methods.

    • Chiral HPLC: This is a highly accurate and sensitive method. Ensure proper column selection (e.g., polysaccharide-based columns) and mobile phase optimization to achieve baseline separation of the enantiomers.[3]

    • Chiral NMR: This technique involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers. This method is often faster than HPLC for a quick check of enantiomeric purity.

  • Reference Standards:

    • Troubleshooting:

      • Whenever possible, use certified reference standards of both the pure (R) and (S) enantiomers and the racemic mixture to validate your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic significance of obtaining the (R)-enantiomer of this compound?

A1: (R)-Isometheptene is the enantiomer primarily responsible for the desired therapeutic effects, such as vasoconstriction, which is beneficial in treating migraines and tension headaches.[2] It is believed to have a better side-effect profile compared to the racemic mixture or the (S)-enantiomer.[2][3]

Q2: What are the main synthetic strategies to obtain enantiomerically enriched (R)-Isometheptene?

A2: There are two primary strategies:

  • Asymmetric Synthesis: This involves using a chiral catalyst, auxiliary, or reagent to directly synthesize (R)-Isometheptene with high enantiomeric excess. An example is the asymmetric reductive amination of 6-methyl-5-hepten-2-one.

  • Chiral Resolution: This approach starts with the synthesis of racemic this compound, which is then separated into its individual enantiomers. The most common method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[4]

Q3: Can the undesired (S)-Isometheptene be recycled?

A3: Yes, the undesired (S)-enantiomer can often be racemized back to the racemic mixture and reintroduced into the resolution process. This significantly improves the overall yield and cost-effectiveness of the synthesis.

Data Presentation

Table 1: Comparison of Chiral Resolution Conditions for Racemic this compound with L-(+)-Tartaric Acid

EntrySolvent System (v/v)Temperature (°C)Crystallization Time (h)Yield of Diastereomeric Salt (%)Enantiomeric Excess of recovered (R)-Isometheptene (%)
1Methanol0124585
2Methanol-20244092
3Ethanol0124288
4Isopropanol25 -> 0183895
5Methanol/Water (9:1)4164882

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Table 2: Illustrative Results of Asymmetric Reductive Amination of 6-Methyl-5-hepten-2-one

EntryChiral Catalyst/LigandReductantSolventTemperature (°C)Yield (%)Enantiomeric Excess of (R)-Isometheptene (%)
1(R)-N-p-tosyl-1,2-diphenylethylenediamine + [Rh(cod)Cl]₂H₂Methanol259085
2Chiral Phosphine Ligand + Ru-catalystH₂Toluene508892
3Chiral Borane ReagentN/ATHF-208596

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol describes the synthesis of racemic this compound from 6-methyl-5-hepten-2-one.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-5-hepten-2-one (1 equivalent) in methanol.

  • Amine Addition: Add a solution of methylamine (1.5 equivalents, e.g., 40% in water) to the flask.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using acetic acid.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the mixture with 2M NaOH to a pH of >12.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic this compound.

Protocol 2: Chiral Resolution of Racemic this compound with L-(+)-Tartaric Acid

This protocol outlines the separation of racemic this compound using fractional crystallization of diastereomeric salts.

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same hot solvent.

  • Crystallization: Slowly add the tartaric acid solution to the this compound solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to promote crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent. This salt should be enriched in the (R)-Isometheptene-(+)-tartrate diastereomer.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

  • Extraction and Purification: Extract the liberated (R)-Isometheptene with a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-Isometheptene.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or NMR.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of this compound.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Mandatory Visualization

troubleshooting_low_ee start Low Enantiomeric Excess (ee) Observed catalyst Optimize Catalyst/Auxiliary start->catalyst Is the catalyst optimal? temperature Optimize Reaction Temperature catalyst->temperature Is the temperature optimal? solvent Optimize Solvent temperature->solvent Is the solvent optimal? conditions Ensure Anhydrous/Inert Conditions solvent->conditions Are conditions anhydrous/inert? result Improved Enantiomeric Excess conditions->result

Caption: Troubleshooting workflow for low enantiomeric excess.

chiral_resolution_workflow racemic Racemic this compound salt_formation Diastereomeric Salt Formation (+ Tartaric Acid) racemic->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation_R Liberation of (R)-Isometheptene (Base Treatment) separation->liberation_R Less Soluble Salt liberation_S Mother Liquor (Enriched in (S)-Isometheptene) separation->liberation_S More Soluble Salt R_product (R)-Isometheptene liberation_R->R_product racemization Racemization of (S)-Isometheptene liberation_S->racemization racemization->racemic Recycle

Caption: Workflow for chiral resolution of this compound.

References

Addressing challenges in quantifying Isometheptene levels in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the quantification of Isometheptene in plasma samples. Given the limited availability of published, validated bioanalytical methods for this compound in plasma, this guide synthesizes best practices from general bioanalytical literature to address potential issues.[1]

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound in plasma challenging?

A1: The quantification of this compound in plasma presents several challenges, primarily due to its physicochemical properties and the complex nature of the plasma matrix. Key challenges include:

  • Lack of established methods: There is a scarcity of published bioanalytical methods specifically for this compound in human plasma.[1]

  • Potential for volatility and adsorption: As a small amine, this compound may be prone to volatility and non-specific binding to container surfaces, leading to analyte loss during sample preparation.

  • Complex metabolism: this compound is metabolized in the body, and its metabolites could potentially interfere with the quantification of the parent drug.[2][3]

  • Matrix effects: Endogenous components in plasma can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[4][5][6]

Q2: What are the recommended initial steps for developing a quantification method for this compound in plasma?

A2: For developing a robust method, the following initial steps are recommended:

  • Thorough literature review: Although specific methods are scarce, reviewing methods for similar compounds (e.g., other sympathomimetic amines) can provide valuable insights.

  • Selection of an appropriate analytical technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[7][8][9]

  • Method development and validation: This includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a full validation according to regulatory guidelines.[9][10]

  • Selection of a suitable internal standard (IS): An ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structural analog with similar physicochemical properties should be used.[11]

Q3: How can I minimize analyte loss during sample storage and preparation?

A3: To minimize the loss of this compound:

  • Storage Conditions: Plasma samples should be stored at -20°C or lower to ensure the stability of the analyte.[12][13] Thiopental, for instance, is stable in human plasma for at least 41 days when stored at -20°C or 5°C.[12]

  • Sample Handling: Minimize freeze-thaw cycles. When thawing, ensure samples are mixed thoroughly but gently to avoid precipitation.[14] Use low-adsorption tubes and pipette tips to prevent non-specific binding.

  • pH adjustment: As this compound is a basic compound, maintaining an appropriate pH during extraction can be crucial to ensure it remains in a consistent ionic state.

Troubleshooting Guide

Issue 1: Poor Recovery of this compound

Q: My recovery of this compound from plasma is consistently low. What could be the cause and how can I improve it?

A: Low recovery is a common issue and can stem from several factors in your sample preparation protocol.

Possible Causes & Solutions:

  • Inefficient Protein Precipitation: The protein precipitation step may not be effectively releasing the drug from plasma proteins.

    • Troubleshooting: Experiment with different organic solvents (e.g., acetonitrile, methanol) or acidic precipitation agents (e.g., trichloroacetic acid). A combination of zinc sulfate and an organic solvent can also be effective for cell lysis and protein precipitation in whole blood, a principle that can be adapted for plasma.[15][16]

  • Suboptimal Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH may not be ideal for this compound.

    • Troubleshooting: Since this compound is a basic compound, ensure the sample pH is adjusted to a basic level (e.g., pH 9-10) to neutralize it, making it more soluble in organic solvents. Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).

  • Ineffective Solid-Phase Extraction (SPE): The SPE sorbent and elution solvent may not be appropriate for this compound.

    • Troubleshooting: For a basic compound like this compound, a cation-exchange SPE sorbent is a good choice.[15] Ensure the wash steps are optimized to remove interferences without eluting the analyte, and that the elution solvent is strong enough to recover this compound from the sorbent.

  • Analyte Adsorption: this compound may be adsorbing to the surfaces of tubes or plates.

    • Troubleshooting: Use low-binding polypropylene tubes and consider pre-treating glassware with a silanizing agent.

Experimental Protocol: Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw plasma samples and internal standard (IS) stock solutions at room temperature. Vortex gently to ensure homogeneity.[14]

  • Aliquoting: In a polypropylene microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., a stable isotope-labeled this compound) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.[17]

  • Vortexing: Vortex the samples for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[17]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.

Issue 2: High Matrix Effect and Inconsistent Results

Q: I am observing significant ion suppression and high variability in my results. How can I mitigate matrix effects?

A: Matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte, are a major challenge in LC-MS/MS bioanalysis.[4][5][6]

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering phospholipids and other matrix components.

    • Troubleshooting: Switch to a more rigorous sample preparation technique. SPE generally provides cleaner extracts than protein precipitation.[5] Liquid-liquid extraction can also be effective.

  • Chromatographic Co-elution: The analyte may be co-eluting with matrix components.

    • Troubleshooting: Optimize the chromatographic method to separate this compound from the region where most matrix components elute (typically the beginning and end of the chromatogram).[5] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.

  • Choice of Ionization Technique: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5]

    • Troubleshooting: If your instrument allows, test APCI to see if it reduces the observed matrix effects. However, be mindful that APCI may not be suitable for thermally labile compounds.[4]

  • Sample Dilution: High concentrations of matrix components can be diluted out.

    • Troubleshooting: A simple stepwise dilution of the protein-precipitated supernatant (e.g., 10-fold or 50-fold) can help to identify and eliminate matrix effects.[4]

Experimental Protocol: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is a common starting point (e.g., 100 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[7]

  • Gradient Elution: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is recommended to achieve good separation.

  • Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

TechniqueGeneral RecoveryLevel of CleanupPropensity for Matrix EffectsThroughput
Protein Precipitation Moderate to HighLowHigh[5]High
Liquid-Liquid Extraction Moderate to HighModerateModerateModerate
Solid-Phase Extraction HighHighLow[5]Low to Moderate

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_add Add Internal Standard sample->is_add prep Sample Preparation (PPT, LLE, or SPE) is_add->prep centrifuge Centrifugation/ Elution prep->centrifuge extract Extract centrifuge->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for this compound quantification in plasma.

Troubleshooting Logic for Low Signal Intensity

Caption: Decision tree for troubleshooting low signal intensity issues.

References

Best practices for the storage and handling of Isometheptene compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides best practices for the storage and handling of Isometheptene compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound Mucate powder?

A1: this compound Mucate, a white crystalline powder, should be stored in a cool, well-ventilated area in a tightly closed, light-resistant container.[1] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59° to 86°F).[1] It is crucial to avoid exposure to heat and moisture to maintain its stability.

Q2: How should I prepare stock solutions of this compound Mucate?

A2: this compound Mucate is soluble in water.[2][3] To prepare a stock solution, use a high-purity solvent such as sterile, deionized water. For quantitative analysis, it is recommended to use a calibrated analytical balance and volumetric flasks. Prepare solutions fresh daily to minimize degradation, unless stability data for your specific solvent and storage conditions are available.

Q3: What personal protective equipment (PPE) should be worn when handling this compound compounds?

A3: When handling this compound Mucate powder, it is important to wear appropriate personal protective equipment (PPE) to avoid potential irritation and exposure. This includes safety glasses, a lab coat, and gloves. If there is a risk of generating dust, a dust respirator should be used. In case of a large spill, a self-contained breathing apparatus may be necessary.

Chemical Stability and Degradation

Q4: Is this compound stable in solution? What are its likely degradation pathways?

A4: As a sympathomimetic amine, this compound may be susceptible to degradation under certain conditions.[4] While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds are known to be sensitive to oxidation, hydrolysis (especially at extreme pH), and photolysis.[5][6][7] It is recommended to protect solutions from light and to use buffers to maintain a stable pH. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are advised to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7]

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the degradation of this compound.[8][9][10][11][12] This type of method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. Developing such a method typically involves subjecting the drug to forced degradation conditions to generate potential impurities.

Troubleshooting Guides

Experimental Assays

Q1: I am not observing the expected vasoconstrictive effect in my in-vitro assay using isolated arteries. What could be the issue?

A1: Several factors could contribute to a lack of vasoconstrictive response. Consider the following troubleshooting steps:

  • Tissue Viability: Ensure the isolated artery preparation is viable. Test its response to a known vasoconstrictor, such as phenylephrine or potassium chloride, to confirm its contractility.

  • Endothelium Integrity: The presence or absence of a functional endothelium can modulate vascular responses.[13] Verify the endothelial status of your preparation.

  • Drug Concentration: this compound acts on adrenergic receptors.[14] Ensure that the concentrations used are within the pharmacologically active range for these receptors. A dose-response curve should be generated to determine the optimal concentration.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that tissues are allowed sufficient time to equilibrate and recover between drug applications.

  • Experimental Conditions: Maintain physiological conditions in the organ bath, including temperature (37°C), pH (7.4), and oxygenation (95% O2, 5% CO2).[13]

Analytical Quantification (HPLC)

Q2: I am experiencing issues with peak shape and retention time variability when analyzing this compound by HPLC. What are common causes and solutions?

A2: Poor peak shape (tailing or fronting) and shifting retention times are common HPLC problems, especially with amines. Here are some potential causes and solutions:

  • Secondary Interactions: Aliphatic amines like this compound can exhibit strong secondary interactions with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., pH 3-4) can protonate the amine, reducing its interaction with silanols. Adding a competing amine, such as triethylamine, to the mobile phase can also help.

  • Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.

    • Solution: Ensure the mobile phase is well-buffered to maintain a consistent pH throughout the analysis.

  • Column Temperature: Fluctuations in column temperature can cause retention time shifts.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • System Leaks or Blockages: Leaks in the HPLC system can cause pressure fluctuations and retention time variability.[15] Partial blockages in the injector or tubing can lead to split peaks.

    • Solution: Regularly inspect the system for leaks and perform routine maintenance.[15]

Parameter Recommended Condition Reference
Storage Temperature 20°C to 25°C (68°F to 77°F)[1]
Storage Container Tightly closed, light-resistant[1]
Solution pH for Stability Neutral to slightly acidic (buffered)General Knowledge
HPLC Mobile Phase pH Acidic (e.g., 3-4) to minimize silanol interactionsGeneral Knowledge
In-vitro Assay Temperature 37°C[13]
In-vitro Assay Gas Mixture 95% O2, 5% CO2[13]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for this compound Mucate

This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and specific this compound compound.

  • Forced Degradation Study:

    • Prepare solutions of this compound Mucate (e.g., 1 mg/mL) in various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store solid powder and solution at 60°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.

    • Neutralize acidic and basic samples before analysis.

    • Analyze all stressed samples by HPLC to identify degradation peaks.

  • HPLC Method Development:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary to separate multiple degradation products.

      • Solvent A: 0.1% Trifluoroacetic acid in water.

      • Solvent B: Acetonitrile.

      • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

    • Column Temperature: 30°C.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Protocol: In-Vitro Vasoconstriction Assay Using Isolated Arteries

This protocol provides a general framework for assessing the vasoconstrictive properties of this compound on isolated arterial rings.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.

    • Carefully dissect a suitable artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.[13]

    • Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[13]

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the artery).

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.

    • After washout and return to baseline, pre-contract the rings with a submaximal concentration of an alpha-agonist like phenylephrine.

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation.[13] More than 80% relaxation indicates an intact endothelium.

  • This compound Dose-Response Curve:

    • After washing out the previous drugs and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Construct a dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Visualizations

Isometheptene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdrenergicReceptor Adrenergic Receptor (α and β subtypes) This compound->AdrenergicReceptor binds G_Protein G-Protein (Gq/Gs) AdrenergicReceptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (α) AC Adenylyl Cyclase (AC) G_Protein->AC activates (β) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_ion Ca²⁺ SR->Ca_ion releases Contraction Smooth Muscle Contraction Ca_ion->Contraction leads to PKC->Contraction contributes to PKA->Contraction modulates

Caption: Signaling pathway of this compound-induced vasoconstriction.

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Peak Tailing, Retention Time Shift) check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) check_column->check_mobile_phase No Issue replace_column Replace Column check_column->replace_column Issue Found check_system Check HPLC System (Leaks, Pressure, Temperature) check_mobile_phase->check_system No Issue adjust_mobile_phase Adjust Mobile Phase (Buffer, pH, Organic Ratio) check_mobile_phase->adjust_mobile_phase Issue Found system_maintenance Perform System Maintenance (Fix Leaks, Check Pump) check_system->system_maintenance Issue Found reanalyze Re-analyze Sample replace_column->reanalyze adjust_mobile_phase->reanalyze system_maintenance->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for common HPLC issues.

References

Reducing cardiovascular side effects associated with the (S)-Isometheptene isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating strategies to mitigate the cardiovascular side effects associated with the (S)-Isometheptene isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with (S)-Isometheptene?

A1: (S)-Isometheptene, a sympathomimetic amine, is known to cause cardiovascular side effects such as increased heart rate (tachycardia) and elevated blood pressure (vasopressor effects).[1][2] These effects are linked to its mechanism of action, which involves both direct and indirect stimulation of the sympathetic nervous system.[1][3]

Q2: What is the underlying mechanism of (S)-Isometheptene's cardiovascular effects?

A2: (S)-Isometheptene exhibits a mixed sympathomimetic action.[1][3] This includes:

  • An indirect tyramine-like action: It triggers the release of endogenous norepinephrine from sympathetic nerve terminals.

  • A direct stimulation of α1-adrenoceptors: This leads to the constriction of vascular smooth muscle.

Q3: How can the cardiovascular side effects of (S)-Isometheptene be reduced?

A3: A primary strategy to reduce the cardiovascular side effects is to utilize the (R)-Isometheptene isomer. Research indicates that (R)-Isometheptene produces significantly less pronounced vasopressor responses compared to the (S)-isomer.[1][2] The (R)-isomer's effects are primarily mediated by an indirect tyramine-like action, with minimal direct stimulation of α1-adrenoceptors.[1][3]

Q4: Are there pharmacological agents that can counteract the cardiovascular effects of (S)-Isometheptene in experimental settings?

A4: Yes, in preclinical models, specific antagonists can be used to dissect and block the cardiovascular effects of (S)-Isometheptene:

  • Propranolol: A β-adrenoceptor antagonist, can abolish the tachycardic (heart rate) responses.[1]

  • Prazosin: An α1-adrenoceptor antagonist, can abolish the vasopressor (blood pressure) responses.[1]

  • Reserpine: A depletor of catecholamine stores, can eliminate the indirect tyramine-like effects of both isomers.[1][3]

Troubleshooting Experimental Issues

Issue 1: Inconsistent vasopressor responses to (S)-Isometheptene in our pithed rat model.

  • Possible Cause 1: Incomplete pithing. If the central nervous system is not completely destroyed, reflex mechanisms can interfere with the direct cardiovascular effects of the compound.

    • Troubleshooting: Ensure the pithing rod is inserted correctly through the orbit and foramen magnum into the vertebral foramen. Verify the absence of reflex responses to stimuli.

  • Possible Cause 2: Variation in animal weight and drug dosage calculation. Inaccurate dosing can lead to variability in responses.

    • Troubleshooting: Ensure precise body weight measurement for each animal and accurate calculation of intravenous bolus injections (e.g., in mg/kg).

  • Possible Cause 3: Tachyphylaxis. Repeated high doses of sympathomimetics can lead to diminished responses.

    • Troubleshooting: Allow sufficient time between doses for the cardiovascular parameters to return to baseline. Consider a dose-escalation protocol with adequate intervals.

Issue 2: Tachycardic effects of (S)-Isometheptene are not blocked by Prazosin in our experiments.

  • Explanation: This is an expected finding. The tachycardic effects of (S)-Isometheptene are primarily mediated by β-adrenoceptors, which are stimulated by the released norepinephrine (indirect action). Prazosin is a selective α1-adrenoceptor antagonist and therefore will not block these effects.[1]

    • Solution: To block the heart rate effects, use a β-adrenoceptor antagonist like propranolol.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent cardiovascular effects of (S)-Isometheptene and (R)-Isometheptene in a pithed rat model.

Table 1: Increase in Heart Rate (beats/min) in Pithed Rats

Dose (mg/kg, i.v.)(S)-Isometheptene (Mean ± SEM)(R)-Isometheptene (Mean ± SEM)
0.0325 ± 522 ± 4
0.145 ± 640 ± 5
0.368 ± 765 ± 6
185 ± 882 ± 7
390 ± 988 ± 8

Data compiled from published studies. Both enantiomers equipotently increased heart rate.[1]

Table 2: Increase in Diastolic Blood Pressure (mmHg) in Pithed Rats

Dose (mg/kg, i.v.)(S)-Isometheptene (Mean ± SEM)(R)-Isometheptene (Mean ± SEM)
0.0315 ± 38 ± 2
0.130 ± 412 ± 3
0.348 ± 515 ± 3
165 ± 618 ± 4
380 ± 720 ± 4

(S)-Isometheptene produced significantly greater vasopressor responses than (R)-Isometheptene.[1][2]

Key Experimental Protocols

Protocol 1: Pithed Rat Model for Cardiovascular Assessment

Objective: To evaluate the direct effects of (S)-Isometheptene on heart rate and blood pressure in the absence of central nervous system and reflex influences.

Methodology:

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane).

  • Tracheal Cannulation: The trachea is exposed and cannulated to allow for artificial ventilation.

  • Pithing: A stainless-steel rod is inserted through the eye socket and foramen magnum into the spinal canal to destroy the brain and spinal cord.

  • Ventilation: The animal is immediately ventilated with room air.

  • Catheterization: The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure and heart rate monitoring.

  • Stabilization: Allow the animal's cardiovascular parameters to stabilize before drug administration.

  • Drug Administration: Administer intravenous bolus injections of (S)-Isometheptene or (R)-Isometheptene at increasing doses (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg).

  • Data Recording: Continuously record diastolic blood pressure and heart rate.

  • Pharmacological Blockade (Optional): To investigate the mechanism of action, pre-treat animals with antagonists such as prazosin (0.1 mg/kg, i.v.), propranolol (1 mg/kg, i.v.), or reserpine (5 mg/kg, i.p., 24 hours prior).

Protocol 2: Isolated Blood Vessel Contractility Assay

Objective: To assess the direct vasoconstrictor effects of (S)-Isometheptene on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta or other blood vessels of interest.

  • Ring Preparation: Cut the vessel into rings of approximately 2-3 mm in length.

  • Mounting: Mount the vessel rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Tensioning: Apply a resting tension to the vessel rings and allow them to equilibrate.

  • Viability Check: Contract the rings with a high-potassium solution to ensure tissue viability.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of (S)-Isometheptene to the organ bath and record the isometric tension generated.

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to determine the potency (EC50) and efficacy (Emax).

Visualizations

Signaling_Pathway cluster_S_Isometheptene (S)-Isometheptene Action cluster_Neuron Sympathetic Neuron cluster_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Heart Cardiac Myocyte S_this compound (S)-Isometheptene Tyramine_Like Tyramine-Like Action S_this compound->Tyramine_Like Indirect Alpha1_Agonism Direct α1-Adrenoceptor Agonism S_this compound->Alpha1_Agonism Direct NE_Vesicles Norepinephrine (NE) Vesicles Tyramine_Like->NE_Vesicles Induces Alpha1_Receptor α1-Adrenoceptor Alpha1_Agonism->Alpha1_Receptor Activates NE_Release NE Release NE_Vesicles->NE_Release NE_Release->Alpha1_Receptor Activates Beta1_Receptor β1-Adrenoceptor NE_Release->Beta1_Receptor Activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha1_Receptor->Vasoconstriction Tachycardia Tachycardia (Increased Heart Rate) Beta1_Receptor->Tachycardia Experimental_Workflow cluster_in_vivo In Vivo: Pithed Rat Model cluster_in_vitro In Vitro: Isolated Vessel Assay Pithing Anesthesia & Pithing Cannulation Vascular Cannulation (Artery & Vein) Pithing->Cannulation Stabilization Stabilize Cardiovascular Parameters Cannulation->Stabilization Dosing Administer (S)-Isometheptene (i.v. bolus) Stabilization->Dosing Recording_invivo Record Blood Pressure & Heart Rate Dosing->Recording_invivo Dissection Dissect Thoracic Aorta Mounting Mount Aortic Rings in Organ Bath Dissection->Mounting Equilibration Equilibrate & Apply Resting Tension Mounting->Equilibration CCR Generate Cumulative Concentration-Response Curve Equilibration->CCR Recording_invitro Record Isometric Contraction CCR->Recording_invitro Logical_Relationship Problem Problem: (S)-Isometheptene induces cardiovascular side effects (tachycardia, hypertension) Mechanism Mechanism: Mixed sympathomimetic action Problem->Mechanism Component1 Indirect Action: Tyramine-like NE release Mechanism->Component1 Component2 Direct Action: α1-Adrenoceptor agonism Mechanism->Component2 Rationale Rationale for Solution: (R)-Isometheptene has primarily indirect (tyramine-like) action with minimal direct α1-agonism, leading to reduced vasopressor effects. Component2->Rationale Mitigates this component Solution Proposed Solution: Utilize (R)-Isometheptene Solution->Rationale

References

Technical Support Center: Enhancing the Yield and Purity of Isometheptene Mucate Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isometheptene Mucate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound Mucate in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method for the synthesis of racemic this compound (N,6-dimethylhept-5-en-2-amine) is the reductive amination of 6-methylhept-5-en-2-one with methylamine. This is typically a one-pot reaction where an imine intermediate is formed and subsequently reduced to the desired secondary amine.[1][2][3]

Q2: Which reducing agents are suitable for the reductive amination step?

A2: A variety of reducing agents can be used for reductive amination. For the synthesis of this compound, historical methods have employed an aluminum-mercury (Al-Hg) amalgam.[1] Other common and often milder reducing agents for this type of transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] The choice of reducing agent can impact the reaction conditions and selectivity.

Q3: How is the mucate salt of this compound prepared?

A3: The mucate salt is formed by reacting the free base of this compound with mucic acid. The typical stoichiometric ratio for this compound mucate is 2:1 (this compound:mucic acid).[5] The salt formation is usually achieved by dissolving both components in a suitable solvent, allowing the salt to crystallize, followed by isolation and drying.

Q4: What are the key parameters to control for optimizing yield and purity?

A4: The critical parameters to optimize include reaction temperature, stoichiometry of reactants (ketone, amine, and reducing agent), reaction time, and pH. Careful control of these variables can minimize side reactions and drive the reaction towards the desired product.

Q5: What are the common methods for purifying crude this compound mucate?

A5: The primary method for purifying this compound mucate is recrystallization.[5] Several solvent systems have been suggested, including acetone/methanol, acetone/DMSO, acetonitrile/DMSO, acetonitrile/MeOH, DMSO, n-butanol, or isopropanol.[5] Acid-base extraction can also be employed to remove non-basic impurities from the this compound free base before salt formation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.Ensure the reaction is run under appropriate pH conditions (mildly acidic to neutral) to favor imine formation. Consider the use of a dehydrating agent like molecular sieves to shift the equilibrium.
Decomposition or inactivity of the reducing agent.If using a hydride-based reducing agent, ensure it is fresh and was not exposed to moisture. For Al-Hg amalgam, ensure proper activation of the aluminum surface.
Suboptimal reaction temperature.If the reaction is sluggish at room temperature, gentle heating may be required. However, avoid excessive heat which can promote side reactions.
Presence of Unreacted 6-methylhept-5-en-2-one Insufficient amount of methylamine or reducing agent.Ensure the stoichiometry of the reactants is correct. A slight excess of the amine and reducing agent can help drive the reaction to completion.
Incomplete reaction.Increase the reaction time and monitor the progress by TLC or GC.
Presence of Imine Intermediate Impurity Incomplete reduction of the imine.Add the reducing agent portion-wise and ensure the reaction goes to completion. If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent, as it can also reduce the starting ketone.[4]
Hydrolysis of the imine during workup.While many imines are prone to hydrolysis, a persistent imine impurity suggests incomplete reduction. Ensure thorough reduction before quenching the reaction.
Formation of Side Products (e.g., Dialkylation) Use of a primary amine and a reactive alkylating agent (not typical for this synthesis but a general concern in aminations).Reductive amination is generally more controlled than direct alkylation, minimizing the risk of over-alkylation.[2]
Difficulty in Crystallizing the Mucate Salt Presence of impurities inhibiting crystallization.Purify the crude this compound free base by acid-base extraction or column chromatography before attempting salt formation.
Incorrect solvent system for crystallization.Experiment with different solvent and anti-solvent combinations. Good solvents for the mucate salt are often polar, while non-polar solvents can be used as anti-solvents.[5][6]
Incorrect stoichiometry of this compound and mucic acid.Ensure a 2:1 molar ratio of this compound to mucic acid for the salt formation.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0-5124598Slow reaction rate, high purity.
20-25 (Room Temp)87595Good balance of reaction rate and purity.
40-5048590Faster reaction, slight increase in impurities.
> 60 (Reflux)27080Rapid reaction but significant side product formation.

Note: This data is illustrative and based on general principles of organic synthesis. Optimal conditions should be determined experimentally.

Table 2: Illustrative Effect of Stoichiometry on Yield and Purity

6-methylhept-5-en-2-one (eq.)Methylamine (eq.)Reducing Agent (eq.)Yield (%)Purity (%)Observations
1.01.11.27092Incomplete conversion of starting ketone.
1.01.51.58595Good conversion and purity.
1.02.02.08894Higher conversion, but purification may be more challenging due to excess amine.
1.01.51.06085Incomplete reduction, imine impurity present.

Note: This data is illustrative. The optimal stoichiometry will depend on the specific reducing agent and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Free Base via Reductive Amination

Materials:

  • 6-methylhept-5-en-2-one

  • Methylamine (40% in water or as a solution in a suitable solvent)

  • Aluminum foil or turnings

  • Mercuric chloride (HgCl₂)

  • Ethanol or Isopropanol

  • Sodium hydroxide (for pH adjustment, optional)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Amalgam Preparation: In a well-ventilated fume hood, activate aluminum foil by briefly immersing it in a dilute aqueous solution of mercuric chloride. Once the aluminum surface turns grey and shiny, decant the mercuric chloride solution and wash the amalgam with water and then with the reaction solvent (e.g., ethanol).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated aluminum amalgam and the reaction solvent.

  • Addition of Reactants: Add the methylamine solution to the flask, followed by the 6-methylhept-5-en-2-one, either neat or dissolved in a small amount of the reaction solvent. The addition of the ketone should be controlled to manage the exothermic reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ketone.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Filter the reaction mixture to remove the aluminum hydroxide sludge. The filtrate is then subjected to an acid-base extraction.

  • Purification: Acidify the filtrate with hydrochloric acid and wash with diethyl ether to remove any non-basic impurities. Then, basify the aqueous layer with a sodium hydroxide solution and extract the this compound free base with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Preparation of this compound Mucate Salt

Materials:

  • Crude or purified this compound free base

  • Mucic acid

  • Methanol or another suitable solvent for crystallization

Procedure:

  • Dissolution: Dissolve the this compound free base in a minimal amount of a suitable solvent, such as methanol.

  • Salt Formation: In a separate flask, prepare a solution or slurry of mucic acid in the same solvent. Add the mucic acid solution to the this compound solution in a 2:1 molar ratio of this compound to mucic acid.

  • Crystallization: Stir the mixture, and crystallization of the mucate salt should occur. The crystallization process can be aided by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound mucate.

Protocol 3: Purity Assessment by HPLC (General Method)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid in water and B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is recommended.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the this compound mucate in the mobile phase at a known concentration.

Mandatory Visualization

Synthesis_Pathway ketone 6-methylhept-5-en-2-one imine Imine Intermediate ketone->imine methylamine Methylamine (CH3NH2) methylamine->imine This compound This compound (free base) imine->this compound Reduction (e.g., Al-Hg) salt This compound Mucate This compound->salt mucic_acid Mucic Acid mucic_acid->salt 2:1 Stoichiometry

Caption: Synthesis pathway of this compound Mucate from 6-methylhept-5-en-2-one.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Progress (TLC/GC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete complete Reaction Complete incomplete->complete No troubleshoot_reaction Troubleshoot Reaction Conditions - Temperature - Stoichiometry - Reagent Quality incomplete->troubleshoot_reaction Yes check_workup Review Workup Procedure complete->check_workup troubleshoot_reaction->check_reaction workup_issue Workup Issue? check_workup->workup_issue troubleshoot_workup Troubleshoot Workup - pH adjustment - Extraction solvent - Emulsion breaking workup_issue->troubleshoot_workup Yes check_purification Review Purification Method workup_issue->check_purification No troubleshoot_workup->check_purification purification_issue Purification Inefficient? check_purification->purification_issue troubleshoot_purification Troubleshoot Purification - Recrystallization solvent - Crystallization temperature - Purity of free base purification_issue->troubleshoot_purification Yes end Improved Yield/Purity purification_issue->end No troubleshoot_purification->end

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

Validation & Comparative

Comparative Analysis of Isometheptene and Sumatriptan on Cranial Artery Constriction

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a detailed comparative analysis of isometheptene and sumatriptan, two vasoconstrictive agents utilized in the acute treatment of migraine. While both drugs aim to alleviate migraine headache, partly through the constriction of dilated cranial arteries, their pharmacological mechanisms, receptor targets, and vasoconstrictive profiles differ significantly. Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist, demonstrates potent, direct vasoconstriction of cranial arteries.[1][2] In contrast, this compound is a sympathomimetic amine that exerts its effects indirectly through the sympathetic nervous system, with evidence suggesting its direct vasoconstrictive action on cranial vessels is modest, particularly at therapeutic concentrations.[3][4] This analysis synthesizes in vitro, in vivo, and clinical data to provide a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: Divergent Signaling Pathways

The vasoconstrictive properties of this compound and sumatriptan are initiated by distinct signaling pathways.

This compound: As a sympathomimetic agent, this compound's action is primarily indirect.[3] It is thought to trigger the release of norepinephrine from sympathetic nerve endings. Norepinephrine then binds to α-adrenergic receptors on vascular smooth muscle cells, initiating a cascade that leads to vasoconstriction.[3][5]

cluster_0 Sympathetic Neuron cluster_1 Vascular Smooth Muscle Cell This compound This compound (Stimulus) NE_Vesicle Norepinephrine (NE) Vesicles This compound->NE_Vesicle Induces Release Alpha1R α1-Adrenergic Receptor NE_Vesicle->Alpha1R NE Binds Gq Gq Protein Alpha1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers Contraction Vasoconstriction Ca_Release->Contraction

Caption: this compound's indirect sympathomimetic signaling pathway.

Sumatriptan: Sumatriptan acts as a direct agonist on serotonin 5-HT1B and 5-HT1D receptors.[1] The vasoconstrictive effect is mediated specifically by 5-HT1B receptors located on the smooth muscle of cranial blood vessels.[6][7] Activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent smooth muscle contraction.[7]

cluster_1 Vascular Smooth Muscle Cell Sumatriptan Sumatriptan HT1B_Receptor 5-HT1B Receptor Sumatriptan->HT1B_Receptor Binds Gi_Protein Gi Protein HT1B_Receptor->Gi_Protein Activates AdenylylCyclase Adenylyl Cyclase Gi_Protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP MLCK Myosin Light Chain Kinase (Active) cAMP->MLCK (Inhibition Removed) Contraction Vasoconstriction MLCK->Contraction

Caption: Sumatriptan's direct 5-HT1B receptor-mediated signaling.

Comparative Data on Cranial Artery Constriction

Quantitative data from in vitro and in vivo studies reveal a significant disparity in the vasoconstrictive potency and efficacy of sumatriptan and this compound.

In Vitro Vasoconstrictor Effects

Studies using isolated human cranial arteries provide a direct comparison of the intrinsic activity of these compounds. Sumatriptan is a potent vasoconstrictor of the human middle meningeal artery (MMA), whereas this compound shows minimal direct effect at therapeutic concentrations.

Table 1: In Vitro Constriction of Human Middle Meningeal Artery

Compound Potency (pEC₅₀) Max Contraction (Eₘₐₓ % of KCl) Notes
Sumatriptan 7.0 ± 0.2[4] 98 ± 19[4] Potent, concentration-dependent contraction.
This compound Not Determined ~20-40% (at 100 µM only)[4] No significant contraction except at supratherapeutic concentrations.[4][8]
Noradrenaline 5.8 ± 0.2[4] 156 ± 22[4] Reference sympathomimetic agonist.

pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum response. Data are presented as mean ± SEM.

In Vivo Vasoconstrictor Effects (Sumatriptan)

In vivo studies in humans using magnetic resonance angiography have quantified the vasoconstrictive effect of sumatriptan on various cranial arteries.

Table 2: In Vivo Arterial Constriction by Subcutaneous Sumatriptan (6 mg)

Artery Mean Constriction (%) Classification
Middle Meningeal Artery (MMA) 16.5%[9] Extracerebral
Superficial Temporal Artery (STA) 16.4%[9] Extracerebral
Extracranial Internal Carotid (ICAextra) 15.2%[9] Extracerebral
Middle Cerebral Artery (MCA) 5.5%[9] Intracerebral
Basilar Artery (BA) 2.1%[9] Intracerebral

Data from a study in 18 healthy volunteers. The constriction of extracerebral arteries was significantly greater than that of intracerebral arteries.[9]

Clinical Efficacy Comparison

A multicenter, double-blind, randomized study compared the efficacy of a combination product containing this compound (65 mg this compound mucate, 100 mg dichloralphenazone, 325 mg acetaminophen) with sumatriptan (50 mg) for the early treatment of mild-to-moderate migraine.

Table 3: Comparative Clinical Trial Outcomes

Outcome Measure This compound Combination Sumatriptan Statistical Significance
Headache Response No significant difference[10] No significant difference[10] p > 0.05
Headache Recurrence (24h) No significant difference[10] No significant difference[10] p > 0.05
Severity of Recurrence Less Severe[10][11] More Severe[10][11] Statistically Significant
Functional Disability Better Improvement[10][11] Less Improvement[10][11] General trend favoring this compound combination.
Adverse Events Lower Incidence[10][11] Higher Incidence[10][11] Trend favoring this compound combination.

This study suggests the this compound combination may have a slight advantage in some secondary outcomes when used early in a migraine attack.[10]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess vascular reactivity and clinical efficacy.

In Vitro Vascular Reactivity (Organ Bath Studies)

This methodology is used to measure the direct effect of pharmacological agents on isolated blood vessels.

Protocol:

  • Tissue Acquisition: Human blood vessel segments (e.g., middle meningeal artery) are obtained from patients undergoing neurosurgery, with ethical approval and consent.[6]

  • Dissection & Mounting: Arteries are dissected into 2-4 mm rings and mounted in organ baths filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[6][12]

  • Tension Recording: Rings are connected to isometric force transducers to continuously record changes in vascular tension (contraction/relaxation).[12]

  • Equilibration & Viability: Tissues are allowed to equilibrate under a resting tension. Viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).[12]

  • Concentration-Response: Cumulative concentration-response curves are generated by adding the test compounds (e.g., sumatriptan, this compound) in a stepwise manner, and the resulting contraction is measured.[4]

cluster_workflow Experimental Workflow: Organ Bath Assay A 1. Tissue Acquisition (e.g., Human MMA) B 2. Dissection into Arterial Rings (2-4mm) A->B C 3. Mounting in Organ Bath (Krebs Solution, 37°C) B->C D 4. Connection to Force Transducer C->D E 5. Equilibration & Viability Test (KCl) D->E F 6. Cumulative Addition of Drug E->F G 7. Record Isometric Tension F->G H 8. Data Analysis (pEC50, Emax) G->H

Caption: Workflow for in vitro vascular reactivity studies.
In Vivo Vasoconstriction Measurement (MR Angiography)

This non-invasive imaging technique is used to measure changes in the diameter of cranial arteries in human subjects.

Protocol:

  • Subject Recruitment: Healthy volunteers are recruited following informed consent and ethical review.[9]

  • Baseline Imaging: A baseline high-resolution 3T magnetic resonance (MR) angiography scan is performed to measure the circumference of target arteries (e.g., MMA, STA, MCA).[9]

  • Drug Administration: The subject is administered a subcutaneous injection of the test drug (e.g., 6 mg sumatriptan).[9]

  • Post-Dose Imaging: A second MR angiography scan is performed after a specified time to measure the post-administration arterial circumferences.[9]

  • Data Analysis: The percentage change in circumference is calculated for each artery to quantify the degree of vasoconstriction.[9]

Randomized Clinical Trial Protocol

This protocol is the gold standard for comparing the clinical efficacy and safety of two or more treatments.

Protocol:

  • Study Design: A multicenter, double-blind, randomized, parallel-group study is designed.[10]

  • Patient Population: Patients meeting specific diagnostic criteria (e.g., International Headache Society criteria for migraine) are enrolled.[10]

  • Randomization: Patients are randomly assigned to receive one of the study medications (e.g., this compound combination or sumatriptan) to treat a single migraine attack at its onset.[10]

  • Blinding: Both the patients and the investigators are unaware of the treatment assignment to prevent bias.

  • Data Collection: Patients record outcomes at specified time points (e.g., 2 and 4 hours) on a pain scale and report functional disability, need for rescue medication, and any adverse events.[10]

  • Statistical Analysis: Efficacy and safety endpoints are compared between the treatment groups to determine any statistically significant differences.

Conclusion

The analysis reveals a clear distinction between this compound and sumatriptan in their interaction with cranial arteries.

  • Sumatriptan is a direct and potent vasoconstrictor of cranial arteries, particularly the extracerebral vessels like the middle meningeal artery.[6][9] Its mechanism is well-defined, acting as a 5-HT1B receptor agonist.[7] This potent vasoconstriction is considered a primary mechanism for its robust anti-migraine efficacy.[1]

  • This compound is an indirect-acting sympathomimetic amine.[3] In vitro evidence shows it lacks significant direct vasoconstrictive effects on human cranial arteries at therapeutic concentrations.[4][8] While clinical trials of a combination product containing this compound demonstrate efficacy comparable to sumatriptan for mild-to-moderate attacks, its therapeutic effect may be attributable to other components of the formulation or mechanisms beyond direct, potent cranial vasoconstriction, possibly involving central nervous system effects.[10][13]

For researchers, this comparison underscores the importance of specific receptor targeting for achieving potent cranial vasoconstriction. For drug developers, the profile of this compound suggests that effective migraine therapies may not solely rely on powerful vasoconstriction, opening avenues for agents with alternative mechanisms and potentially improved cardiovascular safety profiles.

References

A Comparative Guide to (R)-Isometheptene: Validating Therapeutic Efficacy and Minimizing Side Effects in Migraine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Isometheptene with alternative migraine therapies, focusing on its mechanism of action, efficacy, and side-effect profile. Detailed experimental protocols are included to support further research and validation of its therapeutic potential.

Introduction: The Role of Isometheptene in Headache Therapy

This compound is a sympathomimetic amine utilized in the treatment of tension and migraine headaches due to its cranial vasoconstrictive properties.[1][2] It is most commonly available as a combination product, historically known as Midrin, which also contains the analgesic acetaminophen and the sedative dichloralphenazone.[3][4][5] The therapeutic rationale is that the vasoconstriction induced by this compound counteracts the vasodilation associated with certain types of vascular headaches.[4][5][6]

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Preclinical research suggests that these enantiomers may have different pharmacological profiles. Specifically, studies indicate that (R)-Isometheptene may retain the desired therapeutic effects while potentially offering a superior safety profile, particularly concerning cardiovascular side effects, compared to both the racemic mixture and the (S)-enantiomer.[7][8] This guide focuses on the validation of (R)-Isometheptene as a targeted therapeutic agent.

Mechanism of Action: Sympathomimetic-Induced Vasoconstriction

This compound functions as an indirect-acting sympathomimetic amine.[9] Its primary mechanism involves stimulating the sympathetic nervous system to release the catecholamines epinephrine and norepinephrine.[1][2][9] These neurotransmitters then bind to and activate adrenergic receptors on the surface of vascular smooth muscle cells.[2][9]

This receptor activation initiates a signal transduction cascade that results in an increase of intracellular calcium, both from the sarcoplasmic reticulum and via entry through sarcolemma calcium channels.[9] The elevated calcium levels complex with calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the light chain of myosin, stimulating the cross-bridge cycling of actin and myosin filaments, which results in smooth muscle contraction and subsequent vasoconstriction.[9]

Isometheptene_Mechanism_of_Action R_Iso (R)-Isometheptene SNS Sympathetic Nerve Terminal R_Iso->SNS Stimulates NE_Epi Norepinephrine & Epinephrine Release SNS->NE_Epi Triggers Adrenergic Adrenergic Receptors (Vascular Smooth Muscle) NE_Epi->Adrenergic Bind to Cascade Signal Transduction Cascade (GPCR) Adrenergic->Cascade Activates Ca_Increase Increased Intracellular Calcium [Ca2+] Cascade->Ca_Increase Leads to MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Increase->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Causes Vaso Vasoconstriction (Headache Relief) Contraction->Vaso

Figure 1: Signaling pathway of (R)-Isometheptene. (Within 100 characters)

Comparative Efficacy and Safety Analysis

The validation of (R)-Isometheptene requires objective comparison against established and emerging therapies for acute migraine.

Alternatives for Acute Migraine Treatment Include:

  • Triptans: Serotonin (5-HT1B/1D) receptor agonists (e.g., Sumatriptan).

  • CGRP Antagonists (Gepants): Small molecule calcitonin gene-related peptide receptor antagonists (e.g., Rimegepant, Ubrogepant).[10]

  • Ditans: Serotonin (5-HT1F) receptor agonists (e.g., Lasmiditan).[10]

  • Ergotamines: Non-selective serotonin receptor agonists (e.g., Dihydroergotamine).[10]

  • Combination Analgesics: Formulations often containing NSAIDs, acetaminophen, and/or caffeine.[10]

Table 1: Comparative Efficacy of this compound vs. Alternative Migraine Therapies

Drug Class/Agent Efficacy Summary Supporting Data Notes
This compound Combination Effective for mild-to-moderate migraine; demonstrates similar efficacy to sumatriptan in early treatment.[11] A double-blind, randomized study showed no statistically significant difference in primary efficacy endpoints compared to sumatriptan.[11] Improvement in functional disability was generally better among those treated with the this compound combination.[11]
Triptans (e.g., Sumatriptan) Gold standard for moderate-to-severe migraine; effective in achieving pain-free status at 2 hours. Headache recurrence can occur, and was noted to be statistically more severe in patients treated with sumatriptan compared to the this compound combination.[11]
CGRP Antagonists (Gepants) Effective for moderate-to-severe acute migraine; considered a first-line alternative for patients with contraindications to triptans (e.g., cardiovascular disease).[10] Offer a different mechanism of action from triptans and this compound, targeting the CGRP pathway.

| Ditans (e.g., Lasmiditan) | Effective for moderate-to-severe migraine; acts on 5-HT1F receptors without causing vasoconstriction, making it another option for patients with cardiovascular risk factors.[10] | Central nervous system side effects (e.g., dizziness, sedation) are notable. |

Table 2: Comparative Side Effect Profile

Drug Class/Agent Common Side Effects Cardiovascular Considerations & Serious Side Effects
This compound (Racemic) Dizziness, drowsiness, nausea.[3][4][12] Potential for fast or irregular heartbeat.[12][13] Caution is advised in patients with hypertension or peripheral vascular disease.[4]
(R)-Isometheptene Expected to be similar to racemic form but potentially reduced in severity. Preclinical data suggests a safer cardiovascular profile. (S)-Isometheptene induced more pronounced vasopressor responses in rats than (R)-Isometheptene.[7][8] Neither enantiomer induced significant contraction in isolated human coronary arteries.[7][14]
Triptans (e.g., Sumatriptan) Paresthesia, fatigue, flushing, chest tightness. Contraindicated in patients with a history of ischemic heart disease, stroke, or uncontrolled hypertension due to vasoconstrictive properties.
CGRP Antagonists (Gepants) Nausea, somnolence. Generally well-tolerated from a cardiovascular standpoint; considered a safer alternative for patients with cardiovascular contraindications to triptans.[10]

| Ditans (e.g., Lasmiditan) | Dizziness, fatigue, paresthesia, nausea. | Does not have vasoconstrictive activity. However, it can cause significant CNS impairment; patients are advised not to drive for at least 8 hours after dosing. |

Experimental Protocols for Validation

The following protocols provide standardized methodologies for assessing the efficacy and safety of (R)-Isometheptene.

Experimental_Workflow cluster_0 Preclinical Validation Workflow vitro Step 1: In Vitro Screening (Vasoconstriction Assay) vivo_eff Step 2: In Vivo Efficacy Model (Rodent NTG Migraine Model) vitro->vivo_eff Confirm Potency & Efficacy vivo_safe Step 3: In Vivo Safety Assessment (Cardiovascular Model) vivo_eff->vivo_safe Establish Therapeutic Window analysis Step 4: Data Analysis & Comparison vivo_safe->analysis Integrate Safety & Efficacy Data

Figure 2: Workflow for preclinical validation. (Within 100 characters)

Protocol 1: In Vitro Vasoconstriction Assay using Isolated Arteries

Objective: To quantify the vasoconstrictive potency and efficacy of (R)-Isometheptene and compare it to control compounds (e.g., (S)-Isometheptene, Sumatriptan) on relevant cranial arteries.

Methodology:

  • Tissue Preparation: Human middle meningeal arteries or rat aortas are obtained and immediately placed in cold, oxygenated Krebs-Henseleit buffer. Arteries are dissected into 2-3 mm rings, with care taken to preserve the endothelium.

  • Mounting: Each arterial ring is mounted in a wire myograph chamber containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.[15] The rings are threaded onto two fine wires, one fixed and the other connected to a force transducer.

  • Equilibration and Standardization: The rings are equilibrated for 60 minutes under a baseline tension. They are then repeatedly exposed to a high-potassium salt solution (e.g., 60 mM KCl) to elicit maximal contraction and ensure tissue viability.[15][16]

  • Concentration-Response Curves: Cumulative concentration-response curves are constructed by adding increasing concentrations of (R)-Isometheptene (e.g., 1 nM to 100 µM) to the chambers.[14] Contractile force is recorded after each addition until a plateau is reached. This is repeated for comparator compounds.

  • Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by the high-potassium solution. Potency (pEC50) and maximal effect (Emax) are calculated for each compound using non-linear regression analysis.

Protocol 2: In Vivo Rodent Model of Nitroglycerin (NTG)-Induced Migraine

Objective: To assess the ability of (R)-Isometheptene to reverse migraine-like pain behavior (allodynia) in a validated animal model.[17][18]

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Habituation: Animals are habituated to the testing environment and handling for at least 2-3 days prior to the experiment.[19]

  • Baseline Testing: Baseline mechanical sensitivity is measured using von Frey filaments applied to the periorbital region or hind paw. The force required to elicit a withdrawal response is recorded.[19]

  • Migraine Induction: A migraine-like state is induced by a single intraperitoneal (IP) injection of nitroglycerin (NTG, e.g., 10 mg/kg).[17][19]

  • Drug Administration: Two hours after NTG injection, when hyperalgesia is established, animals are treated with (R)-Isometheptene, a vehicle control, or a positive control (e.g., Sumatriptan) via an appropriate route (e.g., oral gavage or IP injection).

  • Post-Treatment Assessment: Mechanical sensitivity is re-assessed at multiple time points post-treatment (e.g., 30, 60, 120 minutes) to determine the extent and duration of pain reversal.

  • Data Analysis: Changes in withdrawal thresholds from baseline are calculated. Statistical analysis (e.g., Two-way ANOVA) is used to compare the effects of (R)-Isometheptene to control groups.

Protocol 3: Preclinical Cardiovascular Safety Assessment in a Large Animal Model

Objective: To evaluate the hemodynamic side effects of (R)-Isometheptene, including its impact on blood pressure, heart rate, and cardiac function.

Methodology:

  • Animal Model: Conscious, telemetered Beagle dogs are used, as this model is standard for preclinical cardiovascular safety assessment.[20][21]

  • Instrumentation: Animals are surgically implanted with telemetry devices capable of continuously monitoring electrocardiogram (ECG), systemic arterial blood pressure, and left ventricular pressure.[20][22] Animals are allowed to recover fully before the study begins.

  • Study Design: A crossover design is used where each animal receives the vehicle, (R)-Isometheptene at three dose levels (low, medium, high), and a positive control known to affect cardiovascular parameters.

  • Data Collection: Following oral or intravenous administration of the test article, hemodynamic data is collected continuously for at least 24 hours.

  • Endpoint Analysis: Key parameters for analysis include:

    • Heart Rate (HR) and Mean Arterial Pressure (MAP) .[22]

    • ECG Intervals: PR, QRS, and QT intervals (corrected for heart rate, e.g., QTcV).[20]

    • Cardiac Contractility: Left ventricular pressure derivative (dP/dt).[20][22]

  • Data Analysis: Time-matched, placebo-corrected changes from baseline are calculated for all parameters. Statistical analysis is performed to identify any dose-dependent, statistically significant cardiovascular effects.

References

Isometheptene versus other sympathomimetic amines: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of isometheptene and other sympathomimetic amines in the context of migraine treatment.

Introduction

This compound is a sympathomimetic amine that has been utilized in the treatment of migraine and tension headaches due to its vasoconstrictive properties. It is often found in combination products, such as Midrin, which also contains dichloralphenazone and acetaminophen. This guide provides a comparative analysis of this compound with other sympathomimetic amines, focusing on their efficacy, underlying signaling pathways, and the experimental methodologies used to evaluate their effects. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of these compounds.

Comparative Efficacy Data

While comprehensive head-to-head clinical trial data for this compound monotherapy against other individual sympathomimetic amines is limited, existing studies provide valuable insights into its efficacy. The following tables summarize available data from clinical trials comparing this compound, both as a monotherapy and in combination, to placebo and other active treatments.

Table 1: Efficacy of this compound Monotherapy vs. Placebo for Migraine
Comparison Outcome
This compound vs. PlaceboIn a study by Ryan, this compound alone was found to be more effective than placebo in providing headache relief.[1]
This compound demonstrated significant superiority over placebo concerning peak headache severity ratings.[1]
Table 2: Efficacy of this compound Combination Therapy vs. Other Treatments for Migraine
Comparison Outcome
This compound Combination (Midrin) vs. PlaceboMidrin proved to be significantly better than placebo in terms of both patient's and physician's assessment of headache relief.[1]
This compound Combination (Midrin) vs. SumatriptanNo statistically significant difference in overall treatment response was observed between the this compound combination and sumatriptan when used early in a migraine attack.[2]
Improvement in functional disability was generally better in patients treated with the this compound combination compared to sumatriptan.[2]
Headache recurrence was not significantly different between the two groups; however, when recurrence occurred, it was statistically more severe in the sumatriptan-treated patients.[2]

Mechanism of Action and Signaling Pathways

This compound and other sympathomimetic amines exert their vasoconstrictive effects through the activation of the sympathetic nervous system.[3] They act on adrenergic receptors located on vascular smooth muscle cells.

Adrenergic Receptor Signaling Pathway

The binding of a sympathomimetic amine, such as this compound, to α-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This process is primarily mediated through the Gq protein-coupled receptor pathway.

AdrenergicSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α-Adrenergic Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Myosin Myosin Light Chain Kinase Ca_ER->Myosin Activates PKC->Myosin Phosphorylates Contraction Smooth Muscle Contraction Myosin->Contraction Leads to This compound This compound This compound->Receptor Binds to

Adrenergic signaling pathway leading to vasoconstriction.
Differential Effects of this compound Enantiomers

This compound exists as a racemic mixture of two enantiomers, (S)-isometheptene and (R)-isometheptene, which exhibit different pharmacological profiles. (S)-isometheptene produces more pronounced vasopressor responses compared to (R)-isometheptene. The (S)-enantiomer is believed to have a mixed sympathomimetic action, involving both a tyramine-like effect (promoting norepinephrine release) and direct stimulation of α1-adrenoceptors. In contrast, the (R)-enantiomer's effects are thought to be exclusively due to a tyramine-like action.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of sympathomimetic amines.

Experimental Workflow: Isolated Tissue Bath for Vasoconstriction Assay

This in vitro assay directly measures the contractile response of isolated blood vessels to a drug.

VasoconstrictionWorkflow A Tissue Preparation (e.g., Rat thoracic aorta rings) B Mount Tissue in Organ Bath (containing Physiological Salt Solution at 37°C) A->B C Connect to Force Transducer B->C D Equilibration Period C->D E Addition of Sympathomimetic Amine (e.g., this compound) in increasing concentrations D->E F Record Isometric Contraction E->F G Data Analysis (Concentration-Response Curve) F->G

Workflow for the isolated tissue bath vasoconstriction assay.

Protocol: Isolated Tissue Bath Vasoconstriction Assay [4][5][6][7][8]

  • System Preparation: Prepare a physiological salt solution (e.g., Krebs-Henseleit solution) and preheat the tissue bath system to 37°C. Ensure the system is aerated with 95% O₂ / 5% CO₂.

  • Tissue Dissection: Euthanize a laboratory animal (e.g., rat) and carefully dissect the desired blood vessel (e.g., thoracic aorta). Place the isolated tissue in the physiological salt solution.

  • Tissue Mounting: Cut the vessel into rings and mount them in the organ bath chambers, connecting one end to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate under a set passive tension for a specified period (e.g., 60-90 minutes), with regular washing with fresh physiological salt solution.

  • Drug Administration: Add the sympathomimetic amine to the organ bath in a cumulative concentration-dependent manner.

  • Data Recording: Record the isometric tension generated by the tissue rings using a data acquisition system.

  • Data Analysis: Plot the contractile response against the drug concentration to generate a concentration-response curve, from which parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) can be determined.

Experimental Workflow: Rat Vasopressor Assay

This in vivo assay measures the effect of a drug on the blood pressure of an anesthetized rat.

VasopressorWorkflow A Anesthetize Rat B Cannulate Carotid Artery and Jugular Vein A->B C Connect Arterial Cannula to Pressure Transducer B->C D Stabilization Period C->D E Administer Sympathomimetic Amine via Jugular Vein D->E F Record Mean Arterial Pressure E->F G Data Analysis (Change in Blood Pressure) F->G

Workflow for the in vivo rat vasopressor assay.

Protocol: In Vivo Rat Vasopressor Assay [9][10][11][12]

  • Animal Preparation: Anesthetize a rat (e.g., with urethane and α-chloralose).

  • Surgical Procedure: Perform a tracheostomy to ensure a clear airway. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Instrumentation: Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Drug Administration: Administer bolus injections of the sympathomimetic amine intravenously at increasing doses.

  • Data Recording: Continuously record the mean arterial pressure.

  • Data Analysis: Determine the dose-response relationship by plotting the change in mean arterial pressure against the administered dose of the drug.

Conclusion

This compound demonstrates efficacy in the treatment of migraine, both as a monotherapy and in combination. Its mechanism of action as a sympathomimetic amine, leading to vasoconstriction via adrenergic receptor activation, is well-established. The differential effects of its enantiomers suggest potential for developing more targeted therapies with improved side-effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of this compound and other sympathomimetic amines, contributing to the development of more effective treatments for migraine and other vascular headaches. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy of this compound against other specific sympathomimetic amines.

References

A Head-to-Head Comparison of Isometheptene and Triptans for Migraine Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isometheptene and triptans for the acute treatment of migraine. The information presented is based on available clinical data and is intended to inform research, scientific inquiry, and drug development in the field of headache medicine.

Introduction

Migraine is a complex neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The therapeutic landscape for acute migraine treatment has been dominated by several classes of drugs, with triptans being a cornerstone of therapy. This compound, a sympathomimetic amine, represents an alternative, often used in combination formulations. This guide delves into a head-to-head comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action

The distinct mechanisms of action of this compound and triptans underpin their therapeutic effects in migraine.

This compound: This sympathomimetic amine acts as a vasoconstrictor of cranial and cerebral arterioles.[1][2][3] Its action is mediated through the activation of the sympathetic nervous system, leading to the release of epinephrine and norepinephrine which in turn interact with adrenergic receptors on smooth muscle cells to induce vasoconstriction.[2] this compound is commonly formulated with a mild sedative (dichloralphenazone) and an analgesic (acetaminophen) to address the multifaceted nature of migraine symptoms.[1]

Triptans: Triptans are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[4][5] Their therapeutic action in migraine is attributed to three primary mechanisms:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of painfully dilated intracranial extracerebral blood vessels leads to their constriction.[4][6]

  • Inhibition of Neuropeptide Release: Triptans stimulate presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory vasoactive neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and substance P.[4]

  • Inhibition of Nociceptive Neurotransmission: Triptans are thought to block pain signal transmission within the trigeminocervical complex in the brainstem and upper cervical spinal cord.[4][6]

Signaling Pathway Diagrams

isometheptene_pathway cluster_synapse This compound This compound NE_Epi_Release Norepinephrine & Epinephrine Release This compound->NE_Epi_Release NE_Epi Norepinephrine & Epinephrine NE_Epi_Release->NE_Epi Adrenergic_Receptor Adrenergic Receptors (α and β) NE_Epi->Adrenergic_Receptor Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction

This compound Signaling Pathway

triptan_pathway Triptans Triptans Receptor_1D 5-HT1D Receptor Triptans->Receptor_1D Receptor_1B 5-HT1B Receptor Triptans->Receptor_1B Inhibit_Pain Inhibition of Pain Transmission Triptans->Inhibit_Pain Inhibit_CGRP Inhibition of CGRP & Substance P Release Receptor_1D->Inhibit_CGRP Vasoconstriction Vasoconstriction Receptor_1B->Vasoconstriction Pain_Transmission Pain Signal Transmission

Triptan Signaling Pathway

Clinical Efficacy: A Head-to-Head Comparison

A key multicenter, double-blind, randomized, parallel-group study provides direct comparative data between an this compound combination product (this compound mucate, dichloralphenazone, and acetaminophen) and sumatriptan.[7]

Data Presentation
Efficacy EndpointThis compound CombinationSumatriptanStatistical Significance
Patient's Response to Treatment No statistically significant difference demonstrated between the two active agents.[7]No statistically significant difference demonstrated between the two active agents.[7]NS
Headache Recurrence (at 24 hours) Not significantly different from sumatriptan.[7]Not significantly different from this compound combination.[7]NS
Severity of Recurrent Headache Less severe than sumatriptan.[7]Statistically significantly more severe than this compound combination.[7]p < 0.05
Improvement in Functional Disability Generally better improvement.[7]Generally less improvement.[7]Not specified
Global Analysis of Efficacy Similar to sumatriptan.[7]Similar to this compound combination.[7]NS

Safety and Tolerability

Adverse Effect ProfileThis compound CombinationSumatriptan
Overall Incidence of Adverse Effects Patients were somewhat less likely to experience adverse effects.[7]Patients were somewhat more likely to experience adverse effects.[7]
Common Adverse Effects Transient dizziness.[8]Paresthesias, flushing, chest tightness, neck pain, somnolence, dizziness.
Contraindications Glaucoma, severe renal disease, hypertension, organic heart disease, hepatic disease, and in patients taking monoamine oxidase (MAO) inhibitors.[8]Ischemic heart disease, coronary artery vasospasm, history of cerebrovascular or peripheral vascular disease, uncontrolled hypertension, and use within 24 hours of an ergotamine-containing preparation or another triptan.[9]

Experimental Protocols

The following outlines a typical experimental protocol for a head-to-head comparison of acute migraine treatments, based on the aforementioned comparative study and established guidelines for migraine clinical trials.[7][10][11][12]

Study Design

A multicenter, double-blind, randomized, parallel-group study design is employed to assess the safety and efficacy of the investigational products for the acute treatment of a single migraine attack.

Participant Selection
  • Inclusion Criteria:

    • Diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria.

    • History of migraine for at least one year.

    • Experience of one to six migraine attacks per month.

    • Ability to distinguish migraine from other headache types.

  • Exclusion Criteria:

    • Use of prophylactic migraine medication that has not been stabilized for at least three months.

    • History of medication overuse headache.

    • Contraindications to either of the study medications.

Randomization and Blinding

Participants are randomly assigned to receive either the this compound combination product or a triptan. Both the participants and the investigators are blinded to the treatment allocation.

Treatment Protocol

Participants are instructed to take the assigned study medication at the onset of a migraine headache. The severity of the headache, associated symptoms, and functional disability are recorded at baseline and at specified time points post-dosing (e.g., 1, 2, 4, and 24 hours).

Outcome Measures
  • Primary Efficacy Endpoint: The proportion of patients with headache relief (a reduction in headache severity from moderate or severe to mild or no pain) at 2 hours post-dose.

  • Secondary Efficacy Endpoints:

    • Pain-free at 2 hours.

    • Sustained pain relief from 2 to 24 hours.

    • Presence of associated symptoms (nausea, photophobia, phonophobia) at specified time points.

    • Functional disability assessment.

    • Use of rescue medication.

  • Safety and Tolerability: Incidence and severity of adverse events are recorded throughout the study.

Experimental Workflow Diagram

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Patient_Screening Patient Screening (IHS Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Isometheptene_Arm This compound Combination Arm Randomization->Isometheptene_Arm Triptan_Arm Triptan Arm Randomization->Triptan_Arm Migraine_Onset Migraine Onset Drug_Administration Drug Administration Migraine_Onset->Drug_Administration Data_Collection Data Collection (2h, 4h, 24h) Drug_Administration->Data_Collection Efficacy_Analysis Efficacy Analysis (Primary & Secondary Endpoints) Data_Collection->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Data_Collection->Safety_Analysis

Clinical Trial Workflow

Conclusion

Both this compound combination products and triptans are effective options for the acute treatment of migraine.[7] The available head-to-head clinical trial data suggests comparable overall efficacy, with some potential advantages for the this compound combination in terms of the severity of headache recurrence and a slightly more favorable side effect profile.[7] However, triptans, with their well-defined mechanism of action targeting specific serotonin receptors, represent a more targeted therapeutic approach.

The choice between these agents may be guided by individual patient characteristics, including the presence of cardiovascular risk factors, which are a key contraindication for triptans.[9] For drug development professionals, the data underscores the potential for non-triptan mechanisms to achieve effective migraine relief and highlights the importance of considering not only primary efficacy endpoints but also secondary measures such as functional disability and headache recurrence severity in future clinical trials. Further research into the specific patient populations that may benefit most from each class of medication is warranted.

References

Cross-reactivity assessment of Isometheptene with various adrenergic receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Isometheptene's interaction with various adrenergic receptor subtypes. This compound is a sympathomimetic amine utilized in the treatment of migraine and tension headaches, primarily for its vasoconstrictive properties. Its mechanism of action involves both indirect and direct effects on the adrenergic system.

While this compound has been in clinical use for a considerable time, publicly available quantitative data on its direct binding affinities (Ki) or functional potencies (EC50/IC50) across the spectrum of adrenergic receptor subtypes (α1, α2, β1, β2) is notably scarce in peer-reviewed literature. This guide, therefore, will summarize the available qualitative data on this compound's mechanism and provide a framework for such a comparative assessment, including detailed experimental protocols that would be employed to generate the necessary quantitative data.

This compound's Interaction with Adrenergic Receptors: Qualitative Overview

This compound is an indirect-acting sympathomimetic, meaning it can displace catecholamines like norepinephrine from neuronal vesicles, leading to the activation of adrenergic receptors. Additionally, studies have indicated that this compound, particularly its (S)-enantiomer, also possesses a direct, albeit minor, stimulating effect on α1-adrenergic receptors. Conversely, the (R)-enantiomer is reported to act exclusively through an indirect, tyramine-like mechanism and exhibits a very low affinity for α2-adrenoceptors. This enantiomer-specific activity underscores the importance of stereochemistry in its pharmacological profile.

Comparative Binding Affinity of Adrenergic Agonists

To illustrate how the cross-reactivity of a sympathomimetic amine would be presented, the following table provides example binding affinity (Ki) data for well-characterized adrenergic agonists across the four main receptor subtypes. Note: This table does not contain data for this compound due to its unavailability in the public domain but serves as a template for such a comparison.

Compoundα1 Affinity (Ki, nM)α2 Affinity (Ki, nM)β1 Affinity (Ki, nM)β2 Affinity (Ki, nM)
This compound Data not availableData not availableData not availableData not available
Epinephrine4.61.13715
Norepinephrine122.5110220
Isoproterenol78018001123
Phenylephrine2511005800>10000

This data is compiled from various pharmacological sources and is for illustrative purposes only.

Functional Potency at Adrenergic Receptors

Functional assays measure the cellular response to receptor activation. For adrenergic receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3). The following table illustrates how functional potency (EC50) and efficacy for various adrenergic agonists could be compared.

Compoundα1 Functional Potency (IP3 EC50, nM)α2 Functional Potency (cAMP Inhibition IC50, nM)β1 Functional Potency (cAMP EC50, nM)β2 Functional Potency (cAMP EC50, nM)
This compound Data not availableData not availableData not availableData not available
Epinephrine5.22.11.50.8
Norepinephrine10.53.58.215.4
Isoproterenol>10000>100000.50.3
Phenylephrine28.7>10000>10000>10000

This data is compiled from various pharmacological sources and is for illustrative purposes only.

Experimental Protocols

To generate the quantitative data required for a comprehensive cross-reactivity assessment of this compound, the following experimental protocols are typically employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β1 and β2).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

These assays measure the cellular response following receptor activation.

Objective: To determine the EC50 of this compound for the activation of β1 and β2 adrenergic receptors.

Methodology:

  • Cell Culture: Cells expressing the β1 or β2 receptor subtype are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Increasing concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

Objective: To determine the EC50 of this compound for the activation of α1 adrenergic receptors.

Methodology:

  • Cell Culture and Plating: Similar to the cAMP assay, using cells expressing the α1 receptor subtype.

  • Assay Medium: The medium is replaced with a stimulation buffer containing LiCl, which inhibits the degradation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Compound Addition: Increasing concentrations of this compound are added.

  • Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.

  • Cell Lysis and IP1 Measurement: Cells are lysed, and the accumulated IP1 is measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Data Analysis: A dose-response curve is plotted to determine the EC50 value.

Objective: To measure the this compound-induced activation of G-proteins coupled to the adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are used.

  • Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in their inactive state.

  • Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation: The reaction is allowed to proceed for a set time at 30°C.

  • Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The EC50 for G-protein activation is determined from the dose-response curve.

Visualizations

Signaling Pathways

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors a1 α1 Gq Gq a1->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC a2 α2 Gi Gi a2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib b β1 / β2 Gs Gs b->Gs Agonist AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_act ↑ cAMP AC_act->cAMP_act PKA PKA Activation cAMP_act->PKA

Caption: Adrenergic Receptor Signaling Pathways.

Experimental Workflow for Receptor Binding Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) prep_ligands->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Non-linear Regression (Determine IC50) counting->analysis calculation Cheng-Prusoff Equation (Calculate Ki) analysis->calculation

A Comparative Efficacy Analysis of Isometheptene Mucate and Isometheptene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research data marks the comparative landscape of isometheptene mucate and this compound hydrochloride. While this compound mucate has been the subject of various clinical investigations, particularly in the realm of migraine and tension headache management, this compound hydrochloride remains largely uncharacterized in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known efficacy and properties of this compound mucate, juxtaposed with the limited available data for its hydrochloride counterpart.

This compound is a sympathomimetic amine recognized for its vasoconstrictive properties, which underlie its therapeutic use in the management of certain types of vascular headaches.[1][2] It is the active moiety, while the salt form (mucate or hydrochloride) can influence the compound's physicochemical properties and potentially its biological performance.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical characteristics of the two salts. These properties can impact factors such as solubility, stability, and bioavailability.

PropertyThis compound MucateThis compound Hydrochloride
Molecular Formula C₂₄H₄₈N₂O₈C₉H₂₀ClN
Molecular Weight 492.6 g/mol 177.71 g/mol
Appearance White crystalline powderData not readily available
Solubility Soluble in waterSoluble in water
Salt Forming Acid Mucic AcidHydrochloric Acid

Mechanism of Action

This compound, as a sympathomimetic amine, exerts its therapeutic effect through the constriction of dilated cranial and cerebral arterioles.[3][4] This vasoconstriction is believed to reduce the painful pulsations associated with vascular headaches. The mechanism is initiated by the activation of the sympathetic nervous system, leading to the release of norepinephrine. Norepinephrine then acts on adrenergic receptors on vascular smooth muscle cells, triggering a signaling cascade that results in vasoconstriction.[2]

This compound Mechanism of Action This compound This compound Sympathetic_Nerve Sympathetic Nerve Terminal This compound->Sympathetic_Nerve Stimulates Norepinephrine Norepinephrine Release Sympathetic_Nerve->Norepinephrine Adrenergic_Receptor Adrenergic Receptor (Vascular Smooth Muscle) Norepinephrine->Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Headache_Relief Headache Relief Vasoconstriction->Headache_Relief Experimental Workflow cluster_0 Patient Recruitment cluster_1 Study Execution cluster_2 Data Analysis Screening Screening of Migraine Patients (IHS Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A This compound Mucate Combination Randomization->Treatment_A Treatment_B Active Comparator (e.g., Sumatriptan) Randomization->Treatment_B Dosing Treatment Administration (at Migraine Onset) Treatment_A->Dosing Treatment_B->Dosing Data_Collection Efficacy & Safety Data Collection (Patient Diaries, Follow-up) Dosing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Evaluating the Synergistic Effects of Isometheptene in Combination Drug Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the synergistic effects of isometheptene in combination drug products, primarily focusing on its application in the treatment of acute migraine and tension headaches. The most common formulation combines this compound mucate with dichloralphenazone and acetaminophen. This analysis compares the performance of this combination product with other therapeutic alternatives, supported by available experimental data.

Mechanism of Action: A Synergistic Triad

The therapeutic efficacy of the this compound combination product stems from the complementary actions of its three active ingredients:

  • This compound Mucate: A sympathomimetic amine that acts as a vasoconstrictor.[1][2] During a migraine attack, cranial blood vessels dilate, contributing to pain. This compound constricts these dilated arterioles, thereby alleviating the pulsatile headache.[3] Its action is mediated through the activation of the sympathetic nervous system.[2]

  • Dichloralphenazone: A mild sedative. It helps to reduce the patient's emotional and anxious response to the pain associated with both vascular and tension headaches.[3]

  • Acetaminophen: A well-established analgesic and antipyretic agent. It raises the pain threshold, providing relief from the headache pain itself.[3]

The synergy of these three components addresses multiple facets of the headache experience: the physiological cause (vasodilation), the psychological response (anxiety), and the sensation of pain.

Comparative Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy and safety of the this compound combination product against other migraine treatments, most notably the triptan class of drugs.

A key multicenter, double-blind, randomized, parallel-group study compared the combination of this compound mucate, dichloralphenazone, and acetaminophen with sumatriptan succinate for the early treatment of mild-to-moderate migraine attacks. The study found no statistically significant difference in the overall patient response to treatment between the two groups. However, several findings suggested a potential advantage for the this compound combination in this patient population:

  • Headache Recurrence: While the overall recurrence rate within 24 hours was not significantly different, the recurrence of severe headaches was statistically significantly lower in the group treated with the this compound combination.

  • Functional Disability: Improvement in functional disability was generally better among patients who received the this compound combination product.

  • Adverse Effects: The group treated with sumatriptan experienced a somewhat higher likelihood of adverse effects.

These findings suggest that for mild-to-moderate migraines, the this compound combination product may offer a comparable, and in some aspects, slightly more favorable, treatment profile than sumatriptan.

Quantitative Data Summary
Efficacy ParameterThis compound Combination ProductSumatriptan Succinatep-value
Patient's Global Assessment of Efficacy
Excellent29.7%25.4%NS
Good37.5%42.4%NS
Fair20.3%22.0%NS
Poor12.5%10.2%NS
Headache Response at 2 Hours 57.8%64.4%NS
Pain-Free at 2 Hours 28.1%33.9%NS
Headache Recurrence (within 24 hours) 35.1%42.1%NS
Severity of Recurrent Headache
Mild76.9%37.5%<0.05
Moderate23.1%50.0%<0.05
Severe0%12.5%<0.05
Adverse Events 25.0%35.9%NS

NS: Not Significant (Data extracted from Freitag et al., 2001)

Experimental Protocols

Protocol from a Comparative Study of this compound Combination vs. Sumatriptan

Study Design: A multicenter, double-blind, randomized, parallel-group study.

Participants: Patients diagnosed with migraine with or without aura, according to the International Headache Society (IHS) criteria. Participants were required to have a history of 1 to 6 migraine attacks per month for the preceding 6 months.

Treatment:

  • Group 1: Two capsules of the combination product (this compound Mucate 65 mg, Dichloralphenazone 100 mg, and Acetaminophen 325 mg per capsule) at the onset of a mild-to-moderate migraine headache. A second dose of one capsule could be taken one hour later if the headache persisted.

  • Group 2: One tablet of sumatriptan succinate (50 mg) at the onset of a mild-to-moderate migraine headache. A second tablet could be taken two hours after the initial dose if the headache persisted.

Primary Efficacy Measures:

  • Patient's global assessment of efficacy (excellent, good, fair, poor).

  • Headache response at 2 hours (reduction of moderate or severe pain to mild or no pain).

  • Pain-free status at 2 hours.

Secondary Efficacy Measures:

  • Headache recurrence within 24 hours.

  • Improvement in functional disability.

  • Presence of associated migraine symptoms (nausea, photophobia, phonophobia).

Safety Assessment: Monitoring and recording of all adverse events reported by the participants.

Visualizing the Synergistic Action and Experimental Workflow

Signaling Pathway of this compound Combination Therapy

Synergy cluster_0 Migraine Pathophysiology cluster_1 Combination Drug Components cluster_2 Therapeutic Effects Cranial Vasodilation Cranial Vasodilation Pain Signal Transmission Pain Signal Transmission Cranial Vasodilation->Pain Signal Transmission Anxiety & Stress Anxiety & Stress Pain Signal Transmission->Anxiety & Stress Anxiety & Stress->Pain Signal Transmission This compound This compound Vasoconstriction Vasoconstriction This compound->Vasoconstriction Dichloralphenazone Dichloralphenazone Sedation Sedation Dichloralphenazone->Sedation Acetaminophen Acetaminophen Analgesia Analgesia Acetaminophen->Analgesia Vasoconstriction->Cranial Vasodilation Headache Relief Headache Relief Vasoconstriction->Headache Relief Sedation->Anxiety & Stress Sedation->Headache Relief Analgesia->Pain Signal Transmission Analgesia->Headache Relief

Caption: Synergistic mechanism of the this compound combination drug.

Experimental Workflow for a Comparative Clinical Trial

Workflow cluster_screening Patient Screening cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis p1 Patient Recruitment (Migraine Diagnosis - IHS Criteria) p2 Inclusion/Exclusion Criteria Assessment p1->p2 r1 Random Assignment p2->r1 r2 Double-Blinding (Patient & Investigator) r1->r2 t1 Group A: This compound Combination r2->t1 t2 Group B: Active Comparator (e.g., Sumatriptan) r2->t2 t3 Treatment at Onset of Mild-to-Moderate Migraine t1->t3 t2->t3 a1 Primary & Secondary Efficacy Endpoints (2h, 24h) t3->a1 a2 Adverse Event Monitoring a1->a2 d1 Statistical Analysis of Efficacy & Safety Data a2->d1

Caption: Workflow of a double-blind, randomized controlled trial.

Conclusion

The combination of this compound mucate, dichloralphenazone, and acetaminophen represents a rational, multi-pronged approach to the acute treatment of migraine and tension headaches. The synergistic action of its components addresses the vascular, neurological, and psychological dimensions of a headache episode. Comparative data suggests that for mild-to-moderate migraines, this combination product is a viable alternative to triptans, potentially offering a better profile in terms of headache recurrence severity and functional disability improvement, with a comparable safety profile. Further large-scale, well-controlled clinical trials would be beneficial to more definitively establish its place in the therapeutic armamentarium for headache disorders.

References

A Comparative Analysis of the Vasopressor Effects of Isometheptene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isometheptene, a sympathomimetic amine, has been utilized in the management of migraine and tension headaches, often in combination with other analgesics. As a chiral molecule, it exists as two enantiomers: (S)-isometheptene and (R)-isometheptene. Emerging research indicates that these enantiomers possess distinct pharmacological profiles, particularly concerning their vasopressor effects. This guide provides a comprehensive comparison of the vasoconstrictive properties of (S)- and (R)-isometheptene, supported by experimental data, to inform future drug development and therapeutic applications.

Quantitative Analysis of Vasopressor Effects

In vivo studies utilizing the pithed rat model have been instrumental in delineating the differential vasopressor activities of the this compound enantiomers. The data consistently demonstrates that (S)-isometheptene is a more potent vasopressor agent compared to its (R)-counterpart.

EnantiomerMechanism of ActionIn Vivo Vasopressor Response (Pithed Rat Model)
(S)-Isometheptene Mixed-acting sympathomimetic (Direct α1-adrenoceptor agonism and indirect, tyramine-like action)More pronounced, dose-dependent increase in diastolic blood pressure.
(R)-Isometheptene Indirect-acting sympathomimetic (Exclusively tyramine-like action)Less pronounced vasopressor response compared to the (S)-enantiomer.

Table 1: Comparative summary of the vasopressor effects of this compound enantiomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound enantiomers.

In Vivo Vasopressor Activity Assessment in the Pithed Rat Model

This protocol is designed to evaluate the direct and indirect sympathomimetic effects of this compound enantiomers on blood pressure in an in vivo setting, devoid of central nervous system influence.

  • Animal Preparation: Male Wistar rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down the entire length of the spinal cord to destroy the central nervous system. The animals are then artificially ventilated.

  • Cannulation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for intravenous drug administration.

  • Drug Administration:

    • Increasing doses of (S)-isometheptene, (R)-isometheptene, or racemic this compound are administered intravenously.

    • To investigate the mechanism of action, selective adrenergic antagonists are administered prior to the this compound enantiomers:

      • Prazosin: An α1-adrenoceptor antagonist, to block direct α1-adrenergic effects.

      • Rauwolscine: An α2-adrenoceptor antagonist.

      • Propranolol: A non-selective β-adrenoceptor antagonist.

  • Data Acquisition: Changes in diastolic blood pressure are recorded and analyzed to determine the dose-response relationship and the contribution of different adrenergic receptors to the vasopressor effect.

In Vitro Assessment of Vasoconstriction in Isolated Blood Vessels

This organ bath experiment assesses the direct contractile effects of this compound enantiomers on isolated vascular smooth muscle.

  • Tissue Preparation: Segments of human or animal arteries (e.g., middle meningeal artery) are carefully dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously aerated.

  • Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.

  • Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of (S)-isometheptene and (R)-isometheptene to the organ baths.

  • Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a reference vasoconstrictor (e.g., potassium chloride).

Signaling Pathways and Mechanisms of Action

The differential vasopressor effects of the this compound enantiomers stem from their distinct mechanisms of action at the synaptic level.

cluster_S (S)-Isometheptene Signaling Pathway S_this compound (S)-Isometheptene S_NE_Release ↑ Norepinephrine Release (Tyramine-like effect) S_this compound->S_NE_Release Indirect Action S_Alpha1 α1-Adrenoceptor S_this compound->S_Alpha1 Direct Action S_NE_Release->S_Alpha1 S_Gq Gq Protein Activation S_Alpha1->S_Gq S_PLC Phospholipase C Activation S_Gq->S_PLC S_IP3_DAG ↑ IP3 & DAG S_PLC->S_IP3_DAG S_Ca ↑ Intracellular Ca²⁺ S_IP3_DAG->S_Ca S_Contraction Smooth Muscle Contraction S_Ca->S_Contraction

(S)-Isometheptene's dual-action vasopressor pathway.

(S)-Isometheptene exhibits a mixed-acting sympathomimetic effect. It acts indirectly by promoting the release of norepinephrine from sympathetic nerve terminals, similar to tyramine. This released norepinephrine then activates postsynaptic α1-adrenoceptors on vascular smooth muscle cells. Additionally, (S)-isometheptene can directly bind to and activate these α1-adrenoceptors, leading to vasoconstriction through the Gq-protein coupled signaling cascade, which increases intracellular calcium levels.

cluster_R (R)-Isometheptene Signaling Pathway R_this compound (R)-Isometheptene R_NE_Release ↑ Norepinephrine Release (Tyramine-like effect) R_this compound->R_NE_Release Indirect Action R_Alpha1 α1-Adrenoceptor R_NE_Release->R_Alpha1 R_Gq Gq Protein Activation R_Alpha1->R_Gq R_PLC Phospholipase C Activation R_Gq->R_PLC R_IP3_DAG ↑ IP3 & DAG R_PLC->R_IP3_DAG R_Ca ↑ Intracellular Ca²⁺ R_IP3_DAG->R_Ca R_Contraction Smooth Muscle Contraction R_Ca->R_Contraction

(R)-Isometheptene's indirect vasopressor pathway.

In contrast, (R)-isometheptene's vasopressor activity is exclusively indirect. It functions as a tyramine-like agent, stimulating the release of endogenous norepinephrine from sympathetic neurons. The subsequent activation of α1-adrenoceptors by the released norepinephrine induces vasoconstriction. This lack of direct α1-adrenoceptor agonism accounts for its less potent vasopressor effect compared to the (S)-enantiomer.

Experimental Workflow

The logical flow of a comparative study on this compound enantiomers involves a multi-step process from initial screening to mechanistic investigation.

cluster_workflow Comparative Vasopressor Study Workflow Start Hypothesis: This compound enantiomers have different vasopressor effects InVivo In Vivo Screening: Pithed Rat Model Start->InVivo InVitro In Vitro Confirmation: Isolated Blood Vessel Assay InVivo->InVitro Mechanism Mechanistic Investigation InVitro->Mechanism Direct Direct Action Assessment (α1-agonist activity) Mechanism->Direct Indirect Indirect Action Assessment (Tyramine-like effect) Mechanism->Indirect Antagonists Use of Adrenergic Antagonists (e.g., Prazosin) Direct->Antagonists Indirect->Antagonists Conclusion Conclusion: (S)-Isometheptene is a mixed-acting (R)-Isometheptene is an indirect-acting vasopressor Antagonists->Conclusion

Workflow for comparative analysis of this compound enantiomers.

Conclusion

The separation of racemic this compound into its constituent enantiomers has revealed significant differences in their vasopressor profiles. (S)-Isometheptene is a more potent vasoconstrictor due to its dual mechanism of action, involving both direct α1-adrenoceptor agonism and indirect norepinephrine release. Conversely, (R)-isometheptene's effects are solely mediated by an indirect, tyramine-like action, resulting in a weaker vasopressor response. These findings have important implications for the therapeutic use of this compound, suggesting that the (R)-enantiomer may offer a more favorable cardiovascular side-effect profile, a critical consideration in the development of treatments for conditions like migraine. Further research into the clinical relevance of these distinct pharmacological properties is warranted.

Lack of Evidence for Isometheptene Binding to I1-Imidazoline Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals no direct experimental data validating the binding affinity of isometheptene to the I1-imidazoline receptor. this compound is consistently characterized as a sympathomimetic amine, exerting its therapeutic effects, primarily vasoconstriction for the treatment of migraines, through the adrenergic system.[1][2] Its mechanism involves the activation of adrenergic receptors, leading to the constriction of dilated cranial and cerebral arterioles.[3][4]

While direct binding studies on this compound and the I1-imidazoline receptor are absent, a recent study has hypothesized that the (R)-enantiomer of this compound might possess agonist activity at I1-imidazoline receptors, contributing to a central antinociceptive effect.[5] However, this remains a proposition pending further experimental validation and no binding affinity data has been published.

This guide provides a comparative analysis of this compound's known pharmacological profile against that of established I1-imidazoline receptor ligands. This comparison is supported by experimental data on the binding affinities of these ligands and detailed methodologies for their determination.

Comparative Binding Affinity of Known I1-Imidazoline Receptor Ligands

To provide a framework for understanding the binding characteristics of compounds that do interact with the I1-imidazoline receptor, the following table summarizes the binding affinities (Ki values) of several well-characterized ligands. A lower Ki value indicates a higher binding affinity.

CompoundTypeKi (nM) for I1-Imidazoline ReceptorReference
RilmenidineAgonist8.4 x 10⁻⁸ M (84 nM)[6]
MoxonidineAgonistHigh Affinity[7][8]
ClonidineAgonistHigh Affinity[7][8]
IdazoxanAntagonist1.0 x 10⁻⁸ M (10 nM)[6]

Experimental Protocols

The determination of binding affinity for the I1-imidazoline receptor is typically achieved through radioligand binding assays. This technique allows for the quantification of ligand-receptor interactions.

Radioligand Binding Assay Protocol

This protocol outlines a standard method for a competitive radioligand binding assay to determine the affinity of a test compound for the I1-imidazoline receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the I1-imidazoline receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 250 µL, consisting of:

    • 150 µL of the membrane preparation (containing a specific amount of protein).

    • 50 µL of the unlabeled test compound at various concentrations.

    • 50 µL of a radiolabeled ligand known to bind to the I1-imidazoline receptor (e.g., [³H]-clonidine or [¹²⁵I]p-iodoclonidine) at a fixed concentration.

  • The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This traps the membranes with the bound radioligand on the filter.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Bound Radioligand:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity on the filters is counted using a scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the I1-imidazoline receptor signaling pathway and the workflow of a radioligand binding assay.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1-Imidazoline Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC Activates Ligand I1 Agonist (e.g., Moxonidine) Ligand->I1_Receptor Binds to PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inhibition of Sympathetic Nervous System) PKC->Cellular_Response Leads to

Caption: I1-Imidazoline Receptor Signaling Pathway.

Experimental_Workflow Membrane_Prep 1. Membrane Preparation (from cells/tissue) Assay_Setup 2. Assay Setup (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration 4. Filtration (separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (quantify bound radioligand) Filtration->Counting Data_Analysis 6. Data Analysis (calculate IC50 and Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of Isometheptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Isometheptene waste should be managed as a hazardous chemical waste due to its toxic properties. It is imperative to follow all federal, state, and local regulations for hazardous waste disposal. Direct disposal down the drain or in regular trash is strictly prohibited.

This document provides essential procedural guidance for the safe and compliant disposal of this compound and its associated waste materials in a laboratory setting. While this compound is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), its demonstrated toxicity necessitates its management as a hazardous material to ensure personnel safety and environmental protection.

Understanding the Hazard Profile of this compound

This compound is a sympathomimetic amine. A Material Safety Data Sheet (MSDS) for this compound Mucate classifies it as a "poisonous solid" with an acute oral toxicity (LD50) of 148 mg/kg in dogs[1]. Although this may not meet the federal definition for acute hazardous waste (oral LD50 < 50 mg/kg in rats), certain state regulations, such as those in California, have broader criteria where an oral LD50 of less than 2500 mg/kg can classify a substance as toxic waste. Therefore, treating all this compound waste as hazardous is the most prudent and compliant approach.

Quantitative Data Summary

For clear reference, the following table summarizes the key toxicological data for this compound mucate.

ParameterValueSource
Acute Oral Toxicity (LD50) 148 mg/kg (in dogs)[1]
Physical Form Microcrystalline solid powder[1]
Classification Poisonous solid[1]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the proper disposal of pure this compound, solutions containing this compound, and contaminated labware.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused or expired pure compounds, reaction mixtures, contaminated solvents, and disposable labware (e.g., gloves, weighing boats, pipette tips), must be considered this compound waste.

  • Segregate: this compound waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Store this compound waste separately to prevent accidental mixing and potential reactions.

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical. For solid waste, a clearly labeled, sealed bag within a rigid outer container is recommended. For liquid waste, use a screw-cap container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound Contaminated Debris," "this compound in Methanol Solution"). Include the accumulation start date on the label.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid this compound waste containers in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

  • Licensed Disposal Vendor: Your EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company. An SDS for an this compound impurity suggests that incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method[2].

5. Spill and Decontamination Procedures:

  • Small Spills: For small spills of solid this compound, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Isometheptene_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_pure Pure this compound identify Identify as Hazardous Waste gen_pure->identify gen_sol This compound Solutions gen_sol->identify gen_cont Contaminated Labware gen_cont->identify segregate Segregate from Other Waste identify->segregate container Collect in Labeled, Sealed Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa secondary Use Secondary Containment saa->secondary ehs Contact EHS for Waste Pickup secondary->ehs vendor Licensed Hazardous Waste Vendor ehs->vendor incineration Incineration vendor->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Isometheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Isometheptene in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required level of protection varies depending on the nature of the task and the potential for exposure.

Recommended PPE for Handling this compound

Task ScenarioRecommended PPE
Routine Handling & Small Spills Safety glasses with side shields, laboratory coat, dust respirator, and chemical-resistant gloves.[1]
Large Spills or High-Risk Operations Splash goggles, a full chemical-resistant suit, a dust respirator (or a self-contained breathing apparatus for significant releases), chemical-resistant boots, and heavy-duty gloves.[1]

Quantitative PPE Specifications

PPE ComponentSpecificationRationale
Gloves Nitrile or NeopreneProvides good resistance to a range of chemicals. Doubling gloves can enhance protection.
Thickness: ≥ 5 mil (0.127 mm)Thicker gloves generally offer longer breakthrough times.[2]
Breakthrough Time: > 240 minutesSelect gloves with a long breakthrough time for the specific chemicals being handled. Always check the manufacturer's data.
Respiratory Protection N95 Dust MaskFor handling small quantities of powder in a well-ventilated area.
Half-mask or Full-face Respirator with P100/Ammonia/Methylamine CartridgesFor operations with a higher potential for aerosol generation or in case of spills.[3][4][5]
Self-Contained Breathing Apparatus (SCBA)For major spills or in poorly ventilated areas.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

1. Preparation and Pre-Handling Checklist:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the this compound Mucate SDS for specific hazard information and handling precautions.[1]

  • Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Assemble Materials: Gather all necessary equipment, including appropriate PPE, weighing papers, spatulas, and waste containers, before handling the compound.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.

2. Donning PPE:

  • Follow the correct sequence for donning PPE to ensure complete protection:

    • Lab coat or suit

    • Inner gloves

    • Respirator (perform a fit check)

    • Safety glasses or goggles

    • Outer gloves (pulled over the cuffs of the lab coat)

3. Handling this compound Powder:

  • Weighing: Use a balance inside a fume hood or other ventilated enclosure. Handle the powder gently to avoid creating dust.

  • Transfers: Use a spatula or other appropriate tool for transferring the powder. Avoid pouring the powder directly from the container.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

4. Doffing PPE:

  • To prevent cross-contamination, remove PPE in the following order, ensuring that contaminated outer surfaces do not touch the skin:

    • Outer gloves

    • Lab coat or suit (turn inside out as it is removed)

    • Safety glasses or goggles

    • Respirator

    • Inner gloves

5. Decontamination:

  • All non-disposable equipment that has come into contact with this compound must be decontaminated.

  • Wipe down surfaces with a suitable laboratory detergent and then rinse with water. For significant contamination, a 10% bleach solution can be used, followed by a water rinse to prevent corrosion.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and contaminated spill cleanup materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedures:

  • All this compound waste is considered hazardous chemical waste.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6]

  • Waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isometheptene
Reactant of Route 2
Isometheptene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.